2H-1,2,3-triazole-2-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(triazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)3-7-5-1-2-6-7/h1-2H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJAOKPOPOGHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634033 | |
| Record name | (2H-1,2,3-Triazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-91-6 | |
| Record name | (2H-1,2,3-Triazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2H-1,2,3-triazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2H-1,2,3-Triazole-2-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2H-1,2,3-Triazole-2-acetic acid is a key heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and materials science.[1][2][3] Its synthesis, however, presents a notable regioselectivity challenge: the differentiation between N1 and N2 substitution on the triazole ring. This guide provides an in-depth analysis of the primary synthetic strategies to obtain the N2-substituted isomer, focusing on the direct N-alkylation of 1,2,3-triazole. We will explore the mechanistic principles governing regioselectivity, present a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting. The aim is to equip researchers with the necessary knowledge to efficiently and reliably synthesize this valuable compound.
Introduction: The Significance of N2-Substituted Triazoles
The 1,2,3-triazole core is a privileged scaffold in drug discovery, renowned for its metabolic stability, ability to form hydrogen bonds, and dipole character.[2][3] These properties make it an excellent bioisostere for other functional groups, enhancing the pharmacokinetic profiles of therapeutic agents. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" provides straightforward access to 1,4-disubstituted (N1) triazoles, the synthesis of N2-substituted isomers remains a more complex challenge.[4][5][6] The N2-acetic acid moiety, in particular, serves as a crucial linker or pharmacophore in the design of novel therapeutics, including enzyme inhibitors and receptor antagonists.[7] This guide focuses on elucidating a reliable pathway to this specific, high-value isomer.
Synthetic Strategies: A Mechanistic Approach
A retrosynthetic analysis of this compound points to two primary synthons: the 1,2,3-triazole anion and an acetic acid electrophile. This immediately suggests the most direct approach: N-alkylation.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
- 7. Synthesis of N2-Substituted 1,2,3-Triazoles [organic-chemistry.org]
"isomers of 1,2,3-triazole-acetic acid"
An In-Depth Technical Guide to the Isomers of 1,2,3-Triazole-Acetic Acid: Synthesis, Characterization, and Applications
Abstract
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its stability, synthetic accessibility, and unique electronic properties that make it an effective pharmacophore and bioisostere.[1][2] When functionalized with an acetic acid moiety, the resulting 1,2,3-triazole-acetic acid scaffold presents a set of distinct structural isomers whose synthesis and properties are of significant interest to drug development professionals. This guide provides a comprehensive exploration of the primary isomers of 1,2,3-triazole-acetic acid, focusing on the regioselective synthetic strategies required to access each one. We delve into the mechanistic rationale behind these methods, present detailed experimental protocols, and offer a comparative analysis of the isomers' characteristics. This document serves as a technical resource for researchers aiming to leverage these versatile building blocks in the design of novel therapeutics.
The 1,2,3-Triazole: A Privileged Scaffold in Medicinal Chemistry
The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms.[3] Its prominence in drug discovery is due to a remarkable combination of chemical and physical properties. The triazole ring is exceptionally stable to metabolic degradation, including acidic or basic hydrolysis and oxidative or reductive conditions.[1] Furthermore, its dipole moment and ability to participate in hydrogen bonding allow it to mimic the geometry and electronic profile of an amide bond, making it a valuable bioisostere.[4][5]
The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible.[6][7][8] This reaction's reliability, high yield, and tolerance of a wide range of functional groups have cemented the 1,2,3-triazole's role as a versatile linker and core structural element in drug design.[1][4][9]
Structural Isomerism in 1,2,3-Triazole-Acetic Acid
The constitutional isomerism of 1,2,3-triazole-acetic acid arises from the attachment point of the acetic acid group (-CH₂COOH) to the triazole ring. This can occur at one of the three nitrogen atoms (N-substitution) or one of the two carbon atoms (C-substitution), leading to distinct chemical entities with different properties.
The primary isomers are:
-
(1H-1,2,3-Triazol-1-yl)acetic Acid (1-TAA)
-
(2H-1,2,3-Triazol-2-yl)acetic Acid (2-TAA)
-
(1H-1,2,3-Triazol-4-yl)acetic Acid (4-TAA)
-
(1H-1,2,3-Triazol-5-yl)acetic Acid (5-TAA)
It is crucial to note that for the parent triazole ring, the 1H- and 3H-tautomers are equivalent. However, upon substitution, N1 and N3 become distinct. The 2H-tautomer is also a significant form.[10][11] For C-substituted variants like 4-TAA and 5-TAA, tautomerism of the proton on the ring nitrogens adds another layer of complexity.
Regioselective Synthesis Strategies: A Mechanistic Perspective
Achieving control over the isomeric form is the central challenge in synthesizing 1,2,3-triazole-acetic acid derivatives. The choice of strategy is dictated by the desired point of attachment, with different catalytic systems and reaction mechanisms providing access to specific regioisomers.
Synthesis of C-Substituted Isomers via Cycloaddition
A. (1H-1,2,3-Triazol-4-yl)acetic Acid (4-TAA): The CuAAC "Click" Approach The 1,4-disubstituted regioisomer is most reliably synthesized using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6] This reaction provides exclusive regioselectivity for the 1,4-isomer.
-
Causality & Experimental Choice: The mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide.[12] This coordination directs the cycloaddition pathway to yield only the 1,4-product. The reaction is typically catalyzed by a Cu(II) salt (like CuSO₄·5H₂O) with a reducing agent (like sodium ascorbate) to generate the active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts directly. Water or aqueous solvent mixtures are often preferred as they accelerate the reaction.[4]
-
Synthetic Route: An organic azide is reacted with an alkyne bearing a latent or protected carboxylic acid function, such as propargyl alcohol or ethyl propiolate.
B. (1H-1,2,3-Triazol-5-yl)acetic Acid (5-TAA): The Ruthenium-Catalyzed Alternative Accessing the 1,5-regioisomer requires moving away from copper catalysis. The Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for selectively forming 1,5-disubstituted 1,2,3-triazoles.[4][12]
-
Causality & Experimental Choice: The RuAAC reaction proceeds through a distinct ruthenacycle intermediate, which contrasts with the copper-acetylide mechanism.[12] This alternative mechanistic pathway directs the regiochemical outcome towards the 1,5-isomer. Ruthenium catalysts such as Cp*RuCl(PPh₃)₂ are commonly employed. These reactions are typically run in organic solvents like toluene or benzene at elevated temperatures.[4]
Synthesis of N-Substituted Isomers via Alkylation
The synthesis of N-substituted isomers generally involves the direct alkylation of the 1,2,3-triazole ring with an acetic acid derivative. However, this approach is complicated by a lack of regioselectivity.
-
Causality & Experimental Choice: The 1,2,3-triazole anion has nucleophilic character at all three nitrogen atoms.[13][14] Alkylation with an electrophile like ethyl bromoacetate in the presence of a base (e.g., K₂CO₃, NaH) typically yields a mixture of the N1 and N2 isomers.[13][14] The ratio of these products is influenced by multiple factors including the solvent, counter-ion, and temperature, making selective synthesis challenging.[13] 4,5-disubstituted triazoles can be used to sterically direct alkylation to the N2 position.[13][14]
A. (1H-1,2,3-Triazol-1-yl)acetic Acid (1-TAA) and (2H-1,2,3-Triazol-2-yl)acetic Acid (2-TAA)
-
Synthetic Route: The most direct route involves reacting 1,2,3-triazole with ethyl bromoacetate, followed by chromatographic separation of the resulting N1 and N2 ester intermediates, and subsequent hydrolysis to the desired acids.
Experimental Protocols and Characterization
Protocol 1: Synthesis of Ethyl (1H-1,2,3-Triazol-4-yl)acetate via CuAAC
This protocol is a self-validating system; the formation of the product is confirmed by standard analytical techniques, and the high regioselectivity of the CuAAC reaction ensures the identity of the 1,4-isomer.
-
Reagent Preparation: To a 100 mL round-bottom flask, add benzyl azide (1.33 g, 10 mmol) and ethyl propiolate (1.08 g, 11 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).
-
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.39 g, 2 mmol) in water (5 mL). Prepare a solution of copper(II) sulfate pentahydrate (0.25 g, 1 mmol) in water (5 mL).
-
Reaction Initiation: While stirring the azide/alkyne mixture vigorously, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction is often exothermic and may change color.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed.
-
Workup and Extraction: Once complete, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester.
-
Hydrolysis: The resulting ester is then hydrolyzed using standard conditions (e.g., 1M NaOH in a THF/water mixture) followed by acidic workup to yield 4-TAA.
Characterization Insights
Distinguishing between the isomers is critical and is reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
-
¹H NMR:
-
4-TAA: Shows a characteristic singlet for the C5-H proton on the triazole ring. The methylene (-CH₂-) protons of the acetic acid group will also appear as a singlet.
-
5-TAA: Shows a characteristic singlet for the C4-H proton.
-
1-TAA: Shows two distinct doublets in the aromatic region for the C4-H and C5-H protons.
-
2-TAA: Due to symmetry, the C4-H and C5-H protons are equivalent and appear as a single singlet in the aromatic region.
-
-
¹³C NMR: The chemical shifts of the triazole ring carbons are also diagnostic for each isomer. Two-dimensional NMR techniques (HSQC, HMBC) are invaluable for unambiguous assignment of all proton and carbon signals.[15]
Comparative Data and Physicochemical Properties
The position of the acetic acid group significantly impacts the molecule's electronic distribution, acidity, and potential for intermolecular interactions.
| Property | 1-TAA | 2-TAA | 4-TAA | 5-TAA | Rationale |
| pKa | ~3.5-4.0 | ~3.8-4.3 | ~3.2-3.7 | ~3.3-3.8 | The electron-withdrawing triazole ring acidifies the carboxyl proton. N-substitution has a slightly weaker effect than C-substitution. |
| Dipole Moment | High | Low | Moderate | Moderate | The 2-substituted isomer is more symmetric, leading to a lower overall dipole moment. |
| H-Bonding | Acceptor (N2, N3) | Acceptor (N1, N3) | Donor (N-H) & Acceptor | Donor (N-H) & Acceptor | C-substituted isomers retain an N-H group, acting as both H-bond donors and acceptors. N-substituted isomers can only act as acceptors. |
| Stability | High | High | High | High | The 1,2,3-triazole ring is inherently stable across all isomeric forms.[1][3] |
Applications in Drug Discovery
The 1,2,3-triazole-acetic acid isomers are versatile scaffolds for building more complex molecules. Their utility stems from the distinct roles the triazole ring can play.[2]
-
As a Linker: The CuAAC reaction allows the 4-TAA isomer to be used to reliably connect two different molecular fragments (pharmacophores), with the triazole acting as a stable, inert bridge.[1][4]
-
As a Pharmacophore: The triazole ring itself can engage in critical interactions with biological targets. The different isomers present unique vectors for their substituents and distinct patterns of hydrogen bond donors and acceptors, which can be exploited to optimize binding to enzymes or receptors.[16][17]
-
As a Bioisostere: As mentioned, the triazole ring is an excellent mimic of the amide bond, offering improved metabolic stability.[5] The acetic acid moiety provides a handle for further derivatization or can act as a key interacting group, for example, by chelating a metal ion in an enzyme's active site.
The anti-epileptic drug Rufinamide contains a 1,2,3-triazole core, highlighting the clinical relevance of this scaffold.[5] Derivatives of 1,2,3-triazole have shown a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[17][18][19]
Conclusion and Future Outlook
The isomers of 1,2,3-triazole-acetic acid represent a family of high-value chemical building blocks for drug discovery. Mastery of their regioselective synthesis is paramount for any researcher seeking to incorporate them into molecular design. While copper- and ruthenium-catalyzed cycloadditions provide reliable access to the C-substituted 1,4- and 1,5-isomers, respectively, the selective synthesis of N-substituted isomers remains a more nuanced challenge, often requiring classical approaches of alkylation followed by careful separation. The distinct physicochemical properties endowed by each isomeric form provide a rich palette for medicinal chemists to fine-tune molecular interactions and optimize drug candidates. Future efforts will likely focus on developing novel catalytic systems for direct and selective N1 or N2 functionalization, further expanding the synthetic accessibility and utility of these powerful scaffolds.
References
- 1. longdom.org [longdom.org]
- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 6. Solvent-free copper-catalyzed click chemistry for the synthesis of N-heterocyclic hybrids based on quinoline and 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 9. itmedicalteam.pl [itmedicalteam.pl]
- 10. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Click Chemistry [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 16. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
The Ascendant Therapeutic Potential of 2H-1,2,3-Triazole Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling the Therapeutic Promise of a Unique Heterocycle
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the plethora of heterocyclic compounds, the 1,2,3-triazole core has emerged as a privileged structure, largely owing to its synthetic accessibility via "click chemistry" and its remarkable stability. However, a particular isomer, the 2H-1,2,3-triazole, has been steadily gaining attention for its distinct biological profile and therapeutic potential. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of 2H-1,2,3-triazole derivatives, offering insights into their synthesis, mechanisms of action, and preclinical efficacy. We will delve into the compelling evidence that positions these compounds as promising candidates for the development of next-generation therapeutics.
I. The Architectural Advantage: Synthesis of 2H-1,2,3-Triazole Derivatives
The biological evaluation of any chemical entity is fundamentally reliant on its efficient and selective synthesis. Unlike the more commonly studied 1H-isomer, the synthesis of 2H-1,2,3-triazoles requires specific strategic approaches. A prevalent and effective method involves the [3+2] cycloaddition of an azide with a suitable precursor that directs the regioselectivity towards the 2H-isomer.
A noteworthy example is the synthesis of 4,5-disubstituted 2H-1,2,3-triazoles from (Z)-substituted diarylacrylonitriles. This two-step process begins with the synthesis of the diarylacrylonitrile intermediate, followed by a cycloaddition reaction with sodium azide in the presence of ammonium chloride.[1] This method offers a reliable route to a variety of 2H-1,2,3-triazole analogues with diverse substitution patterns, crucial for structure-activity relationship (SAR) studies.
Below is a generalized workflow for the synthesis of 4,5-disubstituted 2H-1,2,3-triazoles:
References
Synthesis of 2H-1,2,3-Triazole-2-Acetic Acid Derivatives: A Guide to Regioselective Strategies and Methodologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique chemical properties and biological activities.[1][2] Specifically, N-substituted 1,2,3-triazoles, particularly the 2H-1,2,3-triazole-2-acetic acid scaffold (CAS 4320-91-6)[3], have emerged as critical building blocks in the development of novel drugs.[4] However, the synthesis of these N2-substituted isomers presents a significant challenge. The direct alkylation of the parent NH-1,2,3-triazole ring often results in a mixture of N1 and N2-substituted regioisomers, complicating purification and reducing yields.[4][5]
This technical guide provides an in-depth exploration of the core synthetic strategies for preparing this compound derivatives with a focus on achieving high regioselectivity. We will dissect the causality behind experimental choices, present field-proven protocols, and offer insights into overcoming common synthetic hurdles.
The Foundational Challenge: Regioselectivity in N-Alkylation
The most direct conceptual route to this compound derivatives is the nucleophilic substitution reaction between an NH-1,2,3-triazole and an alkylating agent like ethyl bromoacetate.[6] However, the triazole anion is an ambident nucleophile, with electron density on both the N1 and N2 nitrogen atoms. This duality leads to the concurrent formation of two distinct regioisomers: the desired 2-substituted (2H) product and the 1-substituted (1H) byproduct.
The primary goal of any synthetic strategy is therefore to control this regioselectivity, maximizing the formation of the therapeutically relevant N2 isomer.
Caption: General workflow for direct N-alkylation of 1,2,3-triazoles.
Strategic Approaches to N2-Selective Synthesis
Controlling the N1/N2 product ratio requires a nuanced understanding of steric, electronic, and catalytic factors. Below are the primary strategies employed by medicinal chemists.
Strategy 1: Directed N-Alkylation via Steric Hindrance
The most reliable method for achieving N2 selectivity is to leverage steric hindrance at the C4 and C5 positions of the triazole ring. Bulky substituents at these positions physically obstruct the N1 nitrogen, making the N2 position the more accessible site for alkylation.
Causality: The rationale is straightforward: the incoming electrophile (the acetic acid moiety) will preferentially attack the less sterically encumbered nitrogen atom. Research has demonstrated that introducing substituents, particularly a bromo group at the C4 position, effectively directs alkylation to the N2 position.[7]
Workflow: Bromo-Directed N2-Alkylation
This two-step process involves the initial synthesis of a 4-bromo-NH-1,2,3-triazole, which then undergoes highly regioselective N2-alkylation.
Caption: Workflow for bromo-directed N2-alkylation and subsequent functionalization.
Experimental Protocol: Synthesis of Ethyl 2-(4-bromo-5-phenyl-2H-1,2,3-triazol-2-yl)acetate
-
Step A: Bromination of 4-phenyl-1H-1,2,3-triazole.
-
To a solution of 4-phenyl-1H-1,2,3-triazole (1.0 eq) in isopropyl acetate, add N-bromosuccinimide (NBS) (1.1 eq).
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-5-phenyl-1H-1,2,3-triazole, which can often be used without further purification.[7]
-
-
Step B: N2-Alkylation.
-
Dissolve the 4-bromo-5-phenyl-1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure N2-alkylated product.[7]
-
Strategy 2: Optimizing Reaction Conditions
For triazoles lacking significant steric directors, regioselectivity can be influenced by carefully controlling reaction parameters. While this approach may not provide the exclusivity of steric direction, it can significantly favor the desired N2 isomer.
Causality & Key Parameters:
-
Temperature: Lower reaction temperatures often favor the formation of the N2-alkylated product. A patent discloses that reaction temperatures between -15°C and 0°C can lead to higher yields of the N2-alkylated triazole.[6] This is attributed to the thermodynamic and kinetic profiles of the competing N1 and N2 alkylation pathways.
-
Base and Solvent System: The choice of base and solvent can alter the ionic character and solvation of the triazole anion, thereby influencing the site of attack. Aprotic solvents like DMF or THF are commonly used in conjunction with bases such as potassium carbonate, sodium hydride, or lithium hexamethyldisilazide (LiHMDS).[6] The use of catalytic base in aprotic solvents has been shown to favor the 2H-regioisomers in Michael additions, a principle that extends to alkylations.[8]
| Substrate | Base | Solvent | Temperature (°C) | N2:N1 Ratio | Yield (%) | Reference |
| 1,2,3-triazole | K₂CO₃ | DMF | 25 | Mixture | Moderate | [6] |
| 1,2,3-triazole | NaH | THF | 0 to -15 | N2 Favored | Good | [6] |
| 4-Bromo-1,2,3-triazole | K₂CO₃ | DMF | 25 | >95:5 | High | [7] |
| NH-1,2,3-triazole | Catalytic Base | Aprotic Solvent | 25 | N2 Selective | Good | [8] |
Strategy 3: Advanced Catalytic Approaches
The field is continually evolving, with catalytic methods emerging as a powerful tool for controlling regioselectivity. Gold-catalyzed reactions, for instance, have been developed for the N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers.[5][9][10] While not a direct synthesis with haloacetates, this demonstrates the potential of transition metal catalysis. The proposed mechanism involves the formation of a hydrogen bond between the substrate and the catalyst-activated ether, guiding the triazole to attack with its N2 atom.[5][9] This principle of catalytic directionality is a promising avenue for future development in the synthesis of this compound derivatives.
Core Triazole Ring Synthesis: The Huisgen Cycloaddition
The aforementioned strategies presume the availability of the parent NH-1,2,3-triazole. The most robust and versatile method for constructing the triazole ring itself is the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[11][12]
-
Thermal Huisgen Cycloaddition: This classic method typically requires elevated temperatures and can produce a mixture of 1,4- and 1,5-disubstituted triazoles.[12]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction is highly efficient, proceeds under mild conditions, and is exceptionally regioselective, yielding exclusively the 1,4-disubstituted isomer.[12][13]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method complements CuAAC by regioselectively yielding the 1,5-disubstituted isomer.
For synthesizing precursors for N2-alkylation, the CuAAC reaction is often the method of choice for its reliability and high yields.[7]
Purification and Structural Characterization
Purification: The separation of N1 and N2 regioisomers is typically achieved using column chromatography on silica gel. The two isomers often exhibit different polarities, allowing for effective separation.
Characterization: Unambiguous identification of the N2 isomer is critical and is accomplished using a combination of spectroscopic techniques.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. In many cases, the chemical shifts of the protons and carbons on the acetic acid moiety and the triazole ring differ predictably between the N1 and N2 isomers. For the parent 2-(2H-1,2,3-triazol-2-yl)acetic acid, the two equivalent protons on the triazole ring appear as a singlet, which is a key indicator of N2 substitution.[4]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the carbonyl (C=O) stretch of the ester or acid and the N=N stretch of the triazole ring.[14]
Conclusion and Future Outlook
The synthesis of this compound derivatives is a pivotal task in drug discovery. While direct alkylation is fraught with challenges of regioselectivity, a rational approach based on steric hindrance, condition optimization, and post-cycloaddition functionalization provides reliable pathways to these valuable compounds. The bromo-directed N2-alkylation strategy stands out as a particularly robust and versatile method. As the field advances, the development of novel, highly selective catalytic systems will undoubtedly provide even more efficient and elegant solutions to this enduring synthetic challenge.
References
- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,2,3-triazole-fused N-heterocycles from N-alkynyl hydroxyisoindolinones and sodium azide via the Huisgen reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. orientjchem.org [orientjchem.org]
An In-Depth Technical Guide to the In Silico Modeling of 2H-1,2,3-Triazole-2-Acetic Acid
Abstract
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its stability, synthetic accessibility, and capacity for forming critical interactions with biological targets. This guide provides a comprehensive, technically-grounded framework for the in silico investigation of a specific, yet promising derivative: 2H-1,2,3-triazole-2-acetic acid. As direct experimental data for this molecule is limited, this document serves as a prospective blueprint for researchers, outlining a rigorous, multi-phase computational workflow. We will detail the strategic rationale behind each step, from initial ligand preparation and target identification to advanced molecular dynamics and ADMET profiling. The protocols herein are designed to be self-validating systems, ensuring scientific integrity and producing reliable, actionable data for drug discovery professionals.
Strategic Imperative: Why Model this compound?
The 1,2,3-triazole ring is a privileged structure in drug design, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Its unique electronic structure, featuring a significant dipole moment and the ability to act as a hydrogen bond acceptor, allows it to mimic the peptide bond, enhancing binding affinity and solubility.[1]
The subject of our study, this compound, combines this robust heterocyclic core with a carboxylic acid moiety. This addition is of strategic importance:
-
Enhanced Polarity and Solubility: The acetic acid group introduces a highly polar, ionizable center, which can improve the compound's pharmacokinetic profile.
-
Key Binding Interactions: The carboxylate group is a potent hydrogen bond donor/acceptor and can form strong salt-bridge interactions with positively charged residues like Arginine (Arg) and Lysine (Lys) in a protein's active site.
-
Metabolic Stability: The 2H-substituted 1,2,3-triazole isomer is often more thermodynamically stable than its 1H counterpart, potentially offering greater resistance to metabolic degradation.
Given these features, a systematic in silico evaluation is the most resource-efficient first step to unlock its therapeutic potential by identifying likely biological targets and predicting its drug-like properties.
The Computational Drug Discovery Workflow: A Phased Approach
A successful in silico campaign is not a single experiment but a logical cascade of interconnected analyses. Each phase builds upon the last, progressively refining our understanding of the molecule's potential. This guide is structured around this workflow.
Phase 1: Ligand Preparation - Building the Digital Molecule
The accuracy of all subsequent steps hinges on a chemically correct and energetically favorable 3D representation of the ligand.
Protocol 3.1: 3D Structure Generation and Optimization
-
Obtain 2D Structure: Draw this compound using a chemical editor (e.g., MarvinSketch, ChemDraw) or retrieve its structure from a database like PubChem or ZINC if available.[1][2][3][4][5] Save as a SMILES string or in MOL format.
-
Generate 3D Coordinates: Use a program like Open Babel or the builder tools within Schrödinger Maestro or MOE to convert the 2D structure into a 3D conformer.
-
Protonation State Assignment: The carboxylic acid group has a pKa of ~4. At physiological pH (7.4), it will be predominantly deprotonated (carboxylate). It is crucial to model this state unless a specific, low-pH environment is being simulated. Tools like Marvin pKa or PropKa can predict this accurately.
-
Energy Minimization: Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This step relieves steric clashes and moves the molecule to a local energy minimum, resulting in a more realistic starting conformation.
-
Conformational Analysis (Optional but Recommended): For flexible molecules, generate a set of low-energy conformers to ensure the bioactive conformation is accessible during docking.
Phase 2: Target Identification - Finding the Lock for Our Key
Without a known target, we must employ strategies to identify proteins that are likely to bind our molecule. This is a critical, exploratory phase.
Strategy 4.1: Reverse Docking
Reverse docking flips the conventional paradigm: instead of screening many ligands against one target, we screen one ligand against a library of many potential targets.[6][7][8][9][10]
Protocol 4.1: Reverse Docking Workflow
-
Select a Target Database: Utilize a pre-prepared database of druggable human proteins, such as sc-PDB or the collection used by servers like SwissTargetPrediction.
-
Perform High-Throughput Docking: Dock the prepared ligand (from Phase 1) against every protein in the database.
-
Score and Rank: Rank the protein targets based on the docking scores. It is critical to use a scoring function normalization method to compare scores across different proteins, as raw scores are not directly comparable.[6][7]
-
Filter and Analyze: Filter the top-ranked hits. Prioritize targets where the acetic acid group forms plausible salt-bridge or hydrogen bond interactions. Cross-reference top hits with literature on known targets of other triazole-based drugs to identify biologically plausible candidates.
Strategy 4.2: Ligand-Based Pharmacophore Screening
If compounds with similar structures have known biological targets, we can build a pharmacophore model—an electronic and steric map of essential features for binding.[11][12][13][14]
Protocol 4.2: Pharmacophore Hypothesis Generation
-
Identify Analogues: Search chemical databases (e.g., ChEMBL, PubChem) for molecules structurally similar to this compound that have documented biological activity.
-
Generate Pharmacophore Model: Using a set of active analogues, generate a common feature pharmacophore model. This model will likely include features such as a hydrogen bond acceptor (triazole nitrogens), a negative ionizable feature (carboxylate), and aromatic/hydrophobic regions.
-
Screen Protein Databases: Use this pharmacophore model to screen a database of protein structures (like the PDB) to find targets with binding sites that geometrically and chemically match the model.[15][16][17][18][19]
Phase 3: Molecular Docking - Predicting the Binding Pose
Once a putative target is identified, molecular docking predicts the preferred orientation and conformation (the "pose") of the ligand within the protein's binding site and estimates its binding affinity.[20][21][22]
Protocol 5.1: Site-Specific Docking with AutoDock Vina
-
Target Preparation:
-
Download the crystal structure of the chosen target protein from the Protein Data Bank (PDB).[18]
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using tools like AutoDock Tools.[23][24]
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Load the optimized ligand structure from Phase 1.
-
Assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking algorithm. This is a 3D box centered on the active site of the protein. If a native ligand was present in the crystal structure, centering the box on its location is a robust starting point.
-
-
Docking Execution:
-
Validation and Analysis:
-
Trustworthiness Check: If the PDB structure contained a native ligand, re-dock it using the same protocol. A successful protocol should reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.
-
Pose Analysis: Visualize the top-ranked poses of this compound. Analyze the intermolecular interactions (hydrogen bonds, salt bridges, hydrophobic contacts) using software like PyMOL or Discovery Studio. The best pose is not always the top-scoring one; it must be biologically and chemically sensible.
-
Phase 4: Molecular Dynamics (MD) - Simulating Biological Reality
Docking provides a static snapshot. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent, allowing us to observe the dynamic behavior of the protein-ligand complex over time (nanoseconds to microseconds). This step is crucial for validating the stability of the docked pose and refining binding energy estimates.[27]
Protocol 6.1: Protein-Ligand MD Simulation with GROMACS
-
Force Field Parameterization: Standard protein force fields (e.g., CHARMM36, AMBER) do not contain parameters for our novel ligand.[28] We must generate a topology file for this compound using a server like CGenFF or LigParGen.[29][30][31] This is a critical step that defines the bond lengths, angles, dihedrals, and charges for the ligand.
-
System Building:
-
Combine the coordinates of the protein and the best-docked ligand pose.
-
Place the complex in a periodic box of appropriate size (e.g., a cube with a 1.0 nm buffer from the protein surface).
-
Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's total charge.
-
-
Energy Minimization: Perform steepest descent minimization to remove any steric clashes introduced during system building.
-
Equilibration: Conduct a two-phase equilibration. First, in an NVT (constant Number of particles, Volume, Temperature) ensemble to stabilize the system's temperature. Second, in an NPT (constant Number of particles, Pressure, Temperature) ensemble to stabilize the pressure and density. During these phases, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[32][33][34]
-
Production Run: Remove the position restraints and run the simulation for a significant duration (e.g., 100-200 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess stability. Key metrics include:
-
RMSD (Root Mean Square Deviation): A stable ligand should have a low and non-drifting RMSD relative to the protein's binding pocket.
-
RMSF (Root Mean Square Fluctuation): Identifies flexible regions of the protein.
-
Hydrogen Bond Analysis: Track the formation and lifetime of key hydrogen bonds identified in docking.
-
Strategy 6.2: MM/PBSA Binding Free Energy Calculation
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a post-processing method to estimate the binding free energy from MD simulation snapshots. It is more accurate than docking scores but less computationally expensive than rigorous alchemical free energy methods.[35][36][37][38][39]
Protocol 6.2: MM/PBSA Calculation
-
Extract Snapshots: Select frames from the stable portion of the production MD trajectory.
-
Calculate Energy Components: For each snapshot, the binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
ΔE_MM: Changes in molecular mechanics energy (van der Waals and electrostatics) in the gas phase.
-
ΔG_solv: Change in solvation free energy, calculated using the PB or GB implicit solvent model.
-
-TΔS: Change in conformational entropy (often omitted for comparing similar compounds due to high computational cost and potential for error).
-
-
Average Results: Average the ΔG_bind values over all snapshots to get a final estimate and standard error.
Phase 5: ADMET Prediction - Assessing Druggability
A potent molecule is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models provide early warnings of potential liabilities.
Protocol 7.1: ADMET Profiling with SwissADME
The SwissADME web tool provides a comprehensive and user-friendly platform for this analysis.[40][41][42][43][44]
-
Input: Submit the SMILES string of this compound.
-
Analysis: The server calculates dozens of parameters. Key metrics to evaluate are summarized in the table below.
-
Interpretation:
-
Lipinski's Rule of Five: A primary filter for oral bioavailability. Does the molecule violate more than one rule?
-
GI Absorption & BBB Permeation: The BOILED-Egg model provides an intuitive graphical prediction. Given the polar acetic acid group, high GI absorption is possible, but BBB permeation is unlikely.
-
CYP Inhibition: Predicts potential for drug-drug interactions. Inhibition of key cytochrome P450 enzymes is a major red flag.
-
PAINS Alerts: Flags substructures known to cause false positives in high-throughput screens.
-
Table 1: Key ADMET Parameters for Evaluation
| Category | Parameter | Desired Range/Outcome | Rationale |
| Physicochemistry | Molecular Weight (MW) | < 500 g/mol | Lipinski's Rule for oral bioavailability. |
| LogP (Lipophilicity) | 1 - 3 | Balances solubility and membrane permeability. | |
| TPSA (Polar Surface Area) | < 140 Ų | Influences membrane penetration. | |
| Pharmacokinetics | GI Absorption | High | Essential for oral administration. |
| BBB Permeant | No/Yes (target dependent) | Blood-Brain Barrier penetration. | |
| P-gp Substrate | No | Avoids active efflux from cells. | |
| Drug-Likeness | Lipinski Violations | 0 or 1 | Guideline for oral bioavailability. |
| PAINS Alerts | 0 | Avoids promiscuous or problematic fragments. | |
| Medicinal Chemistry | CYP Inhibitor | No (for major isoforms) | Reduces risk of drug-drug interactions. |
Data Synthesis and Conclusion
The final and most critical phase is to synthesize the data from all preceding steps into a cohesive assessment.
-
Did the target identification phase yield a biologically plausible protein target?
-
Was the docking pose stable throughout the MD simulation?
-
Did the MM/PBSA calculations suggest a favorable binding free energy?
-
Does the ADMET profile indicate the molecule is "drug-like" and has a low risk of toxicity or metabolic issues?
A successful outcome from this comprehensive in silico workflow provides a strong, data-driven hypothesis for the mechanism of action of this compound. This justifies the commitment of resources for chemical synthesis and subsequent in vitro and in vivo experimental validation, dramatically de-risking the early stages of the drug discovery process. This guide provides the roadmap to generate that foundational hypothesis with scientific rigor and confidence.
References
- 1. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZINC database - Wikipedia [en.wikipedia.org]
- 3. Directory of in silico Drug Design tools [click2drug.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using reverse docking for target identification and its applications for drug discovery | Semantic Scholar [semanticscholar.org]
- 7. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of Reverse Docking in the Research of Small Molecule Drugs and Traditional Chinese Medicine [jstage.jst.go.jp]
- 11. youtube.com [youtube.com]
- 12. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 13. inteligand.com [inteligand.com]
- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDBsum - Database Commons [ngdc.cncb.ac.cn]
- 16. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Protein Structure Databases: PDB, PDBe & PDBsum [proteinstructures.com]
- 19. PDBsum - Wikipedia [en.wikipedia.org]
- 20. scispace.com [scispace.com]
- 21. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azolifesciences.com [azolifesciences.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 25. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 26. bioinformaticsreview.com [bioinformaticsreview.com]
- 27. QMrebind: incorporating quantum mechanical force field reparameterization at the ligand binding site for improved drug-target kinetics through milestoning simulations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 28. ks.uiuc.edu [ks.uiuc.edu]
- 29. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 30. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. bioinformaticsreview.com [bioinformaticsreview.com]
- 33. Protein-Ligand Complex [mdtutorials.com]
- 34. GROMACS Tutorials [mdtutorials.com]
- 35. m.youtube.com [m.youtube.com]
- 36. youtube.com [youtube.com]
- 37. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 38. pubs.acs.org [pubs.acs.org]
- 39. peng-lab.org [peng-lab.org]
- 40. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. SwissADME [swissadme.ch]
- 42. scispace.com [scispace.com]
- 43. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 44. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
An In-depth Technical Guide on the Thermodynamic Stability of 2H-1,2,3-Triazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of Isomeric Stability in Triazole Chemistry
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, lauded for its remarkable stability and its role as a bioisostere for various functional groups.[1][2][3] This five-membered heterocyclic ring, composed of two carbon and three nitrogen atoms, can exist in different tautomeric forms, primarily the 1H- and 2H-isomers, which are in equilibrium.[4][5] The thermodynamic stability of these isomers is not a mere academic curiosity; it profoundly influences a molecule's physicochemical properties, including solubility, dipole moment, and, most critically, its interaction with biological targets.[6][7] For drug development professionals, a comprehensive understanding of the factors governing the stability of 2H-1,2,3-triazole isomers is paramount for the rational design of effective and reliable therapeutics. This guide provides a detailed exploration of the thermodynamic landscape of these isomers, blending theoretical principles with practical experimental and computational methodologies.
I. The Foundational Principles of 2H-1,2,3-Triazole Stability
The inherent stability of the 1,2,3-triazole ring is noteworthy, particularly when compared to other organic compounds with three contiguous nitrogen atoms.[8] This stability is largely attributed to its aromatic character, with a delocalized 6π electron system distributed across the sp2-hybridized atoms of the ring.[9]
The Predominance of the 2H-Tautomer
In the gas phase and often in non-polar solvents, the 2H-1,2,3-triazole tautomer is demonstrably more stable than its 1H counterpart.[10] Computational and experimental studies estimate the 2H-isomer to be more stable by approximately 3.5–4.5 kcal/mol in the gas phase.[10] The primary reason for this enhanced stability is believed to be the minimization of lone-pair repulsion between adjacent nitrogen atoms, a factor that is more pronounced in the 1H-tautomer.[4]
However, the tautomeric equilibrium is sensitive to the surrounding environment. In aqueous solutions, the preference for the 2H-tautomer is less pronounced, with some studies suggesting it is favored by a factor of about two.[4][11] This shift is due to the differential solvation of the two isomers, with polar solvents capable of hydrogen bonding often stabilizing the more polar 1H-tautomer.[10]
II. Factors Influencing the Thermodynamic Stability of Substituted 2H-1,2,3-Triazoles
The introduction of substituents onto the triazole ring can significantly modulate the relative stabilities of the 1H- and 2H-isomers. The electronic nature of these substituents plays a crucial role in this regard.
-
Electron-withdrawing groups tend to decrease the electron density in the ring. When attached to the nitrogen of an N-(alpha-Aminoalkyl)-1,2,3-triazole, electron-attracting substituents have been shown to increase the proportion of the 1-isomer in the equilibrium mixture.[4]
-
Electron-donating groups , conversely, can influence the basicity of the nitrogen atoms and alter the tautomeric preference.
The interplay of these electronic effects, along with steric considerations and the potential for intramolecular hydrogen bonding, creates a nuanced thermodynamic landscape that must be evaluated on a case-by-case basis.
III. Experimental Determination of Isomeric Stability
A variety of analytical techniques can be employed to experimentally determine the relative thermodynamic stabilities of 2H-1,2,3-triazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[12] By analyzing the chemical shifts and integration of signals corresponding to each isomer, the equilibrium constant and, consequently, the difference in Gibbs free energy can be determined.
Experimental Protocol for NMR Analysis of Tautomeric Equilibrium:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the triazole sample.
-
Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃) to a final volume of ~700 µL in a 5-mm NMR tube.[13] The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Ensure the spectral window is wide enough to encompass all relevant signals, including potentially downfield-shifted NH protons.
-
Carefully integrate the signals corresponding to unique protons of both the 1H- and 2H-isomers. Perform multiple integrations to ensure accuracy.[14]
-
-
Data Analysis:
-
Assign the peaks to their respective tautomers based on chemical shifts and coupling patterns, often aided by 2D NMR techniques (e.g., HSQC, HMBC) and comparison to computational predictions.[14]
-
Calculate the percentage of each tautomer from the relative integrated intensities.
-
The equilibrium constant (Keq) can be calculated as the ratio of the concentrations of the two tautomers.
-
The difference in Gibbs free energy (ΔG) can then be determined using the equation: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Other Experimental Techniques
-
Millimeter-wave Spectroscopy: This high-resolution technique is particularly useful for gas-phase studies, providing precise rotational constants that allow for the unambiguous identification and structural characterization of different tautomers.[10]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis methods are crucial for assessing the overall thermal stability and decomposition pathways of triazole compounds, which is vital for safety and formulation development.[15]
IV. Computational Chemistry: A Predictive Approach to Isomeric Stability
Computational chemistry provides an indispensable toolkit for predicting the relative stabilities of 2H-1,2,3-triazole isomers, complementing and guiding experimental investigations.
Workflow for Computational Stability Analysis
The following diagram illustrates a typical workflow for the computational prediction of isomer stability:
Caption: A typical computational workflow for determining the relative stability of triazole isomers.
Detailed Computational Protocol:
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT) is a common choice for its balance of accuracy and computational cost. Functionals like B3LYP or M06-2X are often employed.[16][17]
-
Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurate results.[16]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages can be used.
-
-
Vibrational Frequency Analysis:
-
This step is crucial to verify that the optimized structures are true energy minima (i.e., no imaginary frequencies).
-
It also provides the zero-point vibrational energy (ZPVE), which must be included for an accurate comparison of relative energies.
-
-
Single-Point Energy Calculations:
-
To obtain more reliable relative energies, single-point energy calculations are performed on the DFT-optimized geometries using a higher level of theory.
-
Method: Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for its accuracy.[16]
-
Basis Set: A large, correlation-consistent basis set like aug-cc-pVTZ is typically used.[16]
-
Software: High-level quantum chemistry programs such as Molpro or CFOUR are suitable for these calculations.[16]
-
Quantitative Data: Relative Stabilities of Parent 1,2,3-Triazole Isomers
| Isomer | Computational Method | Relative Energy (kcal/mol) | Reference |
| 1H-1,2,3-Triazole | Hartree-Fock (double zeta) | +3.51 | [4] |
| 2H-1,2,3-Triazole | Hartree-Fock (double zeta) | 0.00 | [4] |
| 1H-1,2,3-Triazole | CCSD(T)/cc-pCVTZ (gas phase) | ~+3.5 to +4.5 | [10] |
| 2H-1,2,3-Triazole | CCSD(T)/cc-pCVTZ (gas phase) | 0.00 | [10] |
V. Implications for Drug Development
The thermodynamic stability of 2H-1,2,3-triazole isomers has profound implications for the development of new pharmaceuticals.
-
Target Binding: The specific tautomeric form of a drug molecule can significantly affect its binding affinity and selectivity for a biological target. The different arrangement of hydrogen bond donors and acceptors in the 1H- and 2H-isomers can lead to distinct interactions with a receptor's active site.[6][7]
-
Physicochemical Properties: Tautomerism influences key drug-like properties such as solubility, lipophilicity (LogP), and crystal packing, all of which are critical for formulation and bioavailability.[6][7]
-
Metabolic Stability: The inherent stability of the triazole ring contributes to the metabolic robustness of many drugs, reducing their susceptibility to enzymatic degradation.[5][18]
-
Intellectual Property: Different tautomers can be considered distinct chemical entities, which has implications for patentability and intellectual property protection.
The following diagram illustrates the central role of tautomer stability in the drug development process:
Caption: The influence of tautomer stability on key aspects of drug development.
VI. Conclusion
The thermodynamic stability of 2H-1,2,3-triazole isomers is a multifaceted property governed by a delicate balance of electronic, steric, and environmental factors. For researchers and drug development professionals, a thorough understanding and characterization of this stability are not optional but essential for the successful design and development of novel therapeutics. The integration of high-level computational predictions with rigorous experimental validation provides a powerful strategy for navigating the complexities of triazole tautomerism and harnessing the full potential of this privileged scaffold in medicinal chemistry.
References
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- 2. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
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- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. tandfonline.com [tandfonline.com]
- 10. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The tautomerism of 1,2,3-triazole in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 13. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2H-1,2,3-Triazole-2-Acetic Acid (CAS Number: 4320-91-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2H-1,2,3-triazole-2-acetic acid, a heterocyclic building block of increasing interest in medicinal chemistry and drug discovery. The unique physicochemical properties of the 1,2,3-triazole ring, including its high dipole moment, capacity for hydrogen bonding, and metabolic stability, make it an attractive scaffold. This document details the synthesis, characterization, and key applications of this compound, with a particular focus on its role as a versatile linker in the construction of complex bioactive molecules such as Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to serve as a valuable resource for researchers leveraging this compound in their scientific endeavors.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. This moiety has garnered significant attention in the field of medicinal chemistry due to its remarkable stability and versatile chemical properties. Unlike more labile functional groups, the triazole ring is resistant to metabolic degradation, including hydrolysis, oxidation, and reduction, rendering it an ideal component for enhancing the pharmacokinetic profiles of drug candidates. Furthermore, the 1,2,3-triazole system can act as a bioisostere for amide bonds, offering a synthetically accessible and stable alternative in peptide and small molecule drug design.
This compound, in particular, presents a bifunctional architecture: the triazole ring provides a stable, polar core, while the carboxylic acid handle offers a reactive site for conjugation to other molecules of interest. This dual functionality makes it an invaluable tool for constructing larger, more complex molecular architectures.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4320-91-6 | |
| Molecular Formula | C₄H₅N₃O₂ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. |
Note: Specific quantitative data for melting point and pKa are not consistently reported in publicly available literature and should be determined experimentally.
Spectroscopic Data for Structural Elucidation
While specific spectra for this compound are not widely published, the following represents expected spectroscopic characteristics based on analysis of closely related analogs.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons on the triazole ring and a singlet for the methylene protons of the acetic acid group. The chemical shifts will be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the two equivalent carbons of the triazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and characteristic C-H and C=N stretches of the triazole ring.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound primarily relies on the N-alkylation of a 1,2,3-triazole precursor. A significant challenge in this synthesis is controlling the regioselectivity of the alkylation, as the 1H-1,2,3-triazole anion can be alkylated at the N-1 or N-2 position.
Regioselective N-2 Alkylation Strategy
A robust strategy for achieving regioselective N-2 alkylation involves the use of a substituted triazole precursor, such as 4-bromo-1H-1,2,3-triazole. The bromo substituent sterically hinders alkylation at the N-1 position, thereby directing the incoming electrophile to the N-2 position. This is followed by a debromination step to yield the desired product.
Methodological & Application
Application Note: Leveraging Tris(triazolylmethyl)amine Ligands for Robust Biocompatible Click Chemistry
Executive Summary: Overcoming the Central Challenge in Biocompatible Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and reliability in forming stable triazole linkages.[1][2] However, its application in biological systems is hampered by two primary challenges: the cytotoxicity of copper ions and the instability of the essential catalytic Cu(I) species in aqueous, aerobic environments, where it readily oxidizes to the inactive Cu(II) state.[1][3][4]
This guide focuses on the definitive solution to these challenges: the use of water-soluble, copper-chelating tris(triazolylmethyl)amine ligands. While the user's query mentioned 2H-1,2,3-triazole-2-acetic acid, this molecule is a precursor to the true functional agents. The most prominent and effective of these ligands is Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) . This document provides a deep dive into the mechanism, advantages, and detailed protocols for using THPTA to enable robust, rapid, and biocompatible CuAAC reactions for applications ranging from protein labeling to drug discovery.
The Protective and Accelerating Role of the THPTA Ligand
The success of CuAAC in bioconjugation hinges on maintaining a sufficient concentration of the Cu(I) catalyst without harming sensitive biomolecules.[5][6] THPTA is a tripodal ligand that acts as a powerful chelator for copper, addressing this challenge through a multi-faceted mechanism.
Core Functions of THPTA:
-
Stabilization of Cu(I): THPTA's triazole arms form a stable complex with the Cu(I) ion, protecting it from oxidation and disproportionation, thus ensuring a sustained catalytic cycle.[3][7]
-
Reaction Acceleration: The THPTA-Cu(I) complex is a highly active catalytic species. By maintaining copper in its active state and facilitating the coordination of both the azide and alkyne, the ligand significantly accelerates the rate of triazole formation.[8] Reactions are often complete in 15-60 minutes at room temperature.[4]
-
Protection of Biomolecules: The standard method for generating Cu(I) involves the reduction of Cu(II) (e.g., CuSO₄) with sodium ascorbate. This process can generate reactive oxygen species (ROS) that damage proteins and other biomolecules.[8][9] THPTA serves a crucial secondary role as a sacrificial reductant, intercepting and neutralizing these harmful radicals, thereby preserving the integrity of the biological sample.[5][9]
-
Enhanced Biocompatibility: By tightly chelating copper, THPTA reduces its bioavailability and minimizes its cytotoxic effects, making it possible to perform click chemistry on the surface of living cells with high viability.[3][10]
Catalytic Mechanism Visualization
The diagram below illustrates the central role of the THPTA-Cu(I) complex in the CuAAC catalytic cycle. The ligand stabilizes the copper center, which then coordinates with the alkyne and azide to facilitate the regioselective formation of the 1,4-disubstituted triazole product.
Caption: The CuAAC catalytic cycle accelerated by the THPTA ligand.
Comparative Analysis: THPTA vs. TBTA
To appreciate the advantages of THPTA, it is useful to compare it with the first-generation tris(triazolylmethyl)amine ligand, TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).
| Feature | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) |
| Solubility | High water solubility. [3] | Poor water solubility; requires organic co-solvents (e.g., DMSO, t-BuOH).[3][6] |
| Primary Application | Bioconjugation in aqueous buffers, live cell labeling, proteomics, nucleic acid modification.[3][10] | Organic synthesis, material science, applications where organic solvents are tolerated.[11] |
| Biocompatibility | Excellent. Minimizes copper toxicity and protects biomolecules from oxidative damage.[9][10] | Limited. The need for organic solvents and less effective protection restricts biological use. |
| Convenience | Allows the entire reaction to be run in water, simplifying protocols and purification.[3] | Requires solvent management and can lead to precipitation issues with biomolecules. |
| Reference | Hong, V., et al. (2009). Angew. Chem. Int. Ed.[4] | Chan, T.R., et al. (2004). Org. Lett.[4] |
Experimental Protocols and Workflow
General Experimental Workflow
The following diagram outlines the standard workflow for a bioconjugation experiment using the THPTA ligand system. The critical step is the pre-complexation of copper sulfate with the THPTA ligand before introducing it to the biological sample.
Caption: A typical experimental workflow for CuAAC bioconjugation.[12]
Protocol 1: Labeling an Alkyne-Modified Protein with an Azide Probe
This protocol describes a general procedure for conjugating a small molecule azide (e.g., a fluorescent dye) to a protein containing an alkyne modification.
A. Materials and Stock Solutions:
-
Alkyne-Protein: Solution in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0-7.5).
-
Azide Probe: 5-10 mM stock solution in DMSO or water.
-
CuSO₄: 20 mM stock solution in water.
-
THPTA Ligand: 50 mM stock solution in water.[13]
-
Sodium Ascorbate (Na-Ascorbate): 100 mM stock solution in water. Crucial: Prepare this solution fresh immediately before use.
-
(Optional) Aminoguanidine HCl: 100 mM in water, used to protect arginine residues.[9]
B. Recommended Reagent Concentrations & Ratios:
| Reagent | Recommended Starting Concentration | Typical Range | Ligand:Cu Ratio |
| Copper (CuSO₄) | 100 µM | 25 - 250 µM | 1 |
| Ligand (THPTA) | 500 µM | 125 µM - 1.25 mM | 5:1 [9][12] |
| Sodium Ascorbate | 5 mM | 1 - 10 mM | N/A |
| Biomolecule (Protein) | > 2 µM | > 2 µM | N/A |
| Probe (Azide/Alkyne) | ~2-10 fold excess over biomolecule | 20 µM or higher | N/A |
C. Step-by-Step Procedure:
-
Prepare the Biomolecule Mixture: In a microcentrifuge tube, combine the alkyne-protein and the azide probe in the reaction buffer. The final concentration of the protein will depend on the experiment, but should ideally be above 2 µM.[13] The other reactant (the probe) should be in 2 to 10-fold molar excess.[12][13]
-
Prepare the Catalyst Complex: In a separate tube, prepare the copper-ligand complex. For a final reaction volume of 500 µL with target concentrations of 100 µM CuSO₄ and 500 µM THPTA:
-
Add Catalyst: Add the 7.5 µL of the prepared catalyst complex to the protein solution and mix gently.
-
(Optional) Add Protective Agent: If your protein is sensitive, add aminoguanidine stock solution to a final concentration of 5 mM.[9][12]
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM (e.g., 25 µL of 100 mM stock for a 500 µL reaction). Mix gently by pipetting or inverting the tube.[9]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. For many systems, 30-60 minutes is sufficient.[4] Reaction progress can be monitored by an appropriate analytical method (e.g., fluorescence for a dye conjugate).
-
Purify the Conjugate: Once the reaction is complete, remove excess reagents, copper, and byproducts. Common methods include:
-
Size-Exclusion Chromatography (SEC): Highly effective for separating the larger protein conjugate from small molecule reagents.
-
Dialysis / Buffer Exchange: Suitable for removing small molecules.
-
Affinity Chromatography: Can be used if the protein has an affinity tag.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Inactive sodium ascorbate (oxidized).2. Incorrect order of reagent addition.3. Inaccessible azide/alkyne on the biomolecule.4. Insufficient catalyst or excess ligand. | 1. Always use a freshly prepared solution of sodium ascorbate. 2. Ensure CuSO₄ and THPTA are premixed before adding to the biomolecule. Add ascorbate last.[12]3. Perform the reaction under denaturing conditions (e.g., with DMSO) if the biomolecule's structure allows.[9]4. Optimize the ligand-to-copper ratio. While 5:1 is standard, some systems may benefit from a 2:1 ratio.[8] |
| Protein Precipitation or Degradation | 1. Oxidative damage from ROS.2. High concentration of organic co-solvent (if used).3. Copper-mediated aggregation. | 1. Ensure a sufficient excess of THPTA (at least 5:1 over copper).[9] Consider degassing the buffer. Add aminoguanidine to protect sensitive residues.[9]2. Minimize DMSO or other co-solvent concentrations.3. Chelate and remove copper promptly after the reaction is complete using purification methods. |
| Reaction is Slow | 1. Low reactant concentrations.2. Presence of competing chelators (e.g., thiols from DTT or glutathione). | 1. Increase the concentration of the excess reactant (the small molecule probe).2. Remove reducing agents like DTT/TCEP before the reaction. If thiols are intrinsic to the protein, increase catalyst concentration or add sacrificial metals like Zn(II) or Ni(II) to occupy the thiols.[9] |
Conclusion
The development of water-soluble, protective ligands like THPTA has transformed the Copper-Catalyzed Azide-Alkyne Cycloaddition from a powerful reaction in organic synthesis into a cornerstone of modern bioconjugation and chemical biology. By stabilizing the active Cu(I) catalyst, accelerating reaction rates, and protecting sensitive biomolecules from oxidative damage, the THPTA system provides a robust, reliable, and user-friendly platform for researchers. The protocols and data presented herein offer a validated starting point for professionals in drug development and life sciences to successfully implement this indispensable chemical tool.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. primo.pugetsound.edu [primo.pugetsound.edu]
- 11. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
The Strategic Advantage of 2H-1,2,3-Triazole-2-Acetic Acid in Bioconjugation: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of a linker molecule is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of a bioconjugate. This guide provides an in-depth exploration of 2H-1,2,3-triazole-2-acetic acid, a heterobifunctional linker distinguished by its unique combination of a stable triazole core and a versatile carboxylic acid functional group. We will delve into the mechanistic principles of its application, provide detailed experimental protocols, and discuss the inherent advantages conferred by the triazole moiety.
The this compound Linker: A Fusion of Stability and Reactivity
The this compound linker is characterized by a five-membered triazole ring with an acetic acid group attached at the 2-position of the nitrogen heterocycle. This specific architecture provides a unique set of properties that are highly advantageous in the field of bioconjugation.
The triazole ring is a key feature of this linker, known for its exceptional stability. It is resistant to enzymatic degradation, as well as acidic and basic hydrolysis, which contributes to the overall in vivo stability of the resulting bioconjugate.[1][2] Furthermore, the 1,2,3-triazole moiety is considered a bioisostere of the amide bond, meaning it can mimic the spatial and electronic properties of an amide linkage while offering superior metabolic stability.[3][4] This is a crucial attribute in drug design, as it can enhance the pharmacokinetic properties of a therapeutic conjugate. The triazole core also imparts a degree of rigidity to the linker, which can be beneficial for maintaining a defined distance and orientation between the conjugated molecules.
The terminal carboxylic acid group provides a versatile handle for conjugation to a wide range of biomolecules, most commonly targeting primary amines (e.g., the ε-amino group of lysine residues in proteins) to form a highly stable amide bond.[5] This reaction is typically mediated by carbodiimide chemistry, offering a reliable and well-established method for bioconjugation.
The Chemistry of Conjugation: Activating the Carboxylic Acid
The key to utilizing the this compound linker is the activation of its terminal carboxylic acid group to make it susceptible to nucleophilic attack by a primary amine on the biomolecule. The most common and efficient method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6]
This is a two-step process:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[6]
-
Stabilization and Reaction: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate can then efficiently react with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS as a byproduct.[7]
The use of NHS or Sulfo-NHS significantly improves the efficiency and reproducibility of the conjugation reaction by increasing the half-life of the activated linker, allowing for a more controlled reaction with the biomolecule at a physiological pH.[6]
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid terminus of the linker.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for linker solubility)
Procedure:
-
Prepare Linker Solution: Dissolve the this compound in Activation Buffer to the desired concentration (e.g., 10 mM). If solubility is an issue, the linker can be first dissolved in a minimal amount of anhydrous DMF or DMSO and then diluted with the Activation Buffer.
-
Equilibrate Reagents: Allow the EDC and NHS/Sulfo-NHS vials to come to room temperature before opening to prevent moisture condensation.
-
Activation Reaction: Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS to the linker solution.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. The solution now contains the activated NHS-ester of the linker and is ready for conjugation to the biomolecule.
Protocol 2: Conjugation of Activated Linker to a Protein
This protocol outlines the conjugation of the activated this compound to a protein containing primary amines.
Materials:
-
Activated this compound solution (from Protocol 1)
-
Protein solution in a non-amine, non-carboxylate buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a suitable concentration in the Coupling Buffer.
-
Conjugation Reaction: Add the freshly prepared activated linker solution to the protein solution. A 5- to 20-fold molar excess of the activated linker over the protein is a common starting point, but this should be optimized for the specific protein and desired degree of labeling.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.
Protocol 3: Purification of the Bioconjugate
Purification is a critical step to remove excess linker, unreacted biomolecule, and reaction byproducts.
Materials:
-
Crude conjugation reaction mixture
-
Size-Exclusion Chromatography (SEC) column with an appropriate molecular weight cutoff
-
Dialysis/Ultrafiltration device with a suitable membrane
-
Elution Buffer (e.g., PBS)
Procedure (using Size-Exclusion Chromatography):
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the Elution Buffer.
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the Elution Buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes, monitoring the chromatogram with a UV detector.
-
Analysis and Pooling: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified bioconjugate. Pool the relevant fractions.
Data Presentation and Characterization
Clear and concise data presentation is essential for evaluating the success of the bioconjugation reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0 | 7.2 - 8.0 |
| Buffer | MES | PBS, Borate |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Duration | 15 - 30 minutes | 1 - 2 hours or overnight |
Characterization of the Final Conjugate:
-
UV-Vis Spectroscopy: To determine the concentration of the protein and potentially the degree of conjugation if the attached molecule has a distinct absorbance.
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (ESI-MS): To confirm the mass of the conjugate and determine the distribution of the number of linkers attached per protein molecule.[8]
-
Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregation.
Visualization of the Workflow and Mechanism
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
Diagram 2: EDC/NHS Coupling Mechanism
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Diagram 3: Experimental Workflow
Caption: A typical experimental workflow for bioconjugation.
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC/NHS reagents due to moisture. | Use fresh reagents; allow vials to warm to room temperature before opening.[9] |
| Incorrect pH for activation or conjugation steps. | Ensure the pH of the buffers is within the optimal range for each step. | |
| Presence of competing nucleophiles (e.g., Tris, glycine) in the protein buffer. | Perform buffer exchange of the protein into a non-amine, non-carboxylate buffer before conjugation. | |
| Protein Aggregation | High degree of conjugation. | Reduce the molar excess of the activated linker in the reaction. |
| Unfavorable buffer conditions. | Optimize buffer composition, pH, and ionic strength to maintain protein solubility. | |
| Poor Separation During Purification | Inappropriate SEC column. | Select a column with a pore size that provides optimal resolution between the conjugate and unreacted components. |
| High sample viscosity. | Dilute the sample before loading onto the column. |
Conclusion
The this compound linker offers a compelling combination of a stable, bio-inert triazole core and a versatile carboxylic acid handle for bioconjugation. Its application, facilitated by well-established EDC/NHS chemistry, allows for the creation of robust and stable bioconjugates. The inherent properties of the triazole moiety, including its metabolic stability and ability to act as an amide bond bioisostere, make this linker a strategic choice for the development of next-generation protein therapeutics, antibody-drug conjugates, and other advanced biomaterials. By understanding the underlying chemistry and following optimized protocols, researchers can effectively leverage the advantages of this unique linker to advance their scientific and therapeutic goals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Evaluation of Novel 1,2,3-Triazole-Tethered Glycolipids as Vaccine Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Value of the N-2 Substituted Triazole Scaffold
An authoritative guide for medicinal chemists on the strategic applications and practical implementation of 2H-1,2,3-triazole-2-acetic acid in drug discovery programs.
The 1,2,3-triazole ring is a well-established "privileged scaffold" in medicinal chemistry. Its unique combination of properties—metabolic stability, a significant dipole moment, and the ability to act as a hydrogen bond acceptor—makes it an invaluable component in the design of bioactive molecules.[1][2] While copper-catalyzed "click chemistry" has popularized the 1,4-disubstituted 1H-1,2,3-triazole isomer, strategic exploration of other substitution patterns offers distinct advantages.[3] Specifically, substitution at the N-2 position of the triazole ring provides a different spatial orientation for appended functionalities, allowing chemists to probe novel regions of a target's binding site.
This guide focuses on This compound , a building block that combines the favorable properties of the N-2 substituted triazole with a versatile carboxylic acid handle. This handle serves as a prime attachment point for generating diverse chemical libraries, making it a powerful tool for structure-activity relationship (SAR) studies and lead optimization.
PART 1: Core Synthesis Protocols
The synthesis of this compound is typically achieved in a two-step sequence starting from the parent 1H-1,2,3-triazole. The primary challenge lies in controlling the regioselectivity of the initial alkylation step.
Protocol 1.1: Regioselective Synthesis of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate
Expert Rationale: The alkylation of 1H-1,2,3-triazole with an electrophile like ethyl bromoacetate can lead to a mixture of N-1 and N-2 substituted isomers.[4] The choice of solvent and base can influence the isomeric ratio, but chromatographic separation is almost always necessary. This protocol is optimized to provide a workable yield of the desired N-2 isomer, which serves as the direct precursor to our target acid.
Methodology:
-
Setup: To a solution of 1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Initiation: Stir the suspension vigorously at room temperature for 30 minutes to ensure activation.
-
Electrophile Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil, containing a mixture of N-1 and N-2 isomers, must be purified by column chromatography on silica gel to isolate the desired ethyl 2-(2H-1,2,3-triazol-2-yl)acetate.
Protocol 1.2: Saponification to this compound
Expert Rationale: This is a standard ester hydrolysis (saponification) to unmask the carboxylic acid. Lithium hydroxide (LiOH) is an effective reagent for this transformation at room temperature, minimizing the risk of side reactions. The subsequent acidic workup is critical to protonate the carboxylate salt and precipitate the final product.
Methodology:
-
Setup: Dissolve the purified ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) and stir the solution at room temperature until the starting material is consumed (as monitored by TLC, typically 2-4 hours).
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
-
Purification: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 using 1M hydrochloric acid (HCl). A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.
PART 2: Applications & Derivatization in Medicinal Chemistry
The true utility of this compound lies in its application as a versatile scaffold for building complex molecules with therapeutic potential.[5]
Role as a Bioisosteric Linker
The triazole ring is an excellent bioisostere for an amide bond, offering improved metabolic stability as it is resistant to enzymatic hydrolysis.[1] The acetic acid moiety provides the necessary attachment point to incorporate this stable linker into peptide mimics or other complex molecular architectures, positioning appended groups in a well-defined, rigid orientation.
Development of Novel Therapeutic Agents
The 1,2,3-triazole core is a feature of compounds with a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7][8] this compound is an ideal starting point for exploring these therapeutic areas.
Workflow for Library Synthesis: The carboxylic acid is readily derivatized, most commonly through amide bond formation, to generate a library of compounds for screening.
Caption: Drug discovery workflow starting from the core scaffold.
Protocol 2.3: General Procedure for Amide Library Synthesis
Expert Rationale: Modern peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a highly efficient and reliable method for amide bond formation. The reaction proceeds rapidly at room temperature with minimal side products, making it ideal for parallel synthesis of a compound library.
Methodology:
-
Activation: In a reaction vial, dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir for 10-15 minutes at room temperature to form the activated ester.
-
Amine Addition: To this activated mixture, add a solution of the desired primary or secondary amine (1.05 eq) in DMF.
-
Reaction: Seal the vial and allow the reaction to proceed at room temperature for 4-16 hours.
-
Analysis & Purification: Upon completion, the reaction can be directly analyzed by LC-MS. Purification is typically achieved by preparative reverse-phase HPLC to yield the pure amide product.
PART 3: Data & Visualizations
Summary of Synthetic Protocols
| Step | Reaction Type | Key Reagents | Typical Yield | Purification Method |
| 1.1 | N-Alkylation | 1H-1,2,3-triazole, Ethyl bromoacetate, K₂CO₃ | 30-40% (N-2 isomer) | Column Chromatography |
| 1.2 | Saponification | Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, LiOH | >90% | Acid Precipitation |
| 2.3 | Amide Coupling | Target Acid, Amine, HATU, DIPEA | 50-90% | Preparative HPLC |
Synthetic Pathway Visualization
Caption: Overall synthetic route to the target scaffold and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Application of 1,2,3-Triazole Derivatives | Molecules | MDPI [mdpi.com]
- 3. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2H-1,2,3-Triazole-2-Acetic Acid
Abstract
This document provides a detailed technical guide for the synthesis of 2H-1,2,3-triazole-2-acetic acid, a heterocyclic compound of interest for researchers in medicinal chemistry and materials science. The primary challenge in synthesizing N-2 substituted 1,2,3-triazoles is achieving regioselectivity over the N-1 isomer. This guide focuses on a robust and field-proven strategy: the direct, regioselective N-alkylation of a halo-substituted 1,2,3-triazole precursor. We will elucidate the underlying chemical principles, provide step-by-step experimental protocols, and detail the necessary characterization techniques to ensure the synthesis of the target molecule with high purity and yield.
Introduction: The Challenge of N-2 Regioselectivity
The 1,2,3-triazole moiety is a cornerstone in modern chemistry, renowned as a bioisostere for amide and ester groups and for its role in "click chemistry"[1][2]. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides reliable access to 1,4-disubstituted (N-1) triazoles, the synthesis of their N-2 substituted counterparts is significantly more challenging[3][4]. The direct alkylation of the parent 1H-1,2,3-triazole with an alkylating agent typically results in a mixture of N-1 and N-2 isomers, often favoring the N-1 product, which complicates purification and reduces overall yield[5].
The synthesis of this compound, therefore, requires a strategy that can overcome this inherent lack of regioselectivity. The most direct and reliable method involves the use of directing groups on the triazole ring, which sterically and electronically favor alkylation at the N-2 position[6][7].
Logical Framework: N-1 vs. N-2 Alkylation
The diagram below illustrates the fundamental challenge in the alkylation of an unsubstituted 1H-1,2,3-triazole, which exists in a tautomeric equilibrium. This equilibrium, combined with kinetic and thermodynamic factors, leads to the formation of two distinct product isomers.
Caption: The challenge of N-1 vs. N-2 alkylation on the 1,2,3-triazole core.
Recommended Synthetic Strategy: Bromo-Directed N-2 Alkylation
To achieve high regioselectivity, we will employ a multi-step synthesis that begins with the preparation of 4-bromo-1H-1,2,3-triazole. The bromine atom at the C-4 position acts as a powerful directing group, effectively suppressing N-1 alkylation and promoting the desired N-2 substitution[7]. The subsequent removal of the bromine atom via hydrogenation yields the final, unsubstituted product core.
This strategy is advantageous because it:
-
Provides excellent and predictable N-2 regioselectivity.
-
Utilizes readily available starting materials.
-
Involves robust and scalable chemical transformations.
-
Allows for the isolation of intermediates for characterization, ensuring a self-validating workflow.
Overall Synthetic Workflow
The complete synthetic pathway is outlined below, from the starting alkyne to the final acid product.
Caption: Workflow for the regioselective synthesis of the target molecule.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-1H-1,2,3-triazole (Intermediate C)
Principle: This two-step protocol first involves the bromination and cycloaddition to form a silyl-protected triazole, followed by a simple desilylation to yield the key NH-triazole intermediate. The initial synthesis follows procedures adapted from Wang, X. et al. (2009)[7].
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| Trimethylsilylacetylene | ≥98% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Trimethylsilyl azide (TMSN₃) | ≥95% | Sigma-Aldrich |
| Copper(I) iodide (CuI) | 99.99% | Sigma-Aldrich |
| Isopropyl acetate | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated aq. NH₄Cl | ACS Reagent | VWR |
| Brine | ACS Reagent | VWR |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher |
Procedure:
-
Step 1.1 (Synthesis of Intermediate B):
-
To a solution of trimethylsilylacetylene (1.0 eq) in isopropyl acetate, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Add trimethylsilyl azide (1.2 eq) and copper(I) iodide (0.05 eq).
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromo-1-(trimethylsilyl)-1H-1,2,3-triazole, which can be used directly in the next step.
-
-
Step 1.2 (Synthesis of Intermediate C):
-
Dissolve the crude intermediate from Step 1.1 in methanol.
-
Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until completion.
-
Neutralize the mixture with 1M HCl and concentrate under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 4-bromo-1H-1,2,3-triazole as a white solid.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding.
Protocol 2: Synthesis of this compound (Final Product F)
Principle: This three-step protocol involves the key regioselective N-2 alkylation of the bromo-triazole, followed by catalytic hydrogenation to remove the directing group, and finally, saponification of the ethyl ester to yield the target carboxylic acid. The alkylation and hydrogenation steps are based on established methods for N-2 functionalization[7][8].
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| 4-Bromo-1H-1,2,3-triazole | From Protocol 1 | - |
| Ethyl bromoacetate | ≥98% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Palladium on carbon (Pd/C) | 10 wt. % | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Lithium hydroxide (LiOH) | Monohydrate, ≥98% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Ethyl acetate & Hexanes | HPLC Grade | Fisher |
| Hydrochloric acid (HCl) | 1M solution | Fisher |
Procedure:
-
Step 2.1 (N-2 Alkylation to form Intermediate D):
-
To a solution of 4-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension for 15 minutes at room temperature.
-
Add ethyl bromoacetate (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography (silica gel, ethyl acetate/hexanes) to isolate ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetate. This step is critical as it separates the desired N-2 isomer from any minor N-1 product.[6]
-
-
Step 2.2 (Debromination to form Intermediate E):
-
Dissolve the purified bromo-triazole ester (1.0 eq) in methanol.
-
Add triethylamine (1.5 eq) and gently purge the flask with nitrogen.
-
Carefully add 10% Pd/C catalyst (0.05 eq).
-
Secure the flask to a hydrogenator or use a hydrogen balloon and stir vigorously under a hydrogen atmosphere (1 atm) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate to yield crude ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, which is often pure enough for the next step.
-
-
Step 2.3 (Ester Hydrolysis to form Final Product F):
-
Dissolve the crude ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH 2-3 with 1M HCl at 0 °C.
-
Extract the acidified solution with ethyl acetate (3-5x).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield This compound as a solid.
-
Data & Characterization
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on literature precedents. Actual results may vary.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference(s) |
| N-2 Alkylation | Ethyl bromoacetate, K₂CO₃ | DMF | RT | 12-18 | 80-95% (N-2) | [6],[7] |
| Debromination | H₂, 10% Pd/C, TEA | MeOH | RT | 6-12 | >95% | [7] |
| Hydrolysis | LiOH | THF/H₂O | RT | 2-4 | >90% | General |
Expected Spectroscopic Data
Final product validation is crucial. Below are the expected NMR shifts for the target compound.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) |
| This compound | ~13.5 (s, 1H, -COOH), ~7.9 (s, 2H, triazole C-H), ~5.3 (s, 2H, -CH₂-) | ~168 (-COOH), ~135 (triazole C-H), ~55 (-CH₂-) |
Conclusion
The synthesis of this compound presents a classic challenge in heterocyclic chemistry related to regiocontrol. The strategy detailed herein, utilizing a bromo-directing group, provides a reliable and high-yielding pathway to the desired N-2 isomer. By carefully following the outlined protocols and validating each intermediate, researchers can confidently produce this valuable chemical building block for applications in drug discovery and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
The Versatile Building Block: 2H-1,2,3-Triazole-2-acetic Acid in Modern Organic Synthesis
The quest for novel molecular architectures with tailored functionalities lies at the heart of organic synthesis and drug discovery. In this context, heterocyclic scaffolds have emerged as privileged structures, owing to their diverse chemical properties and significant biological activities. Among these, the 1,2,3-triazole core has garnered considerable attention, particularly since the advent of "click chemistry". This application note delves into the synthetic utility of a specific, yet highly versatile, derivative: 2H-1,2,3-triazole-2-acetic acid. This building block offers a unique combination of a stable, aromatic triazole ring and a reactive carboxylic acid handle, paving the way for the construction of a wide array of complex molecules, including pharmaceutically active compounds.
The Significance of the 2H-1,2,3-Triazole Moiety
The 1,2,3-triazole ring is a five-membered heterocycle containing three nitrogen atoms. The 2H-tautomer is a stable aromatic system.[1] The triazole core is often considered a bioisostere for amide bonds, capable of participating in hydrogen bonding and dipole interactions, which can enhance solubility and binding affinity to biological targets.[2] Its inherent stability towards hydrolysis, oxidation, and reduction makes it an ideal scaffold in medicinal chemistry.[2] A prominent example highlighting the importance of the 2-substituted-1,2,3-triazole motif is its presence in the FDA-approved insomnia medication, Suvorexant. A key intermediate in the synthesis of Suvorexant is 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, underscoring the value of this structural unit in drug development.[1][3]
Synthesis of this compound: A Strategic Approach
A reliable and regioselective synthesis of this compound is paramount for its widespread application. A common and effective strategy involves the N-alkylation of the parent 1,2,3-triazole with an acetic acid synthon, followed by hydrolysis. The key challenge in this approach is to control the regioselectivity of the alkylation, as both N1 and N2 positions of the triazole ring are nucleophilic.
A strategic approach to achieve N2-selectivity is the "bromo-directed" alkylation of a 4-bromo-NH-1,2,3-triazole intermediate. The presence of the bromine atom at the 4-position sterically and electronically favors alkylation at the N2 position.[4][5] The bromine can subsequently be removed via hydrogenation.
Protocol 1: Synthesis of this compound
This protocol outlines a two-step procedure for the synthesis of the title compound, commencing with the regioselective N-alkylation of 4-bromo-1H-1,2,3-triazole followed by debromination and hydrolysis.
Step 1: Synthesis of Ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetate
-
Rationale: This step employs the bromo-directed alkylation strategy to ensure the desired N2-substitution. Potassium carbonate is a mild base suitable for this transformation, and DMF is an appropriate polar aprotic solvent.
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| 4-bromo-1H-1,2,3-triazole | 1.0 | 147.96 | 1.48 g |
| Ethyl bromoacetate | 1.1 | 167.00 | 1.22 mL |
| Potassium carbonate (K₂CO₃) | 1.5 | 138.21 | 2.07 g |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL |
Procedure:
-
To a stirred solution of 4-bromo-1H-1,2,3-triazole (10 mmol) in DMF (20 mL) at 0 °C, add potassium carbonate (15 mmol).
-
Add ethyl bromoacetate (11 mmol) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetate.
Step 2: Debromination and Hydrolysis to this compound
-
Rationale: Palladium on carbon is a standard and efficient catalyst for the hydrogenolysis of aryl bromides. The subsequent hydrolysis of the ester to the carboxylic acid is achieved under basic conditions using lithium hydroxide.
| Reagent/Solvent | Molar Equiv. | MW ( g/mol ) | Amount |
| Ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetate | 1.0 | 234.05 | 2.34 g |
| 10% Palladium on carbon (Pd/C) | 0.05 | - | 117 mg |
| Sodium acetate (NaOAc) | 1.2 | 82.03 | 0.98 g |
| Methanol (MeOH) | - | - | 30 mL |
| Lithium hydroxide (LiOH) | 2.0 | 23.95 | 0.48 g |
| Water (H₂O) | - | - | 10 mL |
| Tetrahydrofuran (THF) | - | - | 10 mL |
Procedure:
-
To a solution of ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetate (10 mmol) in methanol (30 mL), add 10% Pd/C (5 mol%) and sodium acetate (12 mmol).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(2H-1,2,3-triazol-2-yl)acetate.
-
Dissolve the crude ester in a mixture of THF (10 mL) and water (10 mL).
-
Add lithium hydroxide (20 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Applications in Organic Synthesis: Esterification and Amidation
The carboxylic acid functionality of this compound serves as a versatile handle for derivatization, primarily through esterification and amidation reactions.
Esterification
Esterification is a fundamental transformation that allows for the introduction of various alkyl or aryl groups, which can modulate the physicochemical properties of the molecule, such as lipophilicity and cell permeability. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method.[6][7]
Protocol 2: General Procedure for Fischer Esterification
-
Rationale: This protocol utilizes a large excess of the alcohol to drive the equilibrium towards the ester product. Concentrated sulfuric acid is a common and effective catalyst for this transformation.
Procedure:
-
Dissolve this compound (1 mmol) in the desired alcohol (e.g., ethanol, 10 mL).
-
Carefully add concentrated sulfuric acid (0.1 mmol, ~1-2 drops) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the desired ester.
Amidation
Amide bond formation is one of the most important reactions in organic and medicinal chemistry, as the amide linkage is a cornerstone of peptides, proteins, and numerous pharmaceuticals.[8] The direct reaction of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, coupling agents are employed to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[9][10]
Protocol 3: General Procedure for Amidation using EDC/HOBt
-
Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the acids formed during the reaction.
Procedure:
-
To a stirred solution of this compound (1 mmol) in a suitable aprotic solvent (e.g., DCM or DMF, 10 mL) at 0 °C, add HOBt (1.1 mmol) and EDC (1.1 mmol).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add the desired amine (1.0 mmol) followed by triethylamine (1.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Workflow and Mechanistic Considerations
The synthetic utility of this compound is visually summarized in the following workflow diagram.
References
- 1. nbinno.com [nbinno.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. Suvorexant synthesis - chemicalbook [chemicalbook.com]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. Bromo-directed N-2 alkylation of NH-1,2,3-triazoles: efficient synthesis of poly-substituted 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 10. hepatochem.com [hepatochem.com]
Analytical Methods for the Detection of 2H-1,2,3-Triazole-2-Acetic Acid: An Application Guide
Introduction
The 1,2,3-triazole ring is a key structural motif in a wide array of biologically active compounds, including approved pharmaceuticals and promising drug candidates.[1][2][3] The inclusion of this heterocycle can influence a molecule's metabolic stability, polarity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic properties.[1] 2H-1,2,3-Triazole-2-acetic acid, a specific isomer of triazole acetic acid, represents an important synthetic intermediate and a potential metabolite in drug development. Its accurate and sensitive detection in various matrices is paramount for pharmacokinetic studies, metabolite identification, and quality control in pharmaceutical manufacturing.
This comprehensive guide provides detailed application notes and protocols for the analytical detection of this compound. We will delve into the rationale behind method selection, provide step-by-step procedures for sample preparation and analysis, and offer insights gleaned from extensive experience in the field. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing effective analytical methods. For this compound (CAS 4320-91-6), the following properties are key considerations:
| Property | Value/Information | Significance for Analytical Method Development |
| Molecular Formula | C₄H₅N₃O₂[4] | Determines the exact molecular weight for mass spectrometry. |
| Molecular Weight | 127.10 g/mol [4] | Essential for accurate mass measurements in MS-based methods. |
| Polarity (Predicted logP) | Low (Predicted values for similar triazole acetic acid isomers are around -0.6 to -0.9)[5][6] | Indicates high polarity, suggesting that Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with highly aqueous mobile phases will be more effective for retention and separation than traditional reversed-phase methods. |
| Acidity (pKa) | Predicted to be acidic due to the carboxylic acid group. The pKa of the parent 1,2,3-triazole is 9.4, while the carboxylic acid group is expected to have a pKa in the range of 3-5.[2][7] | The acidic nature dictates the pH of the mobile phase for optimal retention and peak shape in HPLC. It also guides the selection of appropriate solid-phase extraction (SPE) sorbents and liquid-liquid extraction (LLE) conditions. |
| UV-Vis Absorption | The parent 1,2,3-triazole ring exhibits a π → π* transition around 205-210 nm.[8][9][10] The presence of the carboxylic acid moiety may slightly shift this absorption. | Provides a basis for selecting the optimal wavelength for UV detection in HPLC, although sensitivity may be limited at these lower wavelengths. |
| Solubility | Expected to be highly soluble in water and other polar solvents.[11] | Influences the choice of solvents for sample preparation, standard solution preparation, and the mobile phase. |
Recommended Analytical Techniques
Given the polar and acidic nature of this compound, the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and, for higher sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of analytes at moderate concentrations. The key to a successful HPLC-UV method for this compound is to achieve adequate retention on the chromatographic column.
Rationale for Method Design:
Due to the high polarity of this compound, traditional reversed-phase C18 columns may provide limited retention. Therefore, a more polar stationary phase or a different chromatographic mode is recommended. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating highly polar compounds.[12][13] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile. A thin layer of water is adsorbed onto the stationary phase, and partitioning of the polar analyte between the mobile phase and this aqueous layer leads to retention.
Illustrative HPLC-UV Workflow:
Caption: A typical workflow for the analysis of this compound by HPLC-UV.
Protocol: HPLC-UV Analysis of this compound
a. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
HILIC column (e.g., Amide, Zwitterionic, or bare silica phase). A good starting point would be a column with dimensions of 150 mm x 4.6 mm and a particle size of 3 or 5 µm.[12]
b. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 90% B
-
2-10 min: 90% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: 90% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
c. System Suitability:
-
Inject a standard solution multiple times to ensure system precision (RSD < 2% for peak area and retention time).
-
Check for peak tailing (tailing factor should be between 0.8 and 1.5).
d. Calibration:
-
Prepare a series of calibration standards in the expected sample matrix or a suitable solvent (e.g., water:acetonitrile 50:50 v/v).
-
Construct a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex matrices such as plasma, soil, or environmental water, LC-MS/MS is the method of choice. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte with minimal interference.
Rationale for Method Design:
The principles of chromatography remain the same as for HPLC-UV, with HILIC being a preferred mode. For mass spectrometric detection, electrospray ionization (ESI) is well-suited for polar, ionizable compounds like this compound. ESI can be operated in either positive or negative ion mode. Given the presence of the carboxylic acid, negative ion mode is expected to be highly sensitive due to the facile deprotonation to form the [M-H]⁻ ion. Positive ion mode ([M+H]⁺) is also a possibility due to the basic nitrogen atoms in the triazole ring.
Illustrative LC-MS/MS Workflow:
Caption: A generalized workflow for the sensitive analysis of this compound using LC-MS/MS.
Protocol: LC-MS/MS Analysis of this compound
a. Instrumentation:
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
b. Chromatographic Conditions (HILIC):
-
Column: Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions (Hypothetical):
-
Precursor Ion (Q1): m/z 126.0 (corresponding to [M-H]⁻).
-
Product Ions (Q3): A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da). Therefore, a likely product ion would be m/z 82.0. A second, confirmatory transition should also be monitored.
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Performance Parameters (Illustrative):
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 0.1 ng/mL |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
Sample Preparation Protocols
The choice of sample preparation method is critical for removing interferences and concentrating the analyte. The acidic nature of this compound is a key factor in designing these protocols.
A. Aqueous Samples (e.g., Environmental Water)
Solid-Phase Extraction (SPE) - Anion Exchange
Rationale: At a neutral or slightly basic pH, the carboxylic acid group will be deprotonated, carrying a negative charge. This allows for strong retention on an anion-exchange sorbent.
Protocol:
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 bed volume of methanol followed by 1 bed volume of deionized water.[14][15]
-
Sample Loading: Adjust the pH of the water sample to ~7.0 and pass it through the conditioned cartridge.
-
Washing: Wash the cartridge with 1 bed volume of deionized water, followed by 1 bed volume of methanol to remove non-polar interferences.
-
Elution: Elute the analyte with a small volume of an acidic solution (e.g., 2% formic acid in methanol) to neutralize the charge and release it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
B. Soil and Sediment Samples
Liquid-Liquid Extraction (LLE)
Rationale: The acidic analyte can be extracted from the solid matrix into a basic aqueous solution, where it will be ionized and soluble. Subsequent acidification of the aqueous phase will neutralize the analyte, allowing it to be back-extracted into an organic solvent.[16][17][18]
Protocol:
-
Extraction: Homogenize a known weight of the soil sample with a basic aqueous solution (e.g., 0.1 M sodium bicarbonate).
-
Separation: Centrifuge the mixture and collect the aqueous supernatant.
-
Acidification: Acidify the supernatant to a pH of ~2 with a strong acid (e.g., hydrochloric acid).
-
Back-Extraction: Extract the acidified aqueous phase with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in the initial mobile phase for analysis.
C. Biological Fluids (e.g., Plasma, Serum)
Protein Precipitation
Rationale: For a rapid and simple cleanup of biological fluids, protein precipitation is often sufficient, especially when followed by the high selectivity of LC-MS/MS.[6][19][20][21]
Protocol:
-
Precipitation: To a known volume of plasma or serum, add 3 volumes of cold acetonitrile containing an internal standard.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant and reconstitute in the initial mobile phase to minimize solvent mismatch effects during injection.
Conclusion
The analytical detection of this compound requires methods that can effectively handle its high polarity and acidic nature. HILIC-based separations, coupled with either UV or MS/MS detection, provide the necessary retention and sensitivity for accurate quantification. The choice of sample preparation technique is highly dependent on the matrix, with SPE, LLE, and protein precipitation all being viable options when tailored to the physicochemical properties of the analyte. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for this important compound in a variety of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 8. researchgate.net [researchgate.net]
- 9. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. acs.org [acs.org]
- 12. Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 18. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 19. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. agilent.com [agilent.com]
Application Notes & Protocols: Leveraging 2H-1,2,3-Triazole-2-Acetic Acid for the Development of Novel Enzyme Inhibitors
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring system represents a cornerstone in modern medicinal chemistry. Its unique combination of properties—including high chemical stability, aromaticity, and a significant dipole moment—makes it an exceptional scaffold for engaging with biological targets.[1][2] The triazole moiety is not merely a passive linker; its nitrogen atoms can act as hydrogen bond acceptors and coordinate with metal ions within enzyme active sites, while the ring itself can serve as a bioisosteric replacement for amide bonds, often improving metabolic stability and pharmacokinetic properties.[1][3]
This guide focuses on a particularly versatile building block: 2H-1,2,3-triazole-2-acetic acid . The N2-substitution of the triazole ring offers a distinct electronic and steric profile compared to its N1-substituted counterpart, providing a unique vector for exploring chemical space. The integrated acetic acid functional group provides a critical handle for synthetic elaboration, allowing for the straightforward generation of diverse compound libraries through amide-bond formation or other conjugation chemistries. These characteristics position this compound as a privileged fragment for the rational design of potent and selective enzyme inhibitors targeting a wide range of diseases, from neurodegenerative disorders to infectious diseases and cancer.[4][5][6]
Section 1: Mechanism of Action - How Triazoles Inhibit Enzymes
The inhibitory capacity of triazole-based compounds stems from their ability to form specific, high-affinity interactions within an enzyme's active site. The three nitrogen atoms of the 1,2,3-triazole ring are electron-rich and can participate in several key binding interactions that disrupt the catalytic cycle of an enzyme.
Key Mechanistic Principles:
-
Hydrogen Bonding: The lone pair electrons on the nitrogen atoms make them excellent hydrogen bond acceptors, allowing them to interact with hydrogen bond donor residues (e.g., the backbone N-H of amino acids or side chains of Ser, Thr, Asn, Gln) in the enzyme's active site.[2]
-
Metal Coordination: In metalloenzymes, a nitrogen atom of the triazole ring can coordinate directly with the catalytic metal ion (e.g., Zn²⁺ in metallo-β-lactamases or Fe²⁺/Fe³⁺ in cytochrome P450 enzymes), displacing water or preventing substrate binding.[3] This is a primary mechanism for many antifungal triazole drugs.[7]
-
Dipole-Dipole Interactions: The significant dipole moment of the triazole ring allows it to align favorably within the electrostatic environment of the active site, contributing to overall binding affinity.[1]
-
Scaffold Rigidity: The planar and rigid nature of the aromatic triazole ring helps to minimize the entropic penalty upon binding, as it pre-organizes the appended substituents into a defined orientation for optimal interaction with the target.
Caption: General mechanism of enzyme inhibition by a triazole scaffold.
Section 2: Protocols for Inhibitor Synthesis and Evaluation
This section provides field-proven, step-by-step protocols for the synthesis of a representative inhibitor using the this compound core and its subsequent biological evaluation.
Protocol 1: Synthesis of a Representative Amide-Linked Inhibitor
This protocol describes a two-step process: the synthesis of the core scaffold (ethyl 2-(2H-1,2,3-triazol-2-yl)acetate) via alkylation, followed by hydrolysis and subsequent amide coupling with a representative amine (benzylamine). This robust pathway is readily adaptable for creating a library of analogs.
Causality: Alkylation of the triazole nitrogen is a standard and efficient method for creating the N-C bond.[8] Using an ethyl ester of bromoacetate allows for a stable intermediate that can be easily purified. Subsequent amide coupling via EDC (a water-soluble carbodiimide) is a high-yield, reliable method widely used in medicinal chemistry to form the peptide bond, which is critical for linking the triazole core to various exploratory fragments.
Step A: Synthesis of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate
-
Reaction Setup: To a solution of 1H-1,2,3-triazole (1.0 eq) in dry acetonitrile (ACN) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Note: This alkylation typically yields a mixture of N1 and N2 isomers, which will require separation.
-
Work-up: After the reaction is complete, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the desired N2-isomer from the N1-isomer. The N2 isomer is typically the more polar product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step B: Synthesis of 2-(2H-1,2,3-triazol-2-yl)acetic acid
-
Hydrolysis Setup: Dissolve the purified ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~2-3 with 1M hydrochloric acid (HCl).
-
Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the carboxylic acid product, which is often used in the next step without further purification.
Step C: Amide Coupling to Synthesize N-benzyl-2-(2H-1,2,3-triazol-2-yl)acetamide
-
Reaction Setup: Dissolve the 2-(2H-1,2,3-triazol-2-yl)acetic acid (1.0 eq) in dry dichloromethane (DCM).
-
Coupling Agents: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.
-
Reaction: Stir at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the final product by column chromatography or recrystallization.
Caption: Synthetic workflow for a representative triazole inhibitor.
Protocol 2: In Vitro Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general, adaptable method for determining the inhibitory potency (IC₅₀) of a synthesized compound against a target enzyme. As an example, we describe an assay for acetylcholinesterase (AChE), a key target in Alzheimer's disease, using Ellman's reagent.[5][9]
Causality: This assay is a self-validating system. The rate of the colorimetric reaction (yellow product formation) is directly proportional to enzyme activity. The positive control (enzyme + substrate, no inhibitor) establishes the maximum reaction rate (100% activity), while the negative control (no enzyme) establishes the background signal (0% activity). Test wells are compared against these benchmarks to ensure accuracy. Serial dilution of the inhibitor allows for the generation of a dose-response curve, which is essential for calculating a reliable IC₅₀ value.
Materials:
-
96-well microplate
-
Microplate reader
-
Phosphate Buffer (e.g., 100 mM, pH 8.0)
-
Acetylthiocholine (ATCh) iodide (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylcholinesterase (AChE) enzyme
-
Synthesized inhibitor compound, dissolved in DMSO
-
Positive control inhibitor (e.g., Donepezil)
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCh and DTNB in the phosphate buffer. Prepare the AChE enzyme solution to the desired working concentration in the same buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO, and then dilute further into the assay buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.
-
Assay Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank wells: 180 µL buffer + 20 µL DTNB
-
Control wells (100% activity): 160 µL buffer + 20 µL DTNB + 10 µL DMSO
-
Test wells: 160 µL buffer + 20 µL DTNB + 10 µL of inhibitor dilution
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of the AChE enzyme solution to the control and test wells. Do not add enzyme to the blank wells.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 10 µL of the ATCh substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a period of 5-10 minutes. The rate of change (V) corresponds to the enzyme activity.
-
Data Analysis:
-
Correct the rates of the test and control wells by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve using graphing software (e.g., GraphPad Prism, Origin).
-
Caption: Experimental workflow for an in vitro enzyme inhibition assay.
Section 3: Data Presentation and Interpretation
Effective drug development relies on the systematic evaluation of structure-activity relationships (SAR). By synthesizing a series of analogs based on the this compound scaffold and testing their inhibitory activity, researchers can identify which chemical modifications enhance potency. The IC₅₀ value is the key metric for this comparison, with lower values indicating higher potency.
Below is a table of representative data for a hypothetical series of inhibitors targeting AChE.
| Compound ID | R-Group (Amide Moiety) | IC₅₀ (µM) |
| INH-001 | Benzyl | 15.2 |
| INH-002 | 4-Fluorobenzyl | 8.7 |
| INH-003 | 4-Methoxybenzyl | 25.1 |
| INH-004 | 2-Phenylethyl | 5.3 |
| INH-005 | Cyclohexylmethyl | 45.8 |
| Donepezil | (Positive Control) | 0.012 |
Interpretation of Results:
-
Effect of Electronics: Comparing INH-001 (15.2 µM) to INH-002 (8.7 µM) suggests that adding an electron-withdrawing fluorine atom to the phenyl ring is beneficial for activity. Conversely, the electron-donating methoxy group in INH-003 (25.1 µM) reduces potency.
-
Effect of Linker Length: Extending the carbon chain between the amide and the phenyl ring (INH-004 , 5.3 µM) significantly improves potency compared to the direct benzyl connection (INH-001 ), suggesting the phenyl ring can now access a more favorable binding pocket.
-
Effect of Aromaticity: Replacing the aromatic benzyl group with a non-aromatic cyclohexyl group (INH-005 , 45.8 µM) drastically decreases activity, indicating a likely π-π stacking or hydrophobic interaction is crucial for binding.
Conclusion
The this compound scaffold is a powerful and versatile tool for the modern medicinal chemist. Its inherent stability, favorable physicochemical properties, and synthetically accessible functional handle make it an ideal starting point for the development of novel enzyme inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and biological evaluation of compound libraries derived from this scaffold. Through systematic exploration of structure-activity relationships, this privileged fragment can be elaborated to produce potent and selective inhibitors for a multitude of enzymatic targets, accelerating the journey from hit identification to clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2H-1,2,3-Triazole-2-Acetic Acid in the Rational Design of Novel Antifungal Agents
Introduction: The Imperative for Novel Antifungal Therapies
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity and suboptimal efficacy. Azole antifungals, a cornerstone of treatment, function by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] This disruption of the fungal cell membrane integrity leads to fungistatic or fungicidal effects. Within this class, molecules featuring a triazole scaffold have demonstrated significant therapeutic success. This guide focuses on a specific, yet highly versatile building block, 2H-1,2,3-triazole-2-acetic acid , and its application in the synthesis of a new generation of potent antifungal agents.
The strategic placement of the acetic acid moiety at the N2 position of the 1,2,3-triazole ring offers a unique vector for molecular diversification. This functional handle allows for the systematic introduction of various chemical motifs through esterification or amidation, enabling a thorough exploration of the structure-activity relationship (SAR) and the optimization of antifungal potency.
Core Synthetic Strategy: From Triazole to Functionalized Antifungal Candidates
The overarching synthetic strategy is a multi-step process that begins with the regioselective synthesis of the this compound scaffold, followed by its derivatization to generate a library of potential antifungal compounds.
Part 1: Synthesis of the Core Scaffold - Ethyl 2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetate
The synthesis of the core scaffold hinges on the regioselective N-alkylation of a pre-formed 4-substituted-1H-1,2,3-triazole. The N2-alkylation is thermodynamically favored over the N1-isomer, and this selectivity can be influenced by the choice of reactants, base, and solvent.[2] The reaction of 4-phenyl-1,2,3-triazole with ethyl bromoacetate provides a reliable route to the desired N2-substituted product.
Protocol 1: Synthesis of Ethyl 2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetate
Materials:
-
4-phenyl-1H-1,2,3-triazole
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-phenyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford ethyl 2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetate as the major product.
Part 2: Hydrolysis to this compound
The synthesized ester is then hydrolyzed to the corresponding carboxylic acid, which serves as the immediate precursor for derivatization.
Protocol 2: Synthesis of 2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetic acid
Materials:
-
Ethyl 2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1N
-
Dichloromethane
Procedure:
-
Dissolve ethyl 2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetate (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) to the solution and stir at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
A precipitate will form, which can be collected by filtration or extracted with dichloromethane.
-
Wash the collected solid with cold water and dry under vacuum to yield 2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetic acid.
Part 3: Derivatization to Antifungal Candidates
The carboxylic acid is a versatile intermediate for the synthesis of a library of amides and esters. The introduction of various functionalities at this position is crucial for tuning the antifungal activity.
Protocol 3: General Procedure for the Synthesis of 2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetamide Derivatives
Materials:
-
2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetic acid
-
Substituted amine (e.g., aniline, benzylamine derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or DMF, anhydrous
Procedure:
-
Dissolve 2-(4-phenyl-2H-1,2,3-triazol-2-yl)acetic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired substituted amine (1.1 eq) and TEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final amide derivative.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of the synthesized derivatives is highly dependent on the nature of the substituents. Based on existing literature for related triazole antifungals, the following SAR can be anticipated and explored:
-
Substitution on the 4-phenyl ring: Halogen substituents, particularly fluorine and chlorine, on the phenyl ring at the 4-position of the triazole are often associated with enhanced antifungal activity.[3]
-
Amide/Ester functionality: The nature of the R-group in the amide or ester moiety dramatically influences potency. Lipophilic and aromatic groups can enhance membrane permeability and interaction with the target enzyme.
Table 1: Representative Structures and Expected Antifungal Activity Trends
| Compound ID | R Group (in Amide) | Expected Activity | Rationale |
| A-1 | -C₆H₅ | Moderate | Unsubstituted phenyl group provides a baseline for comparison. |
| A-2 | -C₆H₄-4-Cl | High | Electron-withdrawing chloro group often enhances activity. |
| A-3 | -C₆H₄-2,4-diF | Very High | Difluoro substitution is a common motif in potent azole antifungals. |
| A-4 | -CH₂-C₆H₅ | Moderate to High | Benzyl group introduces flexibility and lipophilicity. |
Antifungal Activity Screening Protocol
The antifungal activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Protocol 4: Broth Microdilution Antifungal Susceptibility Testing
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Add the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Visualizing the Workflow
The synthetic and screening workflow can be visualized as follows:
Caption: Synthetic and screening workflow for novel antifungal agents.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The synthetic protocols outlined in this guide provide a robust framework for accessing a diverse library of derivatives. The subsequent biological evaluation and SAR analysis are critical for identifying lead compounds with potent antifungal activity and favorable pharmacological profiles. Future work should focus on expanding the library of derivatives, exploring a wider range of fungal pathogens, and investigating the mechanism of action of the most promising candidates.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2H-1,2,3-Triazole-2-Acetic Acid
Introduction: This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2H-1,2,3-triazole-2-acetic acid. This molecule's unique combination of a polar heterocyclic ring and a carboxylic acid functional group presents specific challenges. This document is designed for researchers, scientists, and drug development professionals to navigate these challenges, ensuring high purity and yield.
Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow. Each issue is analyzed by probable cause, followed by a detailed, step-by-step recommended solution.
Issue 1: The crude product is an intractable oil or wax and fails to crystallize.
-
Probable Cause: This is a common issue for polar molecules with strong intermolecular hydrogen bonding capabilities, like this compound. The presence of residual solvents (e.g., DMF, DMSO) or hygroscopic impurities can significantly depress the melting point and inhibit lattice formation. Unreacted starting materials or isomeric byproducts can also act as contaminants that prevent crystallization.
-
Recommended Solution: Multi-Step Purification Protocol
-
Initial Clean-up via Acid-Base Extraction: This technique is highly effective for isolating carboxylic acids from neutral or basic impurities.[1][2][3]
-
Step 1: Dissolve the crude oil in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Step 2: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution.[2] The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Step 3: Separate the layers. Wash the organic layer again with the basic solution to ensure complete extraction of the acid.
-
Step 4: Combine the aqueous layers. Cool the combined aqueous phase in an ice bath and slowly acidify with cold 1 M HCl until the pH is approximately 2-3 (test with pH paper).[4] The protonated this compound should precipitate out of the solution. If no solid forms, it may be due to high water solubility.[5]
-
Step 5: If precipitation occurs, collect the solid by vacuum filtration. If not, proceed to back-extraction with an organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Solvent Titration for Crystallization:
-
If the product from the acid-base workup is still an oil, dissolve it in a minimal amount of a good solvent in which it is highly soluble (e.g., methanol or acetone).
-
Slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., hexanes or diethyl ether) dropwise while stirring vigorously.
-
Continue adding the anti-solvent until persistent cloudiness is observed.
-
Gently warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator to induce crystallization.
-
-
Issue 2: NMR analysis shows a persistent impurity, possibly the 1H-1,2,3-triazole-1-acetic acid isomer.
-
Probable Cause: The alkylation of NH-1,2,3-triazole can often lead to a mixture of N1 and N2 substituted isomers.[6][7] These isomers can have very similar polarities, making them difficult to separate by standard recrystallization.
-
Recommended Solution: Chromatographic Separation
-
Method 1: Flash Column Chromatography (Normal Phase)
-
Principle: Carboxylic acids are highly polar and tend to adsorb strongly to silica gel, often resulting in poor separation and streaking.[8] To mitigate this, a small amount of acid (e.g., 0.5-1% acetic acid) is often added to the eluent. This keeps the analyte protonated and reduces tailing.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient solvent system is typically most effective. Start with a less polar mixture and gradually increase polarity.[9] A good starting point is a mixture of Hexane/Ethyl Acetate. For highly polar compounds, a Dichloromethane/Methanol system may be necessary.
-
Protocol:
-
Determine the optimal solvent system using Thin-Layer Chromatography (TLC). Test various solvent mixtures, adding a drop of acetic acid to the TLC jar. The ideal system will show good separation between the spots (Rf values of ~0.2-0.4).
-
Prepare the column by packing silica gel in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elute the column, starting with the low-polarity solvent and gradually increasing the percentage of the more polar solvent. Collect fractions and analyze them by TLC to identify the pure product.
-
-
-
Method 2: Reversed-Phase Chromatography
-
Principle: For very polar acidic compounds, reversed-phase chromatography can be a powerful alternative.[10] The stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase is used.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like 0.1% formic acid or acetic acid to ensure the carboxylic acid remains protonated.
-
-
Issue 3: The final product has a low melting point and appears wet or discolored.
-
Probable Cause: This is often due to trapped solvent or moisture. The color may indicate trace impurities that were not fully removed.
-
Recommended Solution: Final Drying and Decolorization
-
Drying:
-
After filtration, wash the crystals with a small amount of a cold, non-polar solvent (like cold diethyl ether or hexanes) to remove surface impurities.
-
Dry the crystals thoroughly under high vacuum for several hours, preferably in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄). A vacuum oven at a temperature well below the melting point can also be used.
-
-
Decolorization:
-
If the product is discolored after initial crystallization, it can be redissolved in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal to the hot solution and swirl for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the clear filtrate to cool slowly to form pure, colorless crystals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying this compound?
A1: A multi-tiered approach is most effective. Start with an acid-base extraction to remove the bulk of neutral and basic impurities.[1][4] This exploits the acidic nature of the carboxylic acid group. Follow this with recrystallization from an appropriate solvent system. If isomeric impurities persist, column chromatography is the final recommended step.[8][11]
A generalized purification workflow is outlined below:
Caption: General purification workflow for this compound.
Q2: Which solvents are best for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Given the polar nature of your compound, polar solvents are a good starting point.[12] A mixed-solvent system is often required.
| Solvent System | Type | Rationale |
| Water | Single Solvent | The compound may have sufficient solubility in hot water and lower solubility in cold water due to its polar groups.[13] |
| Ethanol/Water | Mixed Solvent | Dissolve in hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and cool slowly. |
| Acetone/Hexane | Mixed Solvent | Dissolve in a minimal amount of warm acetone (a good solvent) and add hexane (an anti-solvent) until turbidity appears.[14] |
| Ethyl Acetate/Hexane | Mixed Solvent | A common system for moderately polar compounds. Ethyl acetate provides solubility, while hexane induces precipitation upon cooling.[14] |
Always perform small-scale tests to find the optimal solvent or solvent pair for your specific batch.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure. The chemical shifts and coupling constants will confirm the substitution pattern (N2 vs. N1) and the presence of the acetic acid moiety. Purity can be assessed by the absence of impurity peaks.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for exact mass determination.
-
Melting Point Analysis: A sharp melting point over a narrow range (e.g., < 2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
FT-IR Spectroscopy: Will confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
A troubleshooting decision tree for common purification issues is provided below:
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. columbia.edu [columbia.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of 2H-1,2,3-Triazole-2-Acetic Acid
Welcome to the technical support center for the synthesis of 2H-1,2,3-triazole-2-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and improve yields. Our approach is grounded in established scientific principles and practical, field-tested insights to help you navigate the complexities of this synthesis.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges, primarily centered around achieving high regioselectivity during the N-alkylation of the triazole ring. The formation of the undesired N-1 isomer is a common side reaction that can significantly lower the yield of the target compound. This guide will provide a systematic approach to troubleshooting and optimizing this synthesis, from the formation of the triazole core to the final hydrolysis step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield of the 2H-1,2,3-Triazole Core
Q: My initial synthesis of the unsubstituted 2H-1,2,3-triazole is resulting in a low yield. What are the common pitfalls and how can I improve it?
A: A low yield in the formation of the 2H-1,2,3-triazole ring often stems from incomplete reaction, side product formation, or purification losses. Here’s a breakdown of potential causes and solutions:
-
Inefficient Cycloaddition: The foundational Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne can be sluggish and may require optimization.
-
Catalyst Choice: While the thermal reaction can proceed, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is significantly more efficient and regioselective for the 1,4-disubstituted product, which can then be de-substituted if necessary. For direct synthesis of N-substituted triazoles, various methods exist.[1][2] A one-pot, three-component reaction using an alkyne, sodium azide, and formaldehyde can directly yield 2-hydroxymethyl-2H-1,2,3-triazoles, which can be a useful intermediate.[1][2]
-
Reaction Conditions: Ensure your reaction is running under optimal conditions. For CuAAC, this includes an appropriate copper(I) source (e.g., CuI, or in situ reduction of CuSO₄ with sodium ascorbate), a suitable solvent (e.g., t-BuOH/H₂O, THF, DMF), and appropriate temperature.[3]
-
-
Starting Material Purity: Impurities in your azide or alkyne starting materials can inhibit the catalyst or lead to unwanted side reactions. Always use purified starting materials.
-
Purification Losses: 1,2,3-Triazole is a polar molecule. During workup and purification, significant amounts can be lost to the aqueous phase.
-
Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions.
-
Chromatography: If using column chromatography, select a polar stationary phase and an appropriate solvent system to ensure good separation and recovery.
-
Issue 2: Poor Regioselectivity in N-Alkylation
Q: I am struggling with the formation of the N-1 isomer during the alkylation of 2H-1,2,3-triazole with ethyl bromoacetate. How can I favor the formation of the desired N-2 isomer?
A: This is the most critical challenge in this synthesis. The electronic properties of the 1,2,3-triazole ring make both N-1 and N-2 positions susceptible to alkylation. Here’s how to steer the reaction towards the N-2 position:
-
The "Bromo-Directing" Strategy: A highly effective method involves using a 4-bromo-NH-1,2,3-triazole as your starting material. The presence of the bromine atom at the C-4 position sterically and electronically directs the alkylation to the N-2 position.[4][5] The bromine can be subsequently removed via hydrogenation.[4]
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the N-1/N-2 ratio.
-
Solvent: Polar aprotic solvents like DMF or DMSO have been shown to favor the formation of the N-2 isomer.[6]
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. For the alkylation of 4-bromo-NH-1,2,3-triazoles, conducting the reaction at -10°C in DMF has been reported to give excellent results.[4]
-
-
Base Selection: The choice of base can also play a role. Weaker bases are sometimes employed to modulate the reactivity and improve selectivity. Potassium carbonate is a commonly used and effective base for this transformation.[4]
Issue 3: Incomplete Hydrolysis of the Ester
Q: The hydrolysis of my ethyl 2-(2H-1,2,3-triazol-2-yl)acetate to the final carboxylic acid is not going to completion. What conditions should I be using?
A: Incomplete hydrolysis is often a result of insufficiently strong basic or acidic conditions, or inadequate reaction time and temperature.
-
Basic Hydrolysis (Saponification): This is the most common method.
-
Reagents: Use a stoichiometric excess of a strong base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). LiOH is often preferred for its high reactivity and the ease of workup.
-
Solvent: A mixture of THF and water or methanol and water is typically used to ensure the solubility of both the ester and the hydroxide salt.
-
Temperature and Time: The reaction may require heating to reflux for several hours to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Acidic Hydrolysis: While less common for this substrate, acidic hydrolysis can also be employed.
-
Reagents: Use a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water or a mixture of water and an organic solvent.
-
Caution: Be aware that the triazole ring can be sensitive to harsh acidic conditions, potentially leading to degradation.
-
-
Workup: After hydrolysis, careful acidification is required to protonate the carboxylate and precipitate the carboxylic acid. Add the acid slowly and cool the reaction mixture in an ice bath to maximize precipitation.
Issue 4: Difficulty in Purifying the Final Product
Q: I am having trouble purifying the final this compound. It seems to be highly water-soluble. What are the best purification methods?
A: The polar nature of the final product, with both a triazole ring and a carboxylic acid, can make purification challenging.
-
Crystallization: This is the preferred method for obtaining a pure product.
-
Solvent Screening: Experiment with different solvent systems to find one that provides good crystals. Common choices include water, ethanol, isopropanol, or mixtures of these with less polar solvents like ethyl acetate or acetone.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Extraction Issues: Due to its high polarity, extracting the product from an aqueous solution can be inefficient.
-
Continuous Extraction: If the product has significant water solubility, a continuous liquid-liquid extractor may be necessary.
-
Salting Out: Adding a saturated salt solution (e.g., NaCl or (NH₄)₂SO₄) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.
-
-
Chromatography: If crystallization fails, column chromatography can be used.
-
Stationary Phase: Reverse-phase silica gel (C18) is often more effective for highly polar compounds than normal-phase silica.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like acetic acid or formic acid to keep the carboxylic acid protonated, is a good starting point. Specialized columns for separating polar compounds are also available.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective route involves a three-step process:
-
Synthesis of 4-bromo-NH-1,2,3-triazole: This is typically achieved through a cycloaddition reaction followed by bromination.
-
N-2 Alkylation: The 4-bromo-NH-1,2,3-triazole is then alkylated with an ethyl bromoacetate in the presence of a base to regioselectively form ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetate.[4]
-
Debromination and Hydrolysis: The bromine is removed by hydrogenation, and the ester is subsequently hydrolyzed to yield the final product, this compound.
Q2: Are there any one-pot methods available for this synthesis?
A2: While a direct one-pot synthesis of this compound is not widely reported, multi-component reactions can be employed to streamline the synthesis of the triazole core. For instance, a three-component reaction of an alkyne, sodium azide, and formaldehyde can produce 2-hydroxymethyl-2H-1,2,3-triazoles, which could then be oxidized and further functionalized.[1][2] However, for achieving high regioselectivity for the N-2 acetic acid substituent, the stepwise approach is generally more reliable.
Q3: What are the safety precautions I should take when working with azides?
A3: Sodium azide and other azide compounds are highly toxic and potentially explosive, especially when heated or in the presence of certain metals. Always handle azides with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. Consult your institution's safety guidelines and relevant literature for safe handling procedures.
Q4: How can I confirm the regiochemistry of my alkylated product?
A4: The most definitive method for confirming the N-1 versus N-2 substitution is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The chemical shifts of the triazole ring protons will be different for the N-1 and N-2 isomers.
-
¹³C NMR: The chemical shifts of the triazole ring carbons will also differ between the two isomers.
-
NOE (Nuclear Overhauser Effect) Experiments: 2D NMR experiments like NOESY or ROESY can show through-space correlations between the protons on the alkyl chain and the protons on the triazole ring, which can help to unambiguously determine the point of attachment.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide an unequivocal structural determination.
Experimental Protocols
Protocol 1: Regioselective N-2 Alkylation of 4-bromo-NH-1,2,3-triazole
This protocol is adapted from established literature procedures.[4][5]
-
Reaction Setup: To a solution of 4-bromo-NH-1,2,3-triazole (1.0 eq) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.
-
Addition of Alkylating Agent: Add ethyl bromoacetate (1.1 eq) dropwise to the cooled suspension.
-
Reaction: Stir the reaction mixture at -10 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench it by adding water. Extract the product with ethyl acetate or another suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetate.
| Parameter | Recommended Condition | Rationale |
| Substrate | 4-bromo-NH-1,2,3-triazole | Bromo group directs alkylation to N-2.[4] |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors N-2 alkylation.[6] |
| Base | K₂CO₃ | Mild and effective base for this transformation. |
| Temperature | -10 °C | Improves regioselectivity.[4] |
Protocol 2: Hydrolysis of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate
-
Reaction Setup: Dissolve the ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux if necessary. Monitor the reaction by TLC or LC-MS until all the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and carefully acidify with 1M HCl until the pH is approximately 2-3.
-
Isolation: If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system.
Visualizing the Synthetic Strategy
Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Logic for Low N-2 Regioselectivity
Caption: A decision tree for troubleshooting poor regioselectivity in N-alkylation.
References
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 5. Item - Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - American Chemical Society - Figshare [acs.figshare.com]
- 6. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Stability of 2H-1,2,3-Triazole-2-Acetic Acid
Welcome to the technical support center for 2H-1,2,3-triazole-2-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvents and experimental conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and the reliability of your results.
The 1,2,3-triazole ring is a cornerstone in medicinal chemistry and materials science, prized for its remarkable chemical robustness.[1] This heterocyclic core is generally stable under physiological conditions and resistant to acidic and basic hydrolysis, as well as oxidative and reductive environments, reflecting its high degree of aromatic stabilization.[2][3][4] However, the stability of any molecule is dictated by its complete structure. In this compound, the N-acetic acid substituent introduces a carboxylic acid functional group, which becomes the primary determinant of its behavior in solution, particularly concerning pH, solvent choice, and temperature.
This guide provides a structured approach to understanding and managing the stability of this specific compound.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and stability of this compound.
Q1: How inherently stable is the 1,2,3-triazole ring system? A1: The 1,2,3-triazole ring is exceptionally stable. It is known to be thermally robust and generally insensitive to hydrolysis under both acidic and basic conditions, as well as to many oxidizing and reducing agents.[3][4][5] This stability is a key reason for its widespread use as a building block in pharmaceutical development.[6] While extreme conditions like flash vacuum pyrolysis at 500 °C can cause it to decompose by losing molecular nitrogen, such conditions are not encountered in typical laboratory or physiological settings.[7]
Q2: What are the primary factors that can affect the stability of this compound in solution? A2: The primary factors are those that affect the N-acetic acid side chain. These include:
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pH: The carboxylic acid group's ionization state is pH-dependent. This affects solubility and potential reactivity.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent will influence solubility and may mediate degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation, potentially through mechanisms like decarboxylation, although some studies have shown that carboxymethyl groups can enhance thermal stability in related structures.[8]
-
Light Exposure: Like many complex organic molecules, prolonged exposure to UV light can potentially induce photochemical degradation.[9][10][11]
-
Presence of Reactants: Strong oxidizing or reducing agents not tolerated by the carboxylic acid moiety can cause degradation.
Q3: Which solvents are recommended for storing solutions of this compound? A3: The choice of solvent is critical. For short-term storage, high-purity, anhydrous polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often suitable for creating concentrated stock solutions. For aqueous applications, buffered solutions are recommended to maintain a stable pH. It is crucial to avoid prolonged storage in reactive solvents or under conditions that could promote hydrolysis or other reactions. For example, while soluble in alcohols like methanol or ethanol, the possibility of esterification should be considered over long-term storage, especially if acidic catalysts are present.
Q4: How does pH impact the stability of this compound in aqueous media? A4: The pH of an aqueous solution is a critical stability parameter.
-
Acidic pH (pH < 4): The carboxylic acid group will be fully protonated (-COOH). This form may be less soluble in water than its salt form. While the triazole ring is stable in acid[3][5], strong acidic conditions at elevated temperatures could potentially promote side reactions.
-
Neutral pH (pH ~7): The carboxylic acid will be predominantly in its deprotonated, carboxylate form (-COO⁻), which typically enhances water solubility. This is generally a stable pH range for storage.
-
Basic pH (pH > 9): The compound will exist as the carboxylate salt. While the triazole ring itself is resistant to base-catalyzed hydrolysis[12], very high pH values combined with high temperatures should be evaluated carefully as they can promote degradation in other parts of a molecule.[13]
Q5: What are the visible signs of degradation? A5: Degradation may not always be visible. However, you should be cautious if you observe a color change in the solid or solution, the formation of a precipitate from a previously clear solution, or a significant change in solubility. The most reliable method for detecting degradation is through analytical techniques like HPLC, which can reveal the appearance of new impurity peaks and a decrease in the area of the parent compound peak.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Unexpected peaks appear in my HPLC chromatogram over time. | Compound Degradation. The storage conditions (solvent, temperature, light exposure) may be unsuitable, leading to chemical breakdown. | 1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (typically -20°C or -80°C for long-term), protected from light, and in a tightly sealed container to prevent solvent evaporation or water absorption. 2. Use a Fresh Standard: Immediately analyze a freshly prepared solution from a reliable solid stock to confirm the identity of the parent peak. 3. Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and thermal conditions to see if the degradation products match the unexpected peaks. This can help identify the degradation pathway.[14] |
| Poor or inconsistent results in a biological assay. | Loss of Active Compound. The compound may be degrading in the assay medium (e.g., buffer, cell culture media) over the course of the experiment. | 1. Assess Stability in Media: Incubate the compound in the specific assay buffer or media for the full duration of the experiment. Analyze samples by HPLC at time zero and at the end point to quantify any loss of the parent compound. 2. Prepare Solutions Fresh: Always prepare working solutions immediately before use from a frozen stock to minimize the opportunity for degradation. |
| Difficulty dissolving the compound or precipitation from solution. | 1. Incorrect Solvent or pH. The compound's solubility is highly dependent on the solvent and the ionization state of the acetic acid group. 2. Degradation. The compound may have degraded into a less soluble product. | 1. Adjust pH for Aqueous Solutions: If dissolving in an aqueous buffer, ensure the pH is appropriate. Solubility is often higher at neutral to slightly basic pH where the carboxylate salt is formed. 2. Use Co-solvents: For preparing concentrated stocks, use a suitable organic solvent like DMSO before diluting into an aqueous medium. 3. Confirm Purity: Analyze the solid material by HPLC or NMR to ensure it has not degraded during storage. |
Data Summary: Expected Stability Profile
While specific kinetic data for this compound is not broadly published, a stability profile can be inferred based on the known chemistry of the 1,2,3-triazole ring and the carboxylic acid functional group. This table provides a qualitative summary for guiding experimental design.
| Condition | Solvent Class | Expected Stability | Primary Concerns & Rationale |
| Ambient Temp, Dark | Polar Aprotic (DMSO, DMF) | Good (Short-term) | Hygroscopic nature of solvents. Absorb water from the air, which could introduce hydrolytic pathways over long periods. |
| Polar Protic (H₂O, MeOH) | Moderate to Good | pH is critical in water. Potential for esterification in alcohols if acidic/basic catalysts are present. | |
| Non-Polar (Toluene, Hexane) | Poor Solubility | The high polarity of the molecule limits its solubility in non-polar solvents, making them unsuitable for most applications. | |
| Hydrolytic Stress | Aqueous Acid (e.g., pH 2) | Generally Stable | The 1,2,3-triazole ring is very stable to acid hydrolysis.[3][5] The carboxylic acid group is also stable. |
| Aqueous Base (e.g., pH 12) | Generally Stable | The triazole ring is resistant to base-catalyzed hydrolysis.[12] The carboxylate is stable. | |
| Oxidative Stress | H₂O₂ in H₂O/MeCN | Potentially Susceptible | While the triazole ring is robust, other parts of a molecule can be susceptible to strong oxidants. This must be tested empirically. |
| Thermal Stress | Solid State (e.g., 80°C) | Likely Stable | The 1,2,3-triazole core is thermally stable.[15][16] The carboxymethyl group has been shown to improve thermal stability in some triazole structures.[8] TGA is the definitive test. |
| Photolytic Stress | UV Light (e.g., 254/365 nm) | Requires Testing | Aromatic and heterocyclic systems can be susceptible to photodecomposition. A photostability study is necessary to confirm.[9] |
Visualizations: Structure and Workflow Diagrams
The following diagrams illustrate the molecular structure and a standard workflow for assessing chemical stability.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for assessing compound stability.
Caption: Key factors influencing the stability of the compound.
Experimental Protocols
These protocols provide standardized methodologies for evaluating the stability of this compound.
Protocol 1: Hydrolytic Stability Assessment via HPLC
This protocol outlines a procedure for assessing stability in aqueous solutions at different pH values.
-
Preparation of Buffers: Prepare scientifically sound buffers, such as acetate for pH 4, phosphate for pH 7, and borate for pH 9.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Incubation: Add a small, precise volume of the stock solution to each of the pH buffers to achieve a final concentration suitable for HPLC analysis (e.g., 20 µg/mL). Ensure the organic solvent content is low (<1%) to not affect the buffer.
-
Time-Course Sampling: Incubate the solutions at a constant, controlled temperature (e.g., 40°C). At predetermined time intervals (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the withdrawn samples using a validated, stability-indicating HPLC method.[17][18] The method must be able to resolve the parent peak from any potential degradants.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition. Calculate the degradation rate constant (k) and the half-life (t₁/₂) if significant degradation is observed.
Protocol 2: Forced Degradation (Stress Testing)
This protocol is designed to rapidly identify potential degradation pathways according to ICH guidelines.[13]
-
Base Solution: Prepare a solution of the compound in a mixture of organic solvent and water (e.g., 1:1 MeCN/H₂O).
-
Acid Hydrolysis: Add 0.1 M HCl to the base solution. Incubate at 60°C for 2-8 hours. Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Add 0.1 M NaOH to the base solution. Incubate at room temperature for 1-4 hours. Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the base solution. Incubate at room temperature for 4-24 hours, protected from light.
-
Thermal Degradation: Store the base solution in a temperature-controlled oven at 70°C for 48 hours. Also, heat the solid compound at a similar temperature.
-
Photolytic Degradation: Expose the base solution to a calibrated light source providing UV and visible output (e.g., >1.2 million lux hours and >200 watt hours/m²). Run a dark control sample in parallel.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/DAD or LC-MS to identify and quantify degradation products.
Protocol 3: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)
This protocol evaluates the thermal decomposition temperature of the solid compound.
-
Instrument Setup: Calibrate the TGA instrument according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 3-5 mg) into an appropriate TGA crucible (e.g., alumina).
-
TGA Measurement:
-
Place the crucible into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a steady flow rate (e.g., 40 mL/min) to create an inert atmosphere.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature up to a temperature where full decomposition occurs (e.g., 400°C).
-
-
Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition, which is a key indicator of thermal stability.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 7. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 8. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. biomedres.us [biomedres.us]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2H-1,2,3-Triazole-2-Acetic Acid
Welcome to the technical support center for the synthesis of 2H-1,2,3-triazole-2-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the common challenges associated with this synthesis. Here, we will address frequent issues, particularly those related to side reactions and isomer control, in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction or impurity I should expect when synthesizing this compound?
A1: The most significant and common issue in the synthesis of this compound is not a side reaction in the traditional sense of degradation or byproduct formation from the reagents themselves, but rather a competing regioselective alkylation . When you alkylate the 1,2,3-triazole ring with an acetic acid precursor, such as ethyl bromoacetate, the alkylation can occur on two different nitrogen atoms, leading to a mixture of two constitutional isomers: the desired this compound (N2-substituted) and the undesired 1H-1,2,3-triazole-1-acetic acid (N1-substituted).
The 1,2,3-triazole anion, formed upon deprotonation by a base, is an ambident nucleophile with electron density on both the N1 and N2 nitrogens. This dual reactivity is the root cause of the formation of isomeric mixtures.[1][2]
Q2: Why is my reaction producing a mixture of N1 and N2 isomers? I only want the N2 product.
A2: The formation of an isomeric mixture is a well-documented challenge in the N-alkylation of 1,2,3-triazoles.[2][3] The ratio of the N1 to N2 isomers is influenced by a delicate balance of kinetic and thermodynamic factors, which are in turn affected by your reaction conditions.
-
Kinetic vs. Thermodynamic Control: Generally, N1 alkylation is considered the kinetically favored pathway due to the higher electron density at this position in the triazole anion.[1][2] However, the N2-substituted product is often the thermodynamically more stable isomer.[1][2] Your observed product ratio will depend on whether the reaction conditions allow for equilibration to the more stable product.
-
Reaction Conditions: Several factors can influence the regioselectivity of the alkylation:
-
Solvent: Polar aprotic solvents like DMF are commonly used. The solvent can influence the solvation of the triazole anion and the counter-ion, thereby affecting the nucleophilicity of the different nitrogen atoms.
-
Base: The choice of base (e.g., K₂CO₃, NaH, triethylamine) affects the nature of the triazolide salt and the overall reaction kinetics.
-
Temperature: Higher temperatures may favor the formation of the thermodynamically more stable N2 isomer.
-
Electrophile: The nature of the alkylating agent can also play a role.
-
Q3: I have a mixture of 1H- and 2H- isomers of the corresponding ethyl ester. How can I separate them?
A3: Separating the N1 and N2 isomers of ethyl 1,2,3-triazolylacetates can be challenging because they often have very similar physical properties, such as boiling points and polarities.[4] However, it is often achievable through careful chromatography.
-
Flash Column Chromatography: This is the most common method for separating the isomers.[3] You may need to experiment with different solvent systems to achieve adequate separation. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Preparative HPLC: For more difficult separations or for obtaining highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary.
It is highly recommended to perform a small-scale analytical separation first (e.g., by TLC or analytical HPLC) to determine the optimal conditions before attempting a large-scale purification.
Troubleshooting Guide
Problem 1: Low Yield of the Desired 2H-Isomer
Your reaction is complete, but after purification, the yield of the desired this compound (or its ester precursor) is significantly lower than expected, with a large amount of the 1H-isomer being isolated.
-
Adjusting Reaction Conditions:
-
Temperature: Systematically increase the reaction temperature. Running the reaction at 60-80 °C in DMF, for instance, may provide enough energy to overcome the activation barrier for the formation of the more stable N2 isomer or to allow for equilibration from the N1 to the N2 product.
-
Solvent and Base Screening: The interplay between the solvent, base, and the triazole salt is crucial. A systematic screening, as summarized in the table below, can help identify optimal conditions for N2 selectivity. For example, a study on the alkylation of 4-phenyl-1,2,3-triazole with ethyl chloroacetate showed a 5:1 selectivity in favor of the N2 regioisomer when using triethylamine as the base in DMF.[1][2]
-
| Parameter | Condition A (Kinetic Favoring) | Condition B (Thermodynamic Favoring) | Rationale |
| Temperature | Low (e.g., 0 °C to RT) | High (e.g., 60-100 °C) | Provides energy to form the more stable product. |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker, coordinating (e.g., K₂CO₃, Et₃N) | The counter-ion can influence the reactivity of N1 vs. N2. |
| Solvent | Aprotic polar (e.g., DMF) | Aprotic polar (e.g., DMF, DMSO) | Solvation effects can alter nucleophilicity. |
-
Employing a Regioselective Synthetic Strategy: A more robust approach is to modify the starting triazole to sterically or electronically favor N2 alkylation.
-
Steric Hindrance: Introducing substituents at the C4 and/or C5 positions of the triazole ring can sterically hinder the N1 and N3 positions, thus directing the alkylation to the N2 position.[1][2] A particularly effective strategy involves using a 4-bromo-1H-1,2,3-triazole as the starting material.[5]
-
Workflow:
-
Alkylate 4-bromo-1H-1,2,3-triazole with ethyl bromoacetate. The bromo group directs the alkylation preferentially to the N2 position.[5]
-
Isolate the resulting ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetate.
-
Remove the bromo group via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the desired ethyl 2-(2H-1,2,3-triazol-2-yl)acetate.[5]
-
Perform hydrolysis to obtain the final acid product.
-
-
Problem 2: Hydrolysis of the Ethyl Ester to the Carboxylic Acid is Incomplete or Causes Decomposition.
You have successfully synthesized and purified ethyl 2-(2H-1,2,3-triazol-2-yl)acetate, but the final hydrolysis step is problematic.
-
Standard Mild Hydrolysis:
-
Reagents: Use lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water. LiOH is effective for saponification under milder conditions than NaOH or KOH, minimizing the risk of side reactions.
-
Procedure: Dissolve the ester in a 3:1 mixture of THF and water. Add 1.5-2.0 equivalents of LiOH and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Once complete, carefully acidify the reaction mixture with cold 1M HCl to a pH of ~2-3 to protonate the carboxylate. Extract the product with an organic solvent like ethyl acetate.
-
-
Microwave-Assisted Hydrolysis: For a faster and potentially cleaner reaction, microwave-assisted hydrolysis can be highly effective.
-
Reagents: A study has shown successful hydrolysis of similar ethyl azolylacetates using potassium carbonate (K₂CO₃) in ethanol under microwave irradiation.[6]
-
Conditions: The reaction can be completed in as little as 20 minutes at 180 °C in a sealed microwave vial.[6] This method often results in high yields of the corresponding potassium carboxylate salt, which can then be acidified in a separate step.
-
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 2-(2H-1,2,3-triazol-2-yl)acetate and Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate Mixture
This protocol is based on the Williamson ether synthesis, a standard SN2 reaction.[7][8]
-
To a solution of 1H-1,2,3-triazole (1.0 eq) in dry DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography (Hexane/Ethyl Acetate gradient) to separate the N1 and N2 isomers.
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(2H-1,2,3-triazol-2-yl)acetate (1.0 eq) in a 3:1 mixture of THF/water.
-
Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting ester.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the final product.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acs.org [acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Triazole Synthesis via CuAAC
Welcome to the Technical Support Center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 1,2,3-triazoles. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the nuances of this powerful "click" reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[1][2][3] This reaction is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[4] The reaction's reliability and compatibility with a wide range of functional groups have led to its widespread use in drug discovery, bioconjugation, and materials science.[1][5]
Q2: Why is my CuAAC reaction failing or giving a low yield?
A2: Low yields in CuAAC reactions can stem from several factors, the most common being the inactivation of the copper(I) catalyst.[6] The catalytically active Cu(I) species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[6][7] Other potential causes include poor quality of reagents, suboptimal reaction conditions (e.g., solvent, temperature, stoichiometry), and the presence of inhibitory substances in the reaction mixture.[6]
Q3: What is the most common side reaction in CuAAC, and how can I prevent it?
A3: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling, which leads to the formation of a diyne byproduct.[6][8] This side reaction is promoted by the presence of oxygen and consumes the alkyne starting material, thereby reducing the yield of the desired triazole.[6][8] To minimize Glaser coupling, it is crucial to deoxygenate the reaction mixture and use an adequate amount of a reducing agent, such as sodium ascorbate.[8]
Q4: Do I always need a ligand for the CuAAC reaction?
A4: While the CuAAC reaction can proceed without a ligand, the use of a chelating ligand is highly recommended and often critical for a successful outcome.[5][9] Ligands serve multiple purposes: they stabilize the Cu(I) oxidation state, prevent catalyst disproportionation and oxidation, increase the solubility of the copper catalyst, and accelerate the rate of the desired cycloaddition, making it more competitive against side reactions.[1][5][9][10]
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or complete lack of triazole product is one of the most common issues encountered. This is often related to the integrity of the catalytic system.
Question: My reaction mixture turned blue/green, and I observe no product formation. What does this indicate and how can I fix it?
Answer: A blue or green color in your reaction mixture is a visual indicator of the presence of Cu(II) species, which are inactive in the CuAAC catalytic cycle. The active catalyst is Cu(I).[6] The color change signifies that the Cu(I) has been oxidized.
Causality & Troubleshooting Steps:
-
Oxygen Contamination: The primary culprit for the oxidation of Cu(I) to Cu(II) is dissolved oxygen in the reaction solvent and headspace.[6][7]
-
Insufficient Reducing Agent: Sodium ascorbate is commonly used to reduce the Cu(II) precursor (e.g., CuSO₄) to the active Cu(I) state and to scavenge any oxygen that enters the system.[2][9][11] An insufficient amount or degraded reducing agent will fail to maintain the copper in its +1 oxidation state.
-
Catalyst Disproportionation: In the absence of a stabilizing ligand, Cu(I) can disproportionate into Cu(0) and Cu(II).[1][6]
-
Solution: Employ a chelating ligand to stabilize the Cu(I) catalyst. Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices that protect the copper ion and enhance reaction rates.[2][6][10] A ligand-to-copper ratio of 2:1 to 5:1 is generally effective.[6][12]
-
Workflow for Diagnosing Catalyst Inactivation:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2H-1,2,3-Triazole-2-Acetic Acid
Welcome to the technical support center for 2H-1,2,3-triazole-2-acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic compound. The synthesis of N-substituted triazoles, while often robust, can present unique purification challenges.[1] This document provides field-proven insights and step-by-step protocols to help you identify, troubleshoot, and effectively remove common impurities, ensuring the high purity required for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification and analysis of this compound.
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurities are almost always a direct consequence of the synthetic route. The most common synthesis involves the N-alkylation of the parent 1H-1,2,3-triazole with a haloacetic acid derivative. Given this, the primary impurities include:
-
Regioisomers: The major impurity is often the unwanted 1H-1,2,3-triazole-1-acetic acid isomer. Alkylation of the parent triazole can occur on either the N1 or N2 position, leading to a mixture of products that can be difficult to separate.[2][3]
-
Unreacted Starting Materials: Residual 1H-1,2,3-triazole and the alkylating agent (e.g., ethyl bromoacetate) are common.
-
Hydrolyzed Reagents: If an ester of haloacetic acid is used, the corresponding haloacetic acid may be present due to hydrolysis.
-
Catalyst Residues: If the triazole core was synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), residual copper can be a problematic impurity.[1][4]
Q2: Which analytical techniques are best for assessing the purity of my product?
A multi-pronged approach is recommended for robust purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and identifying isomers and organic impurities. The chemical shifts of the triazole ring protons and the methylene protons of the acetic acid group are distinct for the 1H and 2H isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity and separating closely related impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile/water with a TFA or formic acid modifier is a good starting point.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify unknown impurity peaks from HPLC.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid. A broad melting range suggests the presence of impurities.
Q3: My synthesis involves a copper catalyst. What's the best way to remove residual copper?
Residual copper can interfere with biological assays and downstream reactions. Several methods are effective:
-
Chelating Agents: Washing the organic solution of your crude product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) or ammonia/ammonium chloride can effectively sequester copper ions into the aqueous phase.
-
Specialized Silica Gels: Commercially available silica gels functionalized with chelating groups can be used for column chromatography to specifically bind and remove copper.
-
Precipitation/Recrystallization: Often, a well-chosen recrystallization can leave inorganic salts like copper behind in the mother liquor.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: My ¹H NMR spectrum shows two sets of triazole and methylene peaks, indicating an isomeric mixture. How do I separate the 1H and 2H isomers?
This is the most common challenge. The solubility and polarity of the 1H and 2H isomers are often very similar, making separation difficult.[3]
Causality: The parent 1H-1,2,3-triazole exists as a mixture of tautomers, and alkylation can occur at either N1 or N2, leading to regioisomeric products.[2]
Solutions:
-
Fractional Recrystallization: This can be effective if you can find a solvent system where the solubility difference between the isomers is maximized. This requires careful screening of various solvents (see Table 2).
-
Column Chromatography: This is often the most reliable method. Due to the polarity of the carboxylic acid, it's often better to perform chromatography on the ester precursor before the final hydrolysis step. A gradient elution with a hexane/ethyl acetate system is a common choice for the ester.[6]
-
Acid-Base Extraction (Pre-hydrolysis): If you are working with the ethyl or methyl ester precursor, subtle differences in the basicity of the triazole nitrogen atoms between the two isomers can sometimes be exploited by careful extraction with a buffered aqueous acid, though this is less common.
Problem 2: My yield after recrystallization is extremely low.
A low recovery can be frustrating but is often correctable.
Causality: The most likely causes are using too much solvent, choosing a solvent in which the compound is too soluble even at low temperatures, or premature crystallization during a hot filtration step.[7]
Solutions:
-
Minimize Solvent: Use the absolute minimum volume of hot solvent necessary to dissolve the crude solid. Add the solvent in small portions to the heated crude material.[7]
-
Solvent System Optimization: Your compound may be too soluble in your chosen solvent. Try a solvent system where the compound is less soluble, or use a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).
-
Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by 50-75% and cool it again to recover a second crop of crystals.[7]
-
Pre-heat Your Funnel: If you are performing a hot filtration to remove insoluble impurities, pre-heat the filter funnel and receiving flask to prevent your product from crashing out on the cool glass surfaces.[7]
Problem 3: My product won't crystallize from solution; it just oils out.
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is too high, preventing the formation of a crystal lattice.
Causality: Rapid cooling, supersaturation, or the presence of impurities can inhibit crystal nucleation and growth.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide a nucleation point for crystal growth.[7]
-
Seed Crystals: Add a tiny crystal of the pure product to the cooled solution to initiate crystallization.
-
-
Slow Down Cooling: Allow the solution to cool slowly to room temperature first, then move it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Re-dissolve and Add a "Poorer" Solvent: If the solution is too concentrated, add a bit more of the "good" solvent, heat to re-dissolve, and then slowly add a "poor" solvent (one in which your compound is insoluble) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the "good" solvent to clarify and allow to cool slowly.[8]
-
Further Purification: If oiling persists, it may indicate that the material is too impure to crystallize. Consider another purification step, like column chromatography, before attempting recrystallization again.
Part 3: Key Purification Protocols
This section provides detailed experimental workflows for the most effective purification techniques.
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating the acidic target compound from neutral or basic impurities.
Principle: The carboxylic acid is deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase. The aqueous phase is then re-acidified to precipitate the pure carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Extract 2-3 times. Combine the aqueous layers.
-
Expert Tip: Using a weak base like NaHCO₃ is crucial. A strong base (like NaOH) could potentially hydrolyze any ester impurities or catalyze side reactions.
-
-
Organic Layer Check (Optional): Retain the organic layer and check it by TLC or HPLC to ensure no product remains.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 1M hydrochloric acid (HCl), while stirring until the pH is ~1-2. The pure product should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter paper with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under a high vacuum.
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This is the most common method for purifying solid organic compounds.
Principle: The crude material is dissolved in a minimum amount of a hot solvent. As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent system from Table 2. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent.
-
Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven.
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Potential Source | Key Analytical Signal (¹H NMR) | Recommended Removal Method |
| 1H-isomer | Non-regioselective N-alkylation | Distinct chemical shifts for triazole CH and methylene CH₂ protons. | Column Chromatography (on ester), Fractional Recrystallization |
| 1H-1,2,3-triazole | Unreacted starting material | Characteristic AA'BB' or similar pattern for ring protons. | Acid-Base Extraction, Water Wash |
| Haloacetic Acid/Ester | Unreacted starting material | Singlet or multiplet for CH₂ group adjacent to halogen. | Base wash (e.g., NaHCO₃ solution) |
| Copper Salts | CuAAC Synthesis | Paramagnetic broadening of NMR signals, color in product. | Wash with aq. NH₄Cl/NH₃, EDTA wash, chromatography |
| Solvent Residue | Incomplete drying | Characteristic solvent peaks (e.g., EtOAc, DCM, Hexane). | Drying under high vacuum, co-evaporation with a different solvent |
Table 2: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Good For Removing | Notes / Cautions |
| Water | High | 100 | Polar impurities, salts | Excellent for highly polar compounds. Can be slow to dry. |
| Ethanol | High | 78 | Broad range of impurities | Good general-purpose solvent for polar molecules.[8] |
| Isopropanol | Medium-High | 82 | Less polar impurities | Less volatile than ethanol, can aid in slower crystal growth. |
| Ethyl Acetate (EtOAc) | Medium | 77 | Non-polar impurities | Often used in a solvent pair with hexanes.[8] |
| Acetonitrile | Medium | 82 | Broad range | Good solvent, but can be difficult to remove completely. |
| Toluene | Low | 111 | Polar impurities | High boiling point can be problematic. Use in a fume hood. |
| EtOAc / Hexane | Variable | ~70 | Fine-tuning polarity | A powerful binary system. Dissolve in hot EtOAc, add hot hexane until cloudy.[8] |
Diagram 2: Purification Strategy Decision Tree
Caption: Decision tree for selecting a primary purification method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. re.public.polimi.it [re.public.polimi.it]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Scaling Up 2H-1,2,3-triazole-2-acetic acid Production
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 2H-1,2,3-triazole-2-acetic acid. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during production, with a focus on practical troubleshooting and process optimization. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can make informed decisions in your own laboratory or manufacturing setting.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound, a valuable building block in pharmaceutical development, appears straightforward on paper: the N-alkylation of a 1,2,3-triazole ring with a haloacetic acid derivative. However, the ambident nucleophilic nature of the triazole anion presents a significant and persistent challenge: controlling the site of alkylation.[1] The reaction can yield two different regioisomers: the desired N2-substituted product (2H-isomer) and the undesired N1-substituted product (1H-isomer).
Achieving high regioselectivity is the primary obstacle to developing a cost-effective and scalable process. Poor control leads to difficult and expensive purification steps, reduces overall yield, and complicates quality control. This guide directly addresses this core problem and other related scale-up issues.
Core Synthetic Pathway & The Regioselectivity Problem
The fundamental reaction involves the deprotonation of 1,2,3-triazole followed by nucleophilic attack on an alkylating agent like ethyl bromoacetate. The resulting triazolate anion has nucleophilic character at both the N1 and N2 positions.
References
Technical Support Center: Stability and Degradation of 2H-1,2,3-triazole-2-acetic acid
Welcome to the technical support guide for 2H-1,2,3-triazole-2-acetic acid (CAS: 4320-91-6)[1]. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your results. The 1,2,3-triazole core is known for its remarkable stability against thermal stress, acidic conditions, redox reactions, and enzymatic hydrolysis[2][3][4]. However, the overall stability of the this compound molecule can be influenced by its acetic acid moiety and various experimental conditions[5]. This guide will delve into its potential degradation pathways and provide practical solutions to common challenges.
Section 1: Understanding Primary Degradation Pathways
While the 1,2,3-triazole ring itself is exceptionally robust, degradation of the molecule as a whole is possible, typically involving the acetic acid side chain or occurring under highly strenuous conditions. Understanding these pathways is the first step in designing stable experiments.
Oxidative Degradation
Oxidative stress is a primary concern for many organic molecules. For substituted triazoles, degradation often proceeds via oxidation of the alkyl side chains while the heterocyclic ring remains intact[6]. This process can be initiated by reactive oxygen species (ROS) that may be present in your experimental system or generated through abiotic processes, such as Fenton-like reactions with trace metals[6].
The mechanism often involves radical-mediated oxidation[7]. The initial step is typically the abstraction of a hydrogen atom, followed by the addition of molecular oxygen to form hydroperoxides, which can then decompose into various products like aldehydes and carboxylic acids[6][7].
Caption: General oxidative pathway for the side chain of this compound.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation. Photodegradation of triazole-containing compounds has been observed, with reaction rates often influenced by the solvent polarity and the presence of photosensitizers[8]. For instance, studies on the fungicide hexaconazole showed more rapid decomposition in more polar solvents[8]. This pathway is critical to consider for solutions stored on the benchtop or used in light-exposed assays.
Hydrolytic Degradation
The 1,2,3-triazole ring is highly resistant to hydrolysis under both acidic and basic conditions[2][3]. However, extreme pH and elevated temperatures, conditions often used in forced degradation studies, could potentially affect the overall molecule. Studies on similar 1,2,4-triazole derivatives have shown that while some are resistant to alkaline hydrolysis, they can be unstable in acidic conditions[9]. Therefore, the stability of this compound should be empirically determined across the pH range relevant to your experiments.
Microbial Degradation
In environmental or biological systems, microbial action can be a significant degradation pathway for triazole derivatives, particularly fungicides[10][11]. Various bacterial species have been identified that can utilize triazoles as a source of carbon and energy[10][11][12][13]. While this is less of a concern in sterile, controlled laboratory experiments, it becomes highly relevant for studies involving soil, environmental water samples, or non-sterile cell cultures. In sterilized soil, degradation of similar compounds still occurs through abiotic oxidative processes, indicating that microbial action is not the only pathway in such matrices[6].
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm observing a gradual decrease in the concentration of my this compound stock solution over a few days. What is the likely cause?
A1: This suggests a stability issue with your storage conditions. Here are the potential causes and solutions:
-
Possible Cause: Photodegradation from ambient laboratory light.
-
Solution: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Minimize exposure to direct light during handling.
-
-
Possible Cause: Oxidative degradation from dissolved oxygen or trace contaminants in the solvent.
-
Solution: For long-term storage, consider using a high-purity solvent that has been sparged with an inert gas (e.g., argon or nitrogen) before preparing the solution. Storing aliquots at -20°C or -80°C can also slow down oxidative processes[14].
-
-
Possible Cause: Inappropriate solvent or pH. The compound's stability can be pH-dependent.
-
Solution: Ensure the solvent is appropriate and that the pH of buffered solutions is stable. If you suspect pH-related instability, perform a quick stability check by incubating the compound at different pH values and analyzing the concentration over time.
-
Q2: My HPLC/LC-MS analysis shows several new, smaller peaks after incubating my compound in an assay buffer. How can I confirm these are degradation products?
A2: The appearance of new peaks is a classic sign of degradation. To systematically address this:
-
Step 1: Run Controls. Analyze a "time-zero" sample immediately after dissolving the compound in the assay buffer. Also, analyze a sample of the assay buffer without the compound. This helps you distinguish true degradants from buffer components or impurities present from the start.
-
Step 2: Perform a Forced Degradation Study. Intentionally stress the compound under controlled conditions (e.g., mild acid, base, H₂O₂, light, heat)[5]. This will help you generate and identify the primary degradation products. If the unknown peaks in your assay match the retention times of the degradants formed under specific stress conditions (e.g., oxidation), you can identify the degradation pathway.
-
Step 3: Use LC-MS. Mass spectrometry is a powerful tool for identifying degradation products[5]. By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can often deduce the chemical transformation that occurred (e.g., addition of an oxygen atom, cleavage of a fragment).
Q3: I'm getting inconsistent results in my cell-based or enzymatic assay. Could the stability of this compound be a factor?
A3: Absolutely. Compound instability in the assay medium is a common source of poor reproducibility.
-
Causality: The effective concentration of your compound may be decreasing over the course of the experiment (e.g., a 24- or 48-hour incubation). This leads to a lower-than-expected biological response.
-
Troubleshooting Protocol:
-
Incubate this compound in your complete assay buffer/media under the exact experimental conditions (temperature, CO₂, light) but without cells or enzymes.
-
Take samples at key time points (e.g., 0, 2, 8, 24 hours).
-
Quench any potential reaction and analyze the concentration of the parent compound by HPLC.
-
If you observe significant degradation (>10%), you may need to adjust your experimental design, such as by replenishing the compound at set intervals or identifying and removing the unstable component in your buffer.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid and solution forms of this compound?
-
Solid: For optimal long-term stability, store the solid compound in a tightly sealed container in a cool, dry, and dark place[14]. Storage at +4°C is recommended.
-
Solution: Prepare stock solutions fresh when possible. For storage, use a high-purity solvent, aliquot into single-use volumes to avoid freeze-thaw cycles, and store in amber vials at -20°C or -80°C under an inert atmosphere[14].
Q2: Is the 1,2,3-triazole ring itself likely to break down under typical laboratory conditions?
-
No. The 1,2,3-triazole ring is known to be very stable and resistant to cleavage from hydrolysis, mild oxidation, and reduction[2][3][4]. Degradation of the molecule will almost certainly occur at the acetic acid side chain.
Q3: How do I properly design a forced degradation (stress testing) study?
-
A forced degradation study aims to produce a modest amount of degradation (typically 10-20%) to identify likely pathways without completely destroying the compound[5]. You should expose the compound to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress[5][15]. A detailed protocol is provided in Section 4.
Q4: What are the recommended analytical techniques for stability monitoring?
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for stability studies. It allows for the separation and quantification of the parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradants[5]. A starting HPLC method is detailed in the protocols section.
Section 4: Experimental Protocols
These protocols provide a validated starting point for your investigations. Always perform initial validation with your specific instrumentation and reagents.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to investigate the stability of this compound under various stress conditions, as recommended by international guidelines[15].
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Stress: Store aliquots of the solid compound and the stock solution in an oven at 80°C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sampling and Analysis:
-
At specified intervals (e.g., 0, 2, 6, 24 hours), withdraw an aliquot.
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using the HPLC method below, quantifying the parent peak area and any new peaks.
-
Protocol 2: HPLC-UV Method for Stability Monitoring
This method provides a robust starting point for separating this compound from potential polar degradants.
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm, or a similar C18 column[16].
-
Mobile Phase: Isocratic elution with 25% Acetonitrile and 75% Water, with 0.1% Trifluoroacetic Acid (TFA)[16].
-
Flow Rate: 1.0 mL/min[16].
-
Detection: UV at an appropriate wavelength (e.g., 210 nm, requires empirical determination). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Section 5: Data Summary Table
The following table summarizes the typical stress conditions for a forced degradation study.
| Stress Type | Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C | 24 - 72 hours | To identify acid-labile sites. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C | 24 - 72 hours | To identify base-labile sites. |
| Oxidation | 3% - 30% H₂O₂ at Room Temp | 24 hours | To simulate oxidative stress and identify oxidation products. |
| Thermal | 80°C (dry heat) | 48 hours | To assess thermal stability of the solid and solution. |
| Photostability | 1.2 million lux-hours (Vis) & 200 W-h/m² (UV) | Variable | To assess degradation upon light exposure. |
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil [jmb.or.kr]
- 14. benchchem.com [benchchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Recrystallization Methods for 2H-1,2,3-triazole-2-acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2H-1,2,3-triazole-2-acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity material through recrystallization. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification process effectively.
The structure of this compound, featuring a polar triazole ring and a hydrogen-bonding carboxylic acid group, dictates its solubility and crystallization behavior.[1][2][3] This guide leverages these characteristics to provide targeted advice.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recrystallization of this compound, providing foundational knowledge for your experiments.
Q1: What is the best starting solvent system for recrystallizing this compound?
The key is to find a solvent where the compound is highly soluble when hot but sparingly soluble when cold.[4] Given the molecule's polarity and its carboxylic acid and triazole functional groups, which are capable of hydrogen bonding, polar protic solvents are the most logical starting point.[5][6]
-
Primary Recommendation: Start with water . Water is highly polar and its high boiling point creates a large temperature gradient for crystallization, which can lead to very pure products.[7][8]
-
Alternative Single Solvents: If the compound is too soluble in hot water to yield good recovery, or not soluble enough, consider alcohols like ethanol or methanol .
-
Mixed Solvent Systems: A mixed solvent or solvent/antisolvent approach is often highly effective.[9][10] A common and powerful combination for polar molecules is ethanol/water or acetone/water .[5][10] In this method, you dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol) and then add the "bad" or "antisolvent" (e.g., water) dropwise until the solution becomes cloudy, indicating saturation.[9][11]
Q2: My recrystallization yield is very low. What are the most common causes and how can I fix them?
Low recovery is a frequent issue in recrystallization. The primary culprits are typically procedural rather than a fundamental flaw in the method.[12]
-
Excess Solvent: This is the most common reason for poor yield.[12][13] Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor even after cooling.
-
Solution: Use the absolute minimum amount of near-boiling solvent to dissolve your compound. If you have already completed the filtration, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and cooling it again.[14]
-
-
Premature Crystallization: Product loss can occur if the compound crystallizes in the funnel during a hot gravity filtration step.
-
Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor.
-
Solution: Re-evaluate your solvent choice by performing small-scale solubility tests as outlined in the protocol section.[12]
-
Q3: The purity of my compound isn't improving after recrystallization. Why?
If impurities persist, consider the following factors:
-
Rapid Crystallization: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[13][14] An ideal crystallization should see crystals begin to form over 5-10 minutes and continue to grow over 20-30 minutes.[13]
-
Similar Solubility Profiles: The impurity may have a solubility profile very similar to your target compound in the chosen solvent, making separation by recrystallization ineffective.
-
Solution: Try a different solvent system or consider an alternative purification method, such as column chromatography.[14]
-
-
Colored Impurities: If your compound is supposed to be colorless but remains colored, highly polar, colored impurities may be present.
-
Solution: Add a small amount of activated charcoal (Norit) to the hot solution before the gravity filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product.[17]
-
Troubleshooting Guide: Common Experimental Problems
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.[18]2. The solution is supersaturated but lacks a nucleation site.[18] | 1. Reduce the solvent volume by boiling some off and allow it to cool again.[18][19]2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[19][20]3. Add a "seed crystal" of the original crude material.[19][21]4. Cool the solution in a lower temperature bath (e.g., ice/salt water).[20] |
| Compound "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is significantly impure, leading to melting point depression.3. The solution cooled too quickly.[18] | 1. Choose a solvent with a lower boiling point.2. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[18]3. Try a different solvent or purify by another method first (e.g., chromatography) to remove the bulk of impurities.[18] |
| Crystals Form Too Quickly ("Crashing Out") | 1. The solution is too concentrated.2. The solution was cooled too rapidly.[13] | 1. Re-heat the solution to re-dissolve the solid.2. Add a small excess of hot solvent (10-15% more).[13]3. Ensure slow cooling by insulating the flask before moving to an ice bath.[13] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., using Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of water and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot water until the solid just dissolves. The goal is to use the minimum volume of boiling solvent necessary.[11]
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot water, pre-heat a second flask and a stemless funnel with filter paper, and quickly pour the hot solution through the filter to remove the solids.[15] Boil off the excess solvent to return to the saturation point.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5][15]
-
Washing: Wash the crystals with a small amount of ice-cold solvent (water) to remove any adhering mother liquor.[5]
-
Drying: Allow the crystals to dry completely in the air on the filter or in a desiccator.[15]
Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol (the "good" solvent).[9]
-
Induce Saturation: While keeping the solution hot, add water (the "bad" solvent or "antisolvent") dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.[9][15]
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.[9]
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent protocol above, using an ice-cold ethanol/water mixture (in the same ratio you determined) for the washing step.[15]
Troubleshooting Workflow: No Crystal Formation
The following diagram outlines a logical workflow for troubleshooting a common and frustrating issue: when a cooled, supersaturated solution fails to produce crystals.
Caption: Decision tree for inducing crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. jackwestin.com [jackwestin.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. rubingroup.org [rubingroup.org]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chemedx.org [chemedx.org]
Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to 2H-1,2,3-triazole-2-acetic acid and 1H-1,2,3-triazole-1-acetic acid
For the Researcher, Scientist, and Drug Development Professional
In the landscape of heterocyclic chemistry, the 1,2,3-triazole scaffold has emerged as a cornerstone in medicinal chemistry and materials science.[1] Its value is underscored by its presence in FDA-approved drugs and its role as a versatile building block in the synthesis of complex molecular architectures.[2][3] The seemingly subtle difference of substituting the acetic acid moiety at the N1 versus the N2 position of the 1,2,3-triazole ring gives rise to two distinct isomers: 1H-1,2,3-triazole-1-acetic acid and 2H-1,2,3-triazole-2-acetic acid. This guide provides an in-depth, objective comparison of these two isomers, supported by available data, to aid researchers in making informed decisions for their specific applications.
At a Glance: Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the point of attachment of the acetic acid group to the triazole ring, leading to significant differences in their electronic and steric properties.
| Property | This compound | 1H-1,2,3-triazole-1-acetic acid |
| CAS Number | 4320-91-6[4][5] | 4314-22-1[6] |
| Molecular Formula | C₄H₅N₃O₂[4] | C₄H₅N₃O₂[6] |
| Molecular Weight | 127.10 g/mol [4] | 127.10 g/mol [6] |
| Predicted XLogP3-AA | -0.6[7] | -0.6[7] |
| Predicted Hydrogen Bond Donor Count | 1 | 1 |
| Predicted Hydrogen Bond Acceptor Count | 4 | 4 |
| Predicted Rotatable Bond Count | 1 | 1 |
| Symmetry | Higher (C₂ᵥ for the parent ring)[8] | Lower (Cₛ for the parent ring)[8] |
| Dipole Moment (Parent Ring) | Smaller (μb = 0.10 D)[8] | Larger (μa = 4.2 D, μb = 0.77 D)[8] |
| Relative Stability (Parent Ring, Gas Phase) | More stable[8] | Less stable[8] |
| Relative Stability (Parent Ring, Polar Solvents) | Less stable | More stable[8] |
Note: Some data is for the parent 1,2,3-triazole ring and is used to infer properties of the acetic acid derivatives.
The 2H-isomer, with its symmetrical substitution, generally exhibits a smaller dipole moment compared to the asymmetric 1H-isomer.[8] This seemingly minor difference can have profound implications for solubility, crystal packing, and interactions with biological targets. In the gas phase, the 2H-tautomer of the parent 1,2,3-triazole is estimated to be more stable by approximately 3.5–4.5 kcal/mol.[8] However, in polar solvents, the 1H-tautomer is preferentially stabilized.[8] This solvent-dependent stability is a critical consideration for reaction conditions and biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scbt.com [scbt.com]
- 5. 2H-1,2,3 TRIAZOLE-2-ACETIC ACID | 4320-91-6 [chemicalbook.com]
- 6. 1H-1,2,3 TRIAZOLE-1-ACETIC ACID | 4314-22-1 [chemicalbook.com]
- 7. 2-(1H-1,2,3-triazol-1-yl)acetic acid | C4H5N3O2 | CID 19018499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the NMR Characterization of 2H-1,2,3-Triazole-2-Acetic Acid: A Comparative Analysis
Introduction: The Isomeric Challenge of Triazole-N-Acetic Acids
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2][3] When functionalizing the triazole core, such as in the synthesis of triazole-N-acetic acids, a critical challenge arises: the potential for forming constitutional isomers. Alkylation of the parent 1,2,3-triazole can occur at the N1 or N2 positions, leading to 1H-1,2,3-triazole-1-acetic acid and 2H-1,2,3-triazole-2-acetic acid, respectively.
Distinguishing between these isomers is not merely an academic exercise; the point of attachment dictates the molecule's three-dimensional shape, dipole moment, and interaction with biological targets. Consequently, unambiguous structural elucidation is paramount for drug development, intellectual property, and regulatory compliance.
This guide provides an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of this compound versus its 1H-isomer. We will delve into the causality behind spectral differences and present a self-validating protocol for definitive characterization, grounded in authoritative data.
The Decisive Role of Symmetry in NMR
The fundamental difference between the 2H- and 1H- isomers lies in their molecular symmetry. The 2H-isomer possesses a C₂ axis of symmetry passing through the N2 atom and the midpoint of the C4-C5 bond. This renders the C4 and C5 carbons, as well as their attached protons (H4 and H5), chemically and magnetically equivalent. In contrast, the 1H-isomer lacks this symmetry, making all three ring atoms (N1, C4, C5) and their respective protons distinct. This key difference is the foundation for their distinct NMR fingerprints.[4]
Comparative Spectral Analysis: ¹H and ¹³C NMR Fingerprints
The most direct method for distinguishing the isomers is a comparative analysis of their ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts (δ), and coupling patterns provide a clear diagnostic signature for each compound.
¹H NMR Spectroscopy: A Tale of Two Patterns
In ¹H NMR, the triazole ring protons are the most informative reporters.
-
This compound: Due to its symmetry, this isomer will exhibit a single sharp singlet for the two equivalent triazole protons (H4 and H5). This signal typically appears in the range of δ 7.7-7.8 ppm. The methylene protons (-CH₂-) of the acetic acid side chain will also appear as a singlet, generally further upfield around δ 5.2-5.4 ppm.
-
1H-1,2,3-Triazole-1-Acetic Acid: The asymmetry of this isomer results in two distinct signals for the triazole protons. H5 is typically deshielded relative to H4 due to its proximity to two nitrogen atoms, appearing as a doublet around δ 8.1-8.2 ppm. H4 appears as a doublet at a slightly lower chemical shift, around δ 7.7-7.8 ppm. The coupling constant between them (³JHH) is typically small (around 1-2 Hz). The methylene protons appear as a singlet around δ 5.5-5.7 ppm.
¹³C NMR Spectroscopy: Confirming Asymmetry
The ¹³C NMR spectrum provides complementary and confirmatory evidence.
-
This compound: The C₂ symmetry leads to a single signal for the two equivalent triazole carbons (C4 and C5), typically observed around δ 135 ppm.
-
1H-1,2,3-Triazole-1-Acetic Acid: The lack of symmetry results in two separate signals for the triazole carbons. C5 is generally found further downfield (around δ 131 ppm) than C4 (around δ 125 ppm).[5]
Data Summary: A Head-to-Head Comparison
The following table summarizes the expected NMR chemical shifts for the two isomers, based on data from related structures in the literature.[5][6][7] The exact values can vary depending on the solvent and concentration.
| Assignment | This compound (Expected δ ppm) | 1H-1,2,3-Triazole-1-Acetic Acid (Expected δ ppm) | Key Differentiator |
| Triazole H (H4/H5) | ~7.75 (s, 2H) | ~7.78 (d, 1H, H4), ~8.15 (d, 1H, H5) | Singlet vs. Two Doublets |
| Methylene H (-CH₂-) | ~5.30 (s, 2H) | ~5.60 (s, 2H) | Downfield shift in 1H-isomer |
| Triazole C (C4/C5) | ~135.0 (1 signal) | ~125.5 (C4), ~131.0 (C5) (2 signals) | One signal vs. Two signals |
| Methylene C (-CH₂-) | ~55.0 | ~51.0 | Upfield shift in 1H-isomer |
| Carboxyl C (-COOH) | ~168.0 | ~168.5 | Minimal difference |
Unambiguous Proof: The Power of 2D NMR
While 1D NMR is often sufficient, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide irrefutable proof of connectivity, serving as a self-validating system for structural assignment.[8]
The key experiment is to observe the long-range correlation from the methylene protons (-CH₂-) to the triazole ring carbons.
-
For the 2H-isomer: The methylene protons will show a ³JCH correlation to the single, equivalent C4/C5 carbon signal.
-
For the 1H-isomer: The methylene protons will crucially show two distinct ³JCH correlations: one to the C5 signal and another to the C4 signal. This simultaneous correlation to two different triazole carbons is only possible for the N1-substituted isomer.
Caption: Molecular structures of the two isomers.
Standard Operating Protocol for NMR Characterization
This protocol outlines the necessary steps for acquiring high-quality, definitive NMR data for triazole-N-acetic acid isomers.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified sample.
- Dissolve the sample in 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the carboxylic acid and its exchangeable acidic proton (-COOH) signal will be clearly visible.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup & 1D Spectra Acquisition:
- Use a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.[9]
- Tune and match the probe for the appropriate nucleus (¹H, then ¹³C).
- Shim the magnetic field to achieve good resolution and lineshape.
- Acquire ¹H Spectrum: Use a standard pulse program. Acquire at least 16 scans.
- Acquire ¹³C{¹H} Spectrum: Use a proton-decoupled pulse program. A sufficient number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.
3. 2D Spectra Acquisition for Unambiguous Assignment:
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will confirm the assignments of C4/H4 and C5/H5 in the 1H-isomer and the single C4,5/H4,5 pair in the 2H-isomer.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for isomer determination. Set the experiment to detect long-range couplings (typically optimized for 8-10 Hz). This will reveal the 2- and 3-bond correlations from protons to carbons.
4. Data Processing and Interpretation:
- Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectra. For DMSO-d₆, the residual solvent peak is at δ 2.50 for ¹H and δ 39.52 for ¹³C.
- Integrate the ¹H spectrum to determine proton ratios.
- Analyze the HMBC spectrum, specifically looking for the correlations from the -CH₂- protons to the triazole ring carbons as described above.
A[label="Acquire 1D ¹H NMR"];
B[label="Observe Triazole Region"];
C [label="Singlet (2H)\nSymmetrical"];
D [label="Two Doublets (2H)\nAsymmetrical"];
E [label="Tentative Assignment:\n2H-Isomer"];
F [label="Tentative Assignment:\n1H-Isomer"];
G [label="Acquire 2D HMBC"];
H [label="Analyze CH₂ Correlations"];
I[label="CH₂ correlates to\nONE Triazole Carbon"];
J [label="CH₂ correlates to\nTWO Triazole Carbons"];
K [label="Definitive Assignment:\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
L [label="Definitive Assignment:\n1H-1,2,3-Triazole-1-Acetic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B;
B -> C [label="Pattern?"];
B -> D [label="Pattern?"];
C -> E;
D -> F;
E -> G;
F -> G;
G -> H;
H -> I[label="Connectivity?"];
H -> J [label="Connectivity?"];
I -> K;
J -> L;
}
Caption: Workflow for definitive isomer assignment.
Conclusion
The differentiation of 2H- and 1H-1,2,3-triazole-N-acetic acid isomers is a critical step in chemical research and development. While their physical properties may be similar, their NMR spectra are strikingly different due to fundamental principles of molecular symmetry. A simple analysis of the number of signals in the triazole region of both the ¹H and ¹³C NMR spectra provides a strong indication of the isomer's identity. For absolute, undeniable proof, the 2D HMBC experiment, which maps the long-range connectivity from the N-acetic acid methylene group to the triazole carbons, serves as the ultimate arbiter. By following the protocols and understanding the spectral logic outlined in this guide, researchers can confidently and accurately characterize these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.ncl.res.in [dspace.ncl.res.in]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2H-1,2,3-Triazole-2-Acetic Acid: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation and quantification of heterocyclic compounds are paramount. 2H-1,2,3-Triazole-2-acetic acid, a molecule of interest due to the prevalence of the triazole scaffold in pharmaceuticals, presents a unique analytical challenge. Its polar nature and, most critically, the existence of structurally similar isomers, demand a sophisticated analytical approach. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound, grounded in experimental data from analogous compounds and first principles of mass spectrometry.
The core analytical hurdle lies in differentiating this compound from its regioisomers, such as 1H-1,2,3-triazole-1-acetic acid and the common fungicide metabolite, 1,2,4-triazole-acetic acid. As these isomers share the same elemental composition and molecular weight (C₄H₅N₃O₂, MW: 127.10 g/mol )[1], conventional single-stage mass spectrometry is insufficient for their distinction. Tandem mass spectrometry (MS/MS) and advanced separation techniques are therefore essential.
Comparative Analysis of Mass Spectrometry Techniques
The choice of analytical technique is dictated by the research goal: robust quantification in complex matrices or unambiguous isomeric differentiation. Here, we compare the workhorse of quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with an advanced, isomer-resolving technique, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS).
| Feature | Triple Quadrupole LC-MS/MS | Ion Mobility LC-MS/MS (LC-IMS-MS) |
| Primary Application | Targeted quantification, high-throughput screening | Isomer separation, structural elucidation, complex mixture analysis |
| Principle of Separation | Chromatographic retention time, precursor/product ion m/z | Retention time, ion mobility (shape/size), m/z |
| Selectivity | High (based on MRM transitions) | Very High (orthogonal separation dimensions) |
| Isomer Differentiation | Limited; may show slight differences in fragment ratios | Excellent; provides distinct drift times for isomers |
| Sensitivity | Excellent (pM to fM range using Multiple Reaction Monitoring) | Good to Excellent; may have slightly lower sensitivity than optimized MRM |
| Complexity & Cost | Moderate | High |
Expert Insight: For routine quantification where the specific isomer is known, a well-optimized LC-MS/MS method is efficient and sensitive.[2][3] However, in discovery or metabolism studies where multiple isomers may be present, the risk of misidentification is high. In such cases, the additional separation dimension provided by ion mobility is not just beneficial, but critical for data integrity.[4][5][6]
Deconstructing the Fragmentation: A Mechanistic Look
Understanding the fragmentation pattern is key to developing a selective MS/MS method. While no specific spectrum for this compound is publicly available, we can predict its fragmentation by combining known pathways for the 1,2,3-triazole ring and the acetic acid moiety.[7][8][9]
Upon electrospray ionization in positive mode (ESI+), the molecule will be protonated, likely on one of the triazole nitrogens, to form the precursor ion [M+H]⁺ at m/z 128.1. Collision-Induced Dissociation (CID) is expected to initiate fragmentation through several key pathways:
-
Loss of Water (H₂O): A common initial loss from the carboxylic acid group, yielding an ion at m/z 110.1.
-
Loss of Carbon Monoxide (CO): Following the loss of water, the acylium ion can lose CO, resulting in an ion at m/z 82.1.
-
Decarboxylation (Loss of CO₂): A neutral loss of 44 Da from the precursor, leading to an ion at m/z 84.1.
-
Cleavage of the Acetic Acid Group: Direct cleavage of the CH₂COOH group (59 Da) results in the 2H-1,2,3-triazolyl cation at m/z 69.1.
-
Ring Cleavage (Loss of N₂): A characteristic fragmentation of the 1,2,3-triazole ring involves the elimination of a neutral nitrogen molecule (28 Da), which can occur from various fragments.[7][9] For instance, the precursor ion could lose N₂ to yield an ion at m/z 100.1.
These pathways provide a basis for selecting Multiple Reaction Monitoring (MRM) transitions for quantification.
Proposed Fragmentation Pathway of this compound
Caption: Proposed ESI+ fragmentation pathway for this compound.
Experimental Protocols
The following protocols are designed as robust starting points for method development. As a self-validating system, each protocol includes quality control steps to ensure data reliability.
Protocol 1: Quantitative LC-MS/MS Analysis
This method is optimized for the sensitive quantification of this compound in a biological matrix like plasma.
1. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of mobile phase A.
2. Liquid Chromatography:
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A porous graphitic carbon column (e.g., Thermo Fisher Hypercarb, 100 x 2.1 mm, 3 µm) is recommended for retaining highly polar compounds.[2] Alternatively, a C18 column with an aqueous mobile phase can be used.[10]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- 0-1 min: 2% B
- 1-5 min: 2% to 95% B
- 5-6 min: 95% B
- 6-6.1 min: 95% to 2% B
- 6.1-8 min: 2% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
3. Tandem Mass Spectrometry:
- Instrumentation: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Key Parameters:
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- MRM Transitions (Hypothetical):
- Quantifier: 128.1 → 82.1
- Qualifier: 128.1 → 69.1
- Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.[3]
Workflow for Quantitative LC-MS/MS Analysis
References
- 1. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]
- 2. A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An emerging powerful technique for distinguishing isomers: Trapped ion mobility spectrometry time-of-flight mass spectrometry for rapid characterization of estrogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 9. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. sciex.com [sciex.com]
A Comparative Guide to the Bioactivity of Triazole Isomers: 1,2,3- vs. 1,2,4-Triazoles in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate biological activity and pharmacokinetic profile of a therapeutic candidate. Among the privileged five-membered nitrogen-containing heterocycles, triazoles stand out for their remarkable versatility and presence in a multitude of clinically approved drugs.[1][2] These aromatic rings, with the molecular formula C₂H₃N₃, exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. While structurally similar, the distinct arrangement of nitrogen atoms within the ring imparts unique physicochemical properties and, consequently, divergent biological activities. This guide provides an in-depth, objective comparison of the bioactivity of these two isomers, supported by experimental data and mechanistic insights to inform rational drug design.
The Isomeric Difference: A Tale of Two Rings
The fundamental difference between the two isomers lies in the placement of the three nitrogen atoms. This seemingly subtle variation has significant implications for their electronic distribution, dipole moment, and hydrogen bonding capabilities, all of which govern their interactions with biological targets.[3]
dot graph "" { layout=neato; node [shape=none, margin=0]; isomers [pos="3.5,2.5!", label=<
Isomer1,2,3-Triazole1,2,4-TriazoleStructure
Key FeaturesOften synthesized via "click chemistry"; can act as a bioisostere for amide bonds.A core component of many antifungal agents; known for its metabolic stability.>];
}
Caption: Structural and key feature comparison of 1,2,3- and 1,2,4-triazole isomers.
1,2,3-Triazole , often synthesized with high efficiency and regioselectivity through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has gained prominence as a stable linker and a versatile pharmacophore.[4] Its ability to act as a bioisostere for the trans-amide bond has been extensively explored in peptidomimetics and other areas of medicinal chemistry.[5][6]
1,2,4-Triazole , on the other hand, is a cornerstone of many successful antifungal drugs, such as fluconazole and itraconazole.[1] Its derivatives are known for their metabolic stability and potent inhibition of key fungal enzymes.[7]
Comparative Bioactivity: A Sector-by-Sector Analysis
While direct head-to-head comparisons of analogously substituted 1,2,3- and 1,2,4-triazole derivatives are not abundant in the literature, a comparative analysis of their reported activities in key therapeutic areas reveals distinct profiles and structure-activity relationships (SAR).
Antifungal Activity: The Domain of 1,2,4-Triazoles
The 1,2,4-triazole scaffold is unequivocally the more established and potent isomer in the realm of antifungal drug discovery.[8] The primary mechanism of action for most 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9]
While 1,2,3-triazoles have been investigated for antifungal properties, often as bioisosteres of the 1,2,4-triazole core, they have generally not achieved the same level of potency.[7]
| Compound Class | Isomer | Target Organism(s) | Reported Activity (MIC) | Reference |
| Fluconazole Analogues | 1,2,4-Triazole | Candida albicans, Cryptococcus neoformans | 0.0156 to 2.0 µg/mL | [8] |
| Thiazole-Triazole Hybrids | 1,2,4-Triazole | Microsporum gypseum | Superior to ketoconazole | [10] |
| Ofloxacin Analogues | 1,2,4-Triazole | Staphylococcus aureus, Escherichia coli | 0.25 to 1 µg/mL | [2] |
| Thymol-Oxadiazole Hybrids | 1,2,3-Triazole | Escherichia coli, Staphylococcus aureus | Good inhibition |
Anticancer Activity: A More Level Playing Field
In the context of oncology, both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential, albeit often through different mechanisms of action.
1,2,4-Triazole derivatives have been shown to act as potent inhibitors of various kinases and tubulin polymerization.[1][8] Their SAR often revolves around the nature and position of substituents on the triazole ring and any appended aromatic systems.[8]
1,2,3-Triazole derivatives , facilitated by the versatility of click chemistry, have been incorporated into a vast array of complex molecules with anticancer properties. They can act as linkers to tether different pharmacophores or as standalone pharmacophores that induce cell cycle arrest and apoptosis.[4]
| Compound Class | Isomer | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| Thymol-Oxadiazole-Triazole Hybrids | 1,2,3-Triazole | MCF-7, HCT-116, HepG2 | 1.1 - 2.6 µM | |
| Phosphonate-Triazole Derivatives | 1,2,3-Triazole | HT-1080, A-549, MCF-7 | 15.13 - 21.25 µM | [4] |
| Phenyl-Triazole-Thiones | 1,2,4-Triazole | Human breast adenocarcinoma | Good activity | |
| Fused Acridine-Triazoles | 1,2,4-Triazole | Lung, breast, melanoma, colon | Cytotoxic |
Antimicrobial Activity: Diverse Scaffolds and Targets
Both isomers have been incorporated into compounds with significant antibacterial activity. The SAR in this area is highly dependent on the overall molecular scaffold.
1,2,4-Triazole derivatives , particularly those fused with other heterocyclic systems like pyrimidines or containing fluoroquinolone moieties, have shown potent activity against both Gram-positive and Gram-negative bacteria.[5]
1,2,3-Triazole-containing hybrids have also demonstrated good antibacterial potential, with their activity often attributed to the synergistic effect of the triazole ring and the other linked pharmacophore.
Mechanistic Insights: Why the Isomeric Difference Matters
The differential bioactivity of the two isomers can often be traced back to their distinct electronic properties and spatial arrangement of nitrogen atoms. This influences their ability to act as hydrogen bond donors/acceptors and to coordinate with metal ions in enzyme active sites.
dot graph "" { graph [rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Comparative mechanisms of action for 1,2,4- and 1,2,3-triazole derivatives.
For instance, the nitrogen atoms at positions 1 and 2 (or 4) of the 1,2,4-triazole ring are crucial for coordinating with the heme iron in fungal cytochrome P450 enzymes, leading to potent inhibition.[9] In contrast, the 1,4-disubstituted 1,2,3-triazole ring presents a dipole moment and hydrogen bonding pattern that closely mimics that of a trans-amide bond, allowing it to function as a stable and effective bioisostere.[6]
Experimental Protocols for Bioactivity Assessment
To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for two key assays used to evaluate the anticancer and antimicrobial properties of triazole derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
dot graph MTT_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazole compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the triazole compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and dilute it to the final concentration for inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
The choice between a 1,2,3-triazole and a 1,2,4-triazole scaffold in drug design is not arbitrary but a strategic decision based on the intended biological target and desired mechanism of action. While 1,2,4-triazoles have a proven track record in antifungal therapy, the versatility and synthetic accessibility of 1,2,3-triazoles, particularly through click chemistry, have made them an increasingly popular choice for the rapid generation of diverse compound libraries for a wide range of therapeutic targets, including cancer.
Future research should focus on the synthesis and direct comparative evaluation of structurally analogous 1,2,3- and 1,2,4-triazole derivatives to provide a clearer, data-driven understanding of their relative potencies and selectivities. Such studies will be invaluable for the rational design of next-generation therapeutics based on these privileged heterocyclic scaffolds.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unimore.it [iris.unimore.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Central Challenge: Tautomerism and Conformational Ambiguity
An Objective Guide to the Structural Elucidation of 2H-1,2,3-Triazole Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise structural characterization of novel 2H-1,2,3-triazole derivatives is a critical step in establishing structure-activity relationships (SAR), optimizing lead compounds, and securing intellectual property. The inherent possibility of tautomerism, with equilibrium between 1H- and 2H- forms, presents a significant analytical challenge.[1][2][3] While various analytical techniques provide valuable data, single-crystal X-ray crystallography remains the definitive method for obtaining an unambiguous, three-dimensional molecular structure.
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods, supported by experimental data and detailed protocols. It is designed to offer field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating approach to structural determination.
The 1,2,3-triazole ring can exist in two tautomeric forms: 1H- and 2H-. While the 2H-tautomer is often more stable in the gas phase, the equilibrium can be influenced by substitution patterns and the surrounding environment (solvent or solid-state packing).[1][2] This ambiguity can complicate the interpretation of data from techniques that measure bulk properties or solution-state behavior. X-ray crystallography overcomes this by providing a precise snapshot of the molecule as it exists within a crystal lattice, definitively identifying the tautomer and its specific conformation.
The Crystallographic Workflow: A Definitive Path to Structure
Achieving a high-quality crystal structure is a multi-stage process that begins with pure starting material and culminates in a refined molecular model. Each step is critical for success.
Caption: Overall workflow for the structural elucidation of a 2H-1,2,3-triazole derivative via X-ray crystallography.
Part 1: Synthesis and Purification
The journey to a crystal structure begins with chemical synthesis. A variety of methods exist for synthesizing 2H-1,2,3-triazoles, including multicomponent reactions and cycloadditions.[4][5] The most critical factor for successful crystallization is the purity of the compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality. Therefore, rigorous purification, often by column chromatography followed by recrystallization, is a mandatory prerequisite.
Part 2: The Art of Crystallization
Growing diffraction-quality single crystals is often the most challenging step. It is an empirical science that involves a systematic search for conditions under which molecules will slowly self-assemble into an ordered lattice. For triazole derivatives, which often possess moderate polarity and hydrogen bonding capabilities, several methods are effective.[6][7]
Common Crystallization Techniques for Triazole Derivatives:
| Technique | Principle | Ideal For | Causality |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation and inducing crystallization. | Compounds that are highly soluble in a volatile solvent. | Simple and effective; the slow increase in concentration allows for ordered crystal growth rather than rapid precipitation. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop containing the compound and a solvent is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The precipitant slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization. | Requires only small amounts of material and allows for fine-tuning of equilibration rates. | The gradual change in solvent composition provides precise control over the rate of supersaturation, often yielding high-quality crystals. |
| Solvent/Anti-Solvent Liquid Diffusion | A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble. Crystals form at the interface where the two liquids slowly mix. | Compounds that may oil out or precipitate too quickly with other methods. | Diffusion at the liquid-liquid interface creates a localized and stable supersaturation zone, ideal for slow, ordered nucleation. |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, solubility drops, leading to crystallization. | Compounds with a steep solubility-temperature gradient in a particular solvent. | Slow cooling minimizes the formation of multiple nucleation sites, favoring the growth of fewer, larger single crystals. |
Troubleshooting Crystallization: If initial attempts fail to produce crystals, common remedies include screening a wider range of solvents, adjusting the concentration, slowing down the rate of equilibration (e.g., by lowering the temperature for evaporation/diffusion), or introducing a seed crystal.[8]
Caption: Decision-making workflow for selecting a primary crystallization method for 2H-1,2,3-triazole derivatives.
Part 3: X-ray Diffraction and Analysis
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities of which are recorded by a detector.[9] This diffraction data is then used to compute an electron density map of the molecule. A molecular model is built into this map and refined to best fit the experimental data, ultimately yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.[10]
Comparative Analysis: The Power of Definitive Structure
While indispensable, X-ray crystallography is best utilized in conjunction with other techniques that provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths/angles, absolute stereochemistry, tautomeric form, intermolecular interactions in the solid state. | Unambiguous and definitive structural proof; the "gold standard" for structure determination.[10] | Requires a high-quality single crystal; provides a solid-state structure that may differ from the solution-state conformation. |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, and dynamic processes (e.g., tautomerism, conformational exchange) in solution. | Provides crucial information about the molecule's behavior in solution, which is often more relevant to its biological activity.[11][12][13] | Structure is inferred, not directly observed; can be ambiguous for complex molecules or isomers without extensive 2D NMR experiments.[13][14] |
| Computational Modeling (DFT) | Theoretical geometry, electronic properties (HOMO/LUMO), reaction mechanisms, and predicted NMR shifts.[15] | Complements experimental data, helps rationalize observed structures, and can predict properties of yet-to-be-synthesized molecules.[16] | The accuracy is highly dependent on the level of theory and basis set used; it is a model, not an experimental observation. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | Confirms molecular formula and can provide clues about substructures. | Provides no information about 3D structure, stereochemistry, or isomer connectivity. |
Synergy in Action: A typical workflow involves using NMR and Mass Spectrometry to confirm the successful synthesis and purity of the target 2H-1,2,3-triazole derivative.[17] X-ray crystallography is then employed to determine the definitive solid-state structure. Finally, computational methods can be used to correlate the solid-state structure with the likely solution-state conformation and to understand its electronic properties.[1][2]
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
-
Preparation: Dissolve 5-10 mg of the highly purified 2H-1,2,3-triazole derivative in the minimum amount of a suitable volatile solvent (e.g., acetonitrile, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial. The solution should be saturated or near-saturated.
-
Setup: Cover the vial with a cap or parafilm. Pierce the covering with a needle 1-3 times to allow for very slow evaporation. The number and size of the holes control the evaporation rate.
-
Incubation: Place the vial in a vibration-free location at a constant temperature (usually room temperature).
-
Monitoring: Check the vial periodically over several days to weeks for the formation of single crystals.
-
Harvesting: Once crystals of sufficient size have formed, carefully remove them from the mother liquor using a pipette or a small loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N).
Protocol 2: General X-ray Data Collection
-
Crystal Mounting: Using a microscope, select a well-formed single crystal with sharp edges and no visible defects. Secure the crystal on the end of a cryo-loop.
-
Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes radiation damage and thermal vibration of the atoms, resulting in better quality data.
-
Data Collection Strategy: Center the crystal in the X-ray beam. The diffractometer software is used to determine the unit cell and to devise a strategy to collect a complete and redundant dataset by rotating the crystal through a series of exposures.
-
Data Processing: The collected diffraction images are integrated to determine the intensity of each reflection. The data is scaled and corrected for experimental factors (e.g., absorption).
-
Structure Solution & Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. A molecular model is built into the map and refined against the experimental data until the model converges, resulting in the final, validated crystal structure.[10]
Conclusion
For the unambiguous structural elucidation of 2H-1,2,3-triazole derivatives, single-crystal X-ray crystallography is the most powerful and authoritative technique available to the modern researcher. It provides definitive proof of tautomeric form, conformation, and stereochemistry, which is invaluable for drug design and development. When integrated with complementary solution-state data from NMR and theoretical insights from computational modeling, it forms a robust, self-validating system for complete molecular characterization.
References
- 1. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy. | Semantic Scholar [semanticscholar.org]
- 4. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. dspace.ncl.res.in [dspace.ncl.res.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The study on the interactions of two 1,2,3-triazoles with several biological macromolecules by multiple spectroscopic methodologies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elar.urfu.ru [elar.urfu.ru]
"HPLC analysis of 2H-1,2,3-triazole-2-acetic acid purity"
An In-Depth Comparative Guide to the Purity Analysis of 2H-1,2,3-Triazole-2-Acetic Acid
In the landscape of pharmaceutical development, the molecular integrity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. This compound is a critical heterocyclic building block, and its purity directly influences the safety, efficacy, and stability of the final drug product. Consequently, robust analytical methodologies for its purity assessment are not merely a regulatory requirement but a cornerstone of quality assurance.
This guide provides a comprehensive comparison of analytical techniques for determining the purity of this compound. We will delve into the established High-Performance Liquid Chromatography (HPLC) method and objectively compare its performance against advanced alternatives such as Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Liquid Chromatography-Mass Spectrometry (LC-MS). The discussion is grounded in the principles of analytical chemistry, explaining the causality behind experimental choices to empower researchers and quality control professionals in selecting the optimal method for their specific needs.
RP-HPLC is the most widely adopted technique for the purity analysis of small organic molecules due to its versatility, robustness, and cost-effectiveness. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Principle of Separation & Causality of Method Design
For a polar, acidic compound like this compound, successful retention and sharp peak shapes on a standard C18 column are contingent on suppressing the ionization of its carboxylic acid group.[1] This is achieved by acidifying the mobile phase to a pH at least two units below the analyte's pKa.[1] In its non-ionized form, the molecule is less polar, allowing for sufficient hydrophobic interaction with the C18 stationary phase, which is essential for retention and separation from polar impurities.[1] The choice of a UV detector is logical as the triazole heterocycle provides a chromophore suitable for detection at low wavelengths, typically around 210 nm.[2]
Potential impurities in the synthesis of this compound can include unreacted starting materials, reagents, and, most critically, structural isomers (e.g., 1H- or 4H-1,2,3-triazole-1-acetic acid).[3][4] A well-developed HPLC method must possess the selectivity to resolve the main analyte peak from these closely related species.
Experimental Protocol: RP-HPLC with UV Detection
This protocol represents a validated starting point for the purity analysis of this compound.
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[5]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][5]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 25:75 v/v) containing 0.1% Trifluoroacetic Acid (TFA).[6] The TFA acts as an ion-pairing agent and suppresses the ionization of the analyte's carboxylic acid group.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[2]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Data Analysis:
-
Purity is determined by calculating the peak area percentage of the main analyte peak relative to the total area of all observed peaks.
-
Workflow for HPLC Purity Analysisdot
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column | SIELC Technologies [sielc.com]
A Researcher's Guide to the Spectroscopic Differentiation of 1H- and 2H-1,2,3-Triazoles
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology, largely due to its stability, unique electronic properties, and its role as a bioisostere for amide bonds.[1][2] The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles exceptionally accessible.[1][3] However, the existence of tautomeric forms, primarily the 1H- and 2H-isomers, presents a significant analytical challenge.[2][4] In solution and the gas phase, these tautomers can exist in a dynamic equilibrium, complicating unambiguous structural assignment.[5][6][7] This guide provides a comprehensive spectroscopic comparison of 1H- and 2H-1,2,3-triazoles, offering field-proven insights and experimental data to aid researchers in their definitive characterization.
The Challenge of Tautomerism
1,2,3-triazoles can exist as three potential tautomers: 1H, 2H, and 4H. The 4H-tautomer is non-aromatic and generally less stable. The 1H- and 2H-tautomers are aromatic and readily interconvert.[2] While the 2H-tautomer is often more stable in the gas phase, the 1H-isomer can be preferentially stabilized in polar solvents.[7] This equilibrium necessitates robust analytical methods to distinguish between these forms, which is critical for understanding structure-activity relationships and ensuring the purity and identity of synthesized compounds.
Diagram 1: Tautomeric Equilibrium in 1,2,3-Triazoles
A simplified representation of the prototropic tautomerism between 1H- and 2H-1,2,3-triazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for distinguishing between 1H- and 2H-1,2,3-triazoles. Key differences are observed in ¹H, ¹³C, and particularly ¹⁵N NMR spectra.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift of the triazole ring proton (C-H) is a key indicator. For 1,4-disubstituted 1H-1,2,3-triazoles, the C5-H proton typically resonates further downfield compared to the corresponding proton in a 2,4-disubstituted 2H-isomer. This is attributed to the differing electronic environments and the anisotropic effects of the adjacent nitrogen atoms.
For example, in a study of 4-phenyl-1,2,3-triazoles, the C5-H proton of the 1-benzyl-4-phenyl-1H-isomer appears at δ 7.63 ppm, while related 1H-isomers show signals in a similar downfield region.[8]
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts of the triazole ring carbons also provide valuable structural information. The carbon atom adjacent to the NH group in the 1H-tautomer is generally more shielded (appears at a lower ppm value) compared to the carbons in the more symmetric 2H-tautomer. For 1,4-disubstituted 1H-1,2,3-triazoles, the C4 and C5 carbons typically appear in the range of δ 120-150 ppm.[8][9][10] Precise assignment often requires 2D NMR techniques like HSQC and HMBC.[11]
¹⁵N NMR Spectroscopy: The Definitive Method
Due to the direct involvement of nitrogen atoms in the tautomerism, ¹⁵N NMR spectroscopy offers the most unambiguous method for differentiation. The chemical shifts of the three nitrogen atoms are highly sensitive to the position of the proton and the substitution pattern.
-
In 1H-1,2,3-triazoles , the three nitrogen atoms are chemically non-equivalent and will show distinct signals.
-
In 2H-1,2,3-triazoles , the molecule possesses a C₂v symmetry axis (if symmetrically substituted), rendering the N1 and N3 atoms chemically equivalent. This results in only two ¹⁵N NMR signals.
Heteronuclear Multiple Bond Correlation (HMBC) experiments, specifically ¹H-¹⁵N HMBC, are exceptionally powerful.[12] By observing correlations between the triazole ring protons and the nitrogen atoms, one can definitively map the connectivity and thus identify the tautomeric form.
Table 1: Comparative NMR Data for a Hypothetical Substituted 1,2,3-Triazole Pair
| Spectroscopic Parameter | 1-Substituted-4-phenyl-1H-1,2,3-triazole | 2-Substituted-4-phenyl-2H-1,2,3-triazole |
| ¹H NMR (C5-H) | ~ δ 7.6 - 8.2 ppm | ~ δ 7.4 - 7.9 ppm |
| ¹³C NMR (C4 & C5) | Two distinct signals, e.g., ~δ 121 & 148 ppm | Two distinct signals, often with different shifts than 1H |
| ¹⁵N NMR Signals | Three distinct signals | Two signals (for symmetric substitution) |
| ¹H-¹⁵N HMBC | Shows correlation of C5-H to two adjacent N atoms | Shows correlation of C5-H to N1/N3 and N2 |
Note: Specific chemical shifts are highly dependent on substituents and solvent.
Vibrational Spectroscopy (FTIR)
Infrared (IR) spectroscopy can also be used to distinguish between the two isomers, although the differences can be more subtle than in NMR. The key lies in identifying "marker bands" that are characteristic of each tautomer.[13]
-
N-H Stretching: The N-H stretching vibration in the 1H-tautomer typically appears as a broad band in the region of 3100-3150 cm⁻¹.
-
Ring Vibrations: The vibrational modes of the triazole ring are sensitive to the substitution pattern. Differences in the "fingerprint" region (below 1600 cm⁻¹) can be diagnostic. For instance, the position and intensity of bands related to C=N, N=N, and C-N stretching, as well as ring breathing modes, will differ between the two isomers.[13][14][15]
Detailed assignments often require comparison with theoretically computed spectra (e.g., using DFT methods) to confidently identify the marker bands for a specific pair of isomers.[13]
UV-Vis Spectroscopy
The electronic transitions of 1H- and 2H-1,2,3-triazoles also differ, which can be observed using UV-Vis spectroscopy. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole shows a strong π → π* transition centered around 205-206 nm.[16][17][18] The position and intensity of this absorption maximum (λ_max) are influenced by the tautomeric form and the nature of the substituents.
While both isomers absorb in the deep UV region, the 2H-isomer, being more stable in the gas phase, often dominates the observed spectrum.[7] In solution, the λ_max can shift, and the relative contributions of the two tautomers will depend on the solvent polarity. This technique is generally less definitive than NMR for isomer assignment but can be useful for studying the tautomeric equilibrium itself.
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (Model 1H-Isomer)
This protocol is adapted from established "click chemistry" procedures which reliably yield the 1,4-disubstituted 1H-isomer.[1][3][19]
Diagram 2: Workflow for 1H-Triazole Synthesis and Analysis
Step-by-step process for the synthesis and spectroscopic characterization of a 1H-1,2,3-triazole.
Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve phenylacetylene (1.0 mmol, 1.0 eq.) and benzyl azide (1.0 mmol, 1.0 eq.) in a suitable solvent mixture such as dichloromethane (DCM) and water.
-
Catalyst Addition: Add a catalytic amount of a Cu(I) source, such as copper(I) iodide (CuI, 0.05 mmol, 5 mol%). If starting with a Cu(II) salt like CuSO₄·5H₂O, a reducing agent like sodium ascorbate (0.10 mmol, 10 mol%) must be added.[20]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours.[21]
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.[8]
-
Spectroscopic Analysis: Acquire ¹H, ¹³C, ¹⁵N NMR, FTIR, and UV-Vis spectra of the purified product.
Protocol 2: Synthesis of a 2-Alkyl-2H-1,2,3-triazole (Model 2H-Isomer)
Synthesizing the 2H-isomer regioselectively is often more challenging. Methods may involve the alkylation of an unsubstituted 1H-1,2,3-triazole, which can yield a mixture of 1- and 2-substituted products, or specialized synthetic routes.[22][23]
Methodology (Illustrative Alkylation):
-
Starting Material: Begin with a pre-synthesized 4-substituted-1H-1,2,3-triazole (e.g., 4-phenyl-1H-1,2,3-triazole).
-
Deprotonation: In an inert atmosphere, dissolve the triazole (1.0 mmol, 1.0 eq.) in a dry aprotic solvent like DMF or THF. Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the triazole.[23]
-
Alkylation: Add an alkylating agent (e.g., methyl iodide or benzyl bromide) and stir the reaction, potentially with heating, until the starting material is consumed (monitor by TLC).
-
Workup and Separation: Perform an aqueous workup. The crude product will likely be a mixture of the 1- and 2-alkylated isomers. This mixture must be carefully separated by column chromatography.
-
Spectroscopic Analysis: Acquire a full suite of spectra for the isolated 2H-isomer and compare them directly to the spectra of the 1H-isomer obtained from Protocol 1.
Conclusion
The definitive differentiation between 1H- and 2H-1,2,3-triazoles is essential for rigorous chemical research. While ¹H NMR and FTIR provide strong initial indicators, ¹⁵N NMR, particularly through ¹H-¹⁵N HMBC experiments, stands as the gold standard for unambiguous assignment.[12] By employing a combination of these spectroscopic techniques alongside well-designed synthetic protocols, researchers can confidently characterize their triazole isomers, ensuring the scientific integrity of their work and enabling a deeper understanding of the structure-property relationships in this vital class of heterocyclic compounds.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 12. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 23. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Regiochemical Precision and Rigorous Validation
An Objective Guide to the Synthesis and Validation of 2H-1,2,3-Triazole-2-Acetic Acid
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its metabolic stability and unique electronic properties.[1] The specific isomer, this compound, represents a key building block, yet its synthesis is complicated by the inherent challenge of controlling regioselectivity during the N-alkylation of the parent triazole ring. Direct alkylation can lead to a mixture of 1H- and 2H-isomers, which are often difficult to separate and may possess vastly different biological and physical properties.
This guide provides an in-depth comparison of synthetic strategies for obtaining this compound with high regiochemical purity. We will delve into the causality behind experimental choices and present a multi-pronged analytical workflow that serves as a self-validating system, ensuring the unambiguous identification and purity assessment of the target compound. This document is intended for researchers, chemists, and drug development professionals who require robust and reproducible methods for synthesizing and validating this critical heterocyclic intermediate.
Section 1: A Comparative Analysis of Synthetic Strategies
The primary challenge in synthesizing N-substituted 1,2,3-triazoles is controlling the site of substitution. The 1,2,3-triazole anion has nucleophilic character at both the N1 and N2 positions, leading to potential isomer mixtures. While the 2H-tautomer is generally more stable in the gas phase, the outcome of an alkylation reaction is highly dependent on factors like the solvent, counter-ion, and the nature of the electrophile.[2]
We compare two primary approaches: a straightforward direct alkylation and a more controlled, bromo-directed synthesis.
Method A: Direct Alkylation of 1,2,3-Triazole
This method involves the one-step reaction of 1,2,3-triazole with an alkylating agent like ethyl bromoacetate in the presence of a base. While synthetically simple, this approach often yields a mixture of 1- and 2-substituted isomers. The ratio of these isomers can be difficult to control and predict, necessitating challenging chromatographic separation.
Method B: Bromo-Directed N-2 Alkylation
A more elegant and regioselective approach involves using a directing group on the triazole ring. Research by Wang et al. has demonstrated that a bromine atom at the 4-position of the NH-1,2,3-triazole ring effectively directs alkylation to the N-2 position.[3] This strategy involves more steps but offers superior control, higher purity of the desired N-2 isomer, and simplifies purification significantly. The bromine can be subsequently removed via hydrogenation.[3]
Comparative Summary of Synthetic Routes
| Feature | Method A: Direct Alkylation | Method B: Bromo-Directed N-2 Alkylation | Rationale & Justification |
| Regioselectivity | Low to moderate; yields isomer mixtures. | High; selectively produces the N-2 isomer.[3] | The bromine substituent sterically and electronically favors alkylation at the distal N-2 position, preventing the formation of the 1H-isomer. |
| Number of Steps | 2 (Alkylation, Hydrolysis) | 4 (Bromination, Alkylation, Debromination, Hydrolysis) | Method B requires more synthetic transformations but eliminates the need for complex isomer separation. |
| Yield of Target | Variable, depends on isomer ratio. | Consistently high for the desired isomer. | By avoiding product loss during isomer separation, the overall practical yield of the pure N-2 product is often higher with Method B. |
| Purification | Difficult; requires careful chromatography to separate isomers. | Simplified; standard purification of intermediates. | The high regioselectivity of the key alkylation step means the crude product is already substantially pure, simplifying downstream processing. |
| Scalability | Challenging due to purification issues. | More scalable due to predictable outcomes and easier purification. | For process chemistry and drug development, predictable and controllable reactions are paramount. |
Given the critical need for isomeric purity in most applications, Method B (Bromo-Directed N-2 Alkylation) is the recommended and more trustworthy protocol. The rest of this guide will focus on the synthesis and validation of this superior method.
Section 2: Experimental Protocols
The following protocols are detailed to be self-validating, with clear endpoints and characterization steps for each intermediate.
Protocol 2.1: Synthesis via Bromo-Directed N-2 Alkylation
This multi-step synthesis ensures the final product is the desired 2H-isomer.
Workflow for Bromo-Directed Synthesis and Validation
Caption: Bromo-directed synthesis workflow and subsequent analytical validation.
Step 1: Bromination of 1,2,3-Triazole
-
Dissolve 1,2,3-triazole (1 equiv.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add bromine (1 equiv.) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1H-1,2,3-triazole.
Step 2: N-2 Alkylation
-
Suspend 4-bromo-1H-1,2,3-triazole (1 equiv.) and potassium carbonate (1.5 equiv.) in DMF.
-
Cool the mixture to -10 °C.[3] Causality: Lowering the temperature enhances the regioselectivity of the N-2 alkylation.
-
Add ethyl bromoacetate (1.1 equiv.) dropwise.
-
Allow the reaction to stir at low temperature for 2 hours, then warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer sequentially with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to isolate ethyl 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetate.
Step 3: Catalytic Debromination
-
Dissolve the bromo-triazole ester (1 equiv.) in ethanol.
-
Add palladium on carbon (10% w/w, ~5 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until TLC or LC-MS indicates complete consumption of the starting material.
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield ethyl 2-(2H-1,2,3-triazol-2-yl)acetate.
Step 4: Saponification
-
Dissolve the ester (1 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5 equiv.) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Acidify the mixture to pH ~2-3 with cold 1M HCl.
-
Extract the product with ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.
Protocol 2.2: Analytical Validation Methods
1. NMR Spectroscopy
-
Prepare a ~10 mg/mL solution of the final product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[4]
2. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Prep: Dissolve ~1 mg of the final product in 1 mL of the mobile phase. Inject 10 µL.
3. Mass Spectrometry (MS)
-
Use Electrospray Ionization (ESI) in both positive and negative modes.
-
Dissolve the sample in methanol or acetonitrile/water.
-
Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
-
Scan over the range of 4000-400 cm⁻¹.
Section 3: A Multi-Pronged Approach to Validation
Unambiguous validation requires a combination of analytical techniques. Relying on a single method, such as mass spectrometry, is insufficient as it cannot distinguish between isomers.
Logic of the Multi-Pronged Validation Approach
Caption: Each analytical technique answers a critical question for validation.
3A. Spectroscopic Confirmation of Structure
Nuclear Magnetic Resonance (NMR): The Key to Isomer Identification
NMR is the most powerful tool for distinguishing between the 1H- and 2H-isomers.
-
¹H NMR: The 2H-isomer possesses a C₂ᵥ axis of symmetry, rendering the two protons on the triazole ring (H-4 and H-5) chemically equivalent.[2] This results in a single, sharp singlet. In contrast, the 1H-isomer is asymmetric, and its H-4 and H-5 protons would appear as two distinct signals (likely doublets due to coupling). The methylene protons (-CH₂-) adjacent to the N-2 of the triazole are typically observed further downfield compared to those adjacent to N-1 due to the electronic environment.
-
¹³C NMR: Similarly, the symmetry of the 2H-isomer results in a single signal for the two equivalent triazole ring carbons (C-4 and C-5). The 1H-isomer would show two separate signals for these carbons.
Mass Spectrometry (MS): Confirming Molecular Formula
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₄H₅N₃O₂, the expected exact mass provides strong evidence for the successful synthesis, although it cannot differentiate between isomers.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR is used to confirm the presence of key functional groups. The spectrum provides a characteristic fingerprint of the molecule.[5][6]
3B. Purity Assessment
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is essential for quantifying the purity of the final compound. A well-developed reverse-phase method can separate the target 2H-isomer from the 1H-isomer, starting materials, and any other impurities. A pure sample should exhibit a single major peak.
Section 4: Data Interpretation & Summary
The culmination of the validation process is the comparison of experimental data with expected values.
Table of Expected Analytical Data for this compound
| Technique | Parameter | Expected Result | Rationale |
| ¹H NMR | Triazole Protons (H-4, H-5) | Singlet, ~7.8 ppm | Magnetic equivalence due to C₂ᵥ symmetry in the 2H-isomer.[2] |
| Methylene Protons (-CH₂-) | Singlet, ~5.2 ppm | Protons on the carbon adjacent to the triazole nitrogen. | |
| Carboxylic Acid Proton (-OH) | Broad Singlet, >10 ppm | Exchangeable acidic proton. | |
| ¹³C NMR | Triazole Carbons (C-4, C-5) | Single peak, ~135 ppm | Magnetic equivalence due to symmetry.[7] |
| Methylene Carbon (-CH₂-) | Peak, ~55-60 ppm | Aliphatic carbon adjacent to nitrogen. | |
| Carbonyl Carbon (-C=O) | Peak, ~168-172 ppm | Carboxylic acid carbonyl carbon. | |
| FTIR | O-H stretch (acid) | Broad band, 3300-2500 cm⁻¹ | Characteristic of H-bonded carboxylic acid.[5][6] |
| C=O stretch (acid) | Strong band, ~1710 cm⁻¹ | Carbonyl of the carboxylic acid. | |
| C-H stretch (triazole ring) | Band, ~3100-3150 cm⁻¹ | Aromatic C-H stretch. | |
| HRMS (ESI-) | [M-H]⁻ | m/z 126.0312 | Calculated for C₄H₄N₃O₂⁻. |
Conclusion
The synthesis of isomerically pure this compound is a non-trivial challenge that demands a robust and well-controlled synthetic strategy. While direct alkylation offers simplicity, it fails to provide the necessary regiochemical control, leading to significant purification challenges. A bromo-directed synthesis, although more laborious, represents a superior, trustworthy, and scalable method for obtaining the pure 2H-isomer.
Ultimately, the synthesis is only as reliable as its validation. A multi-pronged analytical approach, leveraging the distinct strengths of NMR for isomer identification, HPLC for purity assessment, and MS and FTIR for structural confirmation, is not merely recommended—it is essential. This comprehensive validation workflow ensures that researchers and developers can proceed with confidence, knowing the material they are using is precisely the molecule it is intended to be.
References
- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 4. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity comparison of substituted triazoles"
An In-Depth Guide to the Biological Activity of Substituted Triazoles for Drug Discovery Professionals
As a Senior Application Scientist, this guide synthesizes current research to provide an in-depth comparison of the biological activities of substituted triazoles. The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its remarkable metabolic stability, its capacity to engage in hydrogen bonding and dipole-dipole interactions, and its versatile synthetic accessibility.[2] This guide explores the structure-activity relationships (SARs) that govern the efficacy of triazole derivatives across antifungal, anticancer, antimicrobial, and antiviral applications, supported by experimental data and detailed protocols.
The triazole ring exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both have been extensively explored, but the 1,2,4-triazole moiety, in particular, has drawn significant attention for its wide spectrum of biological activities and favorable pharmacokinetic profiles.[3] The stability of the triazole core to metabolic degradation is a key feature that enhances its potential as a pharmacophore.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Antiviral and antiparasitic activities of various substituted triazole derivatives: A mini review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to the Thermal Analysis of 1,2,3-Triazole Derivatives
The 1,2,3-triazole scaffold has become a ubiquitous building block in modern chemistry, with its applications spanning from life-saving pharmaceuticals to high-performance energetic materials. The inherent thermal stability of these heterocyclic compounds is a critical parameter that dictates their suitability and safety in these diverse fields. This guide offers an in-depth, comparative examination of the thermal properties of 1,2,3-triazole derivatives, grounded in experimental data and authoritative analytical protocols. We will delve into the causal relationships between molecular structure and thermal behavior, providing a robust framework for researchers, scientists, and drug development professionals to make informed decisions in their work.
The Imperative of Thermal Analysis for 1,2,3-Triazole Derivatives
The five-membered 1,2,3-triazole ring, with its three contiguous nitrogen atoms, possesses a unique blend of chemical stability and synthetic versatility, largely propelled by the advent of "click chemistry." However, the energetic nature of the N-N and N=N bonds within this ring system makes a comprehensive understanding of its thermal decomposition profile essential. For pharmaceutical development, thermal stability is a key factor in determining a drug's shelf life, formulation compatibility, and manufacturing processes. In the domain of energetic materials, the decomposition temperature and the associated energy release are fundamental to performance, handling, and safety.
This guide will concentrate on the cornerstone techniques of thermal analysis: Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). When used in concert, these methods provide a holistic view of the thermal stability, decomposition pathways, and energetic characteristics of 1,2,3-triazole derivatives.
A Data-Driven Comparison of Thermal Stability
The thermal stability of the 1,2,3-triazole ring is profoundly influenced by the nature of its substituents. The introduction of various functional groups can either fortify or weaken the molecule's resilience to heat. Below is a comparative summary of thermal decomposition data for a selection of substituted 1,2,3-triazole derivatives, compiled from peer-reviewed scientific literature.
| Compound | Substituent(s) | Td (°C) (Onset) | Weight Loss (%) | Key Observations |
| 1-Phenyl-1H-1,2,3-triazole | Phenyl | ~300-400 | >95% | Generally high thermal stability due to the aromatic substituent.[1] |
| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Benzyl, Phenyl | ~275-300 | ~98% | The benzyl group can slightly lower the decomposition temperature compared to a directly attached phenyl group. |
| 1-(4-Nitrophenyl)-1H-1,2,3-triazole | 4-Nitrophenyl | ~190 | 94.4% (between 190-260°C) | The strong electron-withdrawing nitro group significantly impacts the decomposition pathway, though the initial stability is notable.[2] |
| 4-Azido-1-phenyl-1H-1,2,3-triazole | Azido, Phenyl | ~160 | >60% (multi-step) | The presence of the highly energetic azide group drastically reduces the thermal stability, leading to an early and often multi-stage decomposition. |
| 1H-1,2,3-triazole | Unsubstituted | ~200-338 | >98% | The parent triazole exhibits moderate thermal stability.[3] |
Td (°C) (Onset) denotes the onset temperature of decomposition as determined by TGA.
The data clearly demonstrates that the thermal stability of 1,2,3-triazole derivatives is a tunable property. While aromatic substituents generally confer high stability, the introduction of energetic functionalities like nitro or azido groups can significantly lower the decomposition temperature, a critical consideration for safety and application.
Foundational Experimental Protocols: A Self-Validating Methodology
The generation of high-quality, reproducible thermal analysis data hinges on the adherence to rigorous experimental protocols. This section provides detailed, step-by-step methodologies for the thermal analysis of a representative 1,2,3-triazole derivative, grounded in established standards such as ASTM E1131 and ISO 11358.[4][5][6][7]
Thermogravimetric Analysis (TGA) Workflow
TGA is indispensable for determining the decomposition temperatures and quantifying mass loss, which can correspond to the release of volatile components or the degradation of the compound itself.
References
- 1. kalite.com [kalite.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 5. contitesting.com [contitesting.com]
- 6. mahcopipe.com [mahcopipe.com]
- 7. infinitalab.com [infinitalab.com]
Safety Operating Guide
A-Scientist's Guide to Safe Handling: Personal Protective Equipment for 2H-1,2,3-Triazole-2-Acetic Acid
As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often with compounds for which comprehensive safety data is not yet established. 2H-1,2,3-triazole-2-acetic acid is one such novel substance. In the absence of a standardized Safety Data Sheet (SDS), a cautious and scientifically-grounded approach to personal protective equipment (PPE) is not just a recommendation—it is an operational necessity. This guide provides a procedural framework for handling this compound, derived from first principles of chemical structure, functional group analysis, and established laboratory safety standards.
Hazard Analysis: A Structurally-Informed Perspective
Understanding the requisite PPE begins with a deconstruction of the molecule itself. This compound is composed of two key functional groups: a 1,2,3-triazole ring and a carboxylic acid moiety. Each presents a distinct hazard profile that informs our safety protocol.
-
The Carboxylic Acid Group (-COOH): This functional group is the primary driver of potential corrosivity and irritation. Carboxylic acids, like acetic acid, are known to cause skin burns and serious eye damage upon direct contact.[1][2] While generally considered weak acids, their ability to irritate skin, eyes, and the respiratory tract should not be underestimated.[2][3][4] Therefore, protection against chemical splashes and skin contact is paramount.
-
The 1,2,3-Triazole Ring: This nitrogen-rich heterocyclic compound is the source of less defined, but potentially significant, hazards. While many triazoles are stable, some nitrogenous compounds can be energetically unstable. More commonly, triazole derivatives are classified as causing skin, eye, and respiratory irritation.[3][4][5] Safety data for analogous compounds like 1,2,3-Triazole and 1,2,4-Triazole confirm these risks, listing them as skin and serious eye irritants, and potentially harmful if swallowed.[4][5][6][7]
Inferred Hazard Profile for this compound: Based on this analysis, we must operate under the conservative assumption that this compound is, at a minimum:
-
A skin corrosive or irritant.
-
A cause of serious eye damage or irritation.
-
A respiratory tract irritant, especially if handled as a fine powder.
-
Potentially harmful if ingested.
The Core Directive: Engineering and Administrative Controls
Before any PPE is donned, the primary lines of defense must be in place. These controls are designed to minimize exposure potential from the outset.
-
Chemical Fume Hood: All handling of this compound, from weighing to dissolution and reaction quenching, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control inhalation exposure to dusts or vapors.
-
Designated Work Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination.
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any workspace where this compound is handled.[8][9]
Personal Protective Equipment (PPE): A Step-by-Step Protocol
The selection of PPE is a deliberate process, with each component chosen to mitigate a specific, identified risk. The following is the minimum required PPE for handling this compound.
This is the baseline for entering the laboratory space where the chemical is present.
-
Full-Length Pants and Closed-Toe Shoes: Provides a basic barrier against accidental spills.
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully fastened. This protects skin and personal clothing from splashes.
Hands are the most likely part of the body to come into direct contact with chemicals.
-
Glove Selection: Use chemical-resistant nitrile or butyl rubber gloves.[1][10] Latex gloves are not appropriate as they offer poor protection against many chemicals.[10]
-
Glove Inspection: Always inspect gloves for tears or punctures before use.[11][12]
-
Double Gloving: For procedures involving larger quantities or higher risk of splashes, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.[12]
The carboxylic acid functionality makes this compound a significant risk to the eyes.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles that conform to ANSI Z87 standards are required to protect against splashes from all angles.[13][14]
-
Face Shield (Task-Dependent): When handling larger volumes (>100 mL) or performing tasks with a high splash potential (e.g., neutralization of a large batch), a face shield must be worn in addition to chemical splash goggles.[13][14] The goggles protect the eyes, while the shield protects the entire face.
While working in a fume hood should prevent inhalation exposure, certain situations may warrant additional protection.
-
When to Use: A respirator should be used if you are handling the compound as a fine, easily aerosolized powder outside of a glovebox, or if there is any indication of fume hood malfunction.
-
Respirator Type: A half-mask respirator with P100 (particulate) filters is appropriate for powders.[6] If vapors are a concern, combination organic vapor/acid gas cartridges should be used.
-
Fit Testing: As per OSHA regulations, personnel required to wear respirators must be properly fit-tested and trained in their use.[15]
Diagram: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. columbuschemical.com [columbuschemical.com]
- 10. Which personal protective equipment do you need to [royalbrinkman.com]
- 11. fishersci.pt [fishersci.pt]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 15. clarionsafety.com [clarionsafety.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
